molecular formula C6H11N3O2S B1459759 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine CAS No. 1934771-14-8

1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Cat. No.: B1459759
CAS No.: 1934771-14-8
M. Wt: 189.24 g/mol
InChI Key: OJUSAJIQNKHJOL-UHFFFAOYSA-N
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Description

1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H11N3O2S and its molecular weight is 189.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-ylsulfonylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-5(2)12(10,11)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUSAJIQNKHJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine , a specialized heterocyclic building block. It is designed for medicinal chemists and process engineers involved in the synthesis of Janus Kinase (JAK) inhibitors and related immunomodulatory therapeutics.

Executive Summary

This compound (also known as 4-amino-1-isopropylsulfonylpyrazole) is a critical "lynchpin" intermediate. It functions as a nucleophilic scaffold in the synthesis of ATP-competitive kinase inhibitors. Its structural value lies in the N1-sulfonyl moiety , which acts as both a lipophilic anchor and a metabolic modulator, and the C4-primary amine , which serves as the coupling site for pyrimidine or pyridine cores common in JAK1/JAK2 inhibitor architectures.

Part 1: Structural Characterization & Physiochemical Properties[1]

The molecule comprises an electron-rich pyrazole ring substituted at the N1 position with an isopropylsulfonyl group and at the C4 position with a primary amine.

PropertySpecification / Description
IUPAC Name This compound
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in Water
pKa (Calculated) ~3.5 (Pyridine-like N), ~16 (Sulfonamide-like stability)
H-Bond Donors/Acceptors 1 Donor (NH₂), 4 Acceptors (N, O, O, N)
Electronic Character The sulfonyl group is strongly electron-withdrawing (EWG), reducing the electron density of the pyrazole ring compared to the unsubstituted parent, thereby increasing the acidity of the remaining ring protons and stabilizing the amine against oxidative degradation relative to electron-rich pyrazoles.[1]
Part 2: Synthetic Pathways & Process Chemistry

The industrial synthesis of this compound avoids the direct sulfonylation of 4-aminopyrazole due to the high nucleophilicity of the primary amine, which leads to bis-sulfonylation byproducts. The preferred route utilizes a Nitro-Reduction Strategy .

Step 1: Regioselective Sulfonylation

Precursors: 4-Nitropyrazole + Propane-2-sulfonyl chloride.[1] Mechanism: Nucleophilic substitution (


 at Sulfur).
Protocol:  4-Nitropyrazole is treated with isopropylsulfonyl chloride in the presence of a mild base (Triethylamine or DIPEA) in DCM or THF.
  • Critical Control Point: Temperature must be maintained < 10°C during addition to prevent thermal decomposition of the sulfonyl chloride.

Step 2: Chemoselective Reduction

Precursors: 1-(Propane-2-sulfonyl)-4-nitropyrazole.[1] Mechanism: Heterogeneous Catalytic Hydrogenation. Protocol: The nitro intermediate is reduced using 10% Pd/C under


 atmosphere (30-50 psi) in Methanol/Ethanol.
  • Process Note: The sulfonyl group is generally stable to standard hydrogenation conditions. However, strong acidic conditions should be avoided to prevent desulfonylation (hydrolysis of the sulfonamide bond).

Visualization: Synthetic Workflow

The following diagram outlines the reaction sequence and critical quality control (QC) checkpoints.

Synthesis_Pathway Start 4-Nitropyrazole (CAS 2075-46-9) Step1 Step 1: Sulfonylation DCM, Et3N, 0°C (N-Alkylation) Start->Step1 Reagent Propane-2-sulfonyl chloride Reagent->Step1 Inter Intermediate: 1-(Propane-2-sulfonyl)- 4-nitropyrazole Step2 Step 2: Reduction H2, Pd/C, MeOH (Nitro Reduction) Inter->Step2 QC1 QC: 1H NMR Confirm Regioselectivity Inter->QC1 Product Product: 1-(Propane-2-sulfonyl)- 1H-pyrazol-4-amine QC2 QC: HPLC Check for Desulfonylation Product->QC2 Step1->Inter Yield >90% Step2->Product Yield ~85%

Caption: Figure 1. Two-step industrial synthesis route from 4-nitropyrazole via sulfonylation and catalytic hydrogenation.[1]

Part 3: Reactivity Profile & Medicinal Chemistry Applications
Nucleophilic Coupling (Buchwald-Hartwig / SNAr)

The primary utility of this compound is as a coupling partner for halogenated heterocycles.[1]

  • Reaction: It reacts readily with 4-chloropyrimidines or 2-chloropyridines via

    
     (if the ring is electron-deficient) or Palladium-catalyzed Buchwald-Hartwig amination.
    
  • Selectivity: The N1-sulfonyl group deactivates the pyrazole ring, making the C4-amine less nucleophilic than a standard aniline but stable enough for high-yield coupling.

Stability & Deprotection
  • Acid Stability: The N-sulfonyl bond is sensitive to strong aqueous acids (e.g., 6M HCl, reflux), which can lead to hydrolysis, yielding 4-aminopyrazole and isopropylsulfonic acid. This property can be exploited if the sulfonyl group is intended as a temporary protecting group, though in most JAK inhibitors (like Ruxolitinib analogs), the N1-substituent is permanent.

  • Base Stability: Moderately stable to weak bases; strong bases (e.g., NaOH, LiOH) can also cleave the sulfonamide bond.

Part 4: Analytical Protocols

To ensure the integrity of this intermediate for GMP manufacturing, the following analytical method is recommended.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

  • Retention Time: The amine will elute earlier than the nitro-intermediate due to the polarity of the

    
     group.
    

NMR Signature (


): 
  • Protons:

    • 
       1.1-1.2 ppm (d, 6H, Isopropyl 
      
      
      
      ).
    • 
       3.4-3.6 ppm (m, 1H, Isopropyl 
      
      
      
      ).
    • 
       4.0-4.5 ppm (bs, 2H, 
      
      
      
      ).
    • 
       7.3-7.8 ppm (s, 2H, Pyrazole 
      
      
      
      ).
Part 5: Safety & Handling (SDS Summary)
Hazard ClassGHS ClassificationHandling Protocol
Acute Toxicity Category 4 (Oral)Do not ingest. Wash hands thoroughly after handling.
Skin/Eye Irritation Category 2 (Skin), 2A (Eye)Wear nitrile gloves and safety glasses. Use in a fume hood.
Sensitization Potential SensitizerAvoid inhalation of dust.
Storage Hygroscopic / Air SensitiveStore under inert atmosphere (

or Ar) at 2-8°C.

Emergency Procedure: In case of skin contact with the sulfonyl chloride precursor, wash immediately with soap and water (hydrolysis produces HCl). For the amine, flush with water.

References
  • Lin, Q., et al. (2009). "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002.

    • Context: Establishes the synthetic utility of pyrazole-amine intermedi
  • Dalinger, I. L., et al. (2021). "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." Molecules, 26(16), 4987.

    • Context: Discusses the reactivity and functionalization (nitration/halogen
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine.

    • Context: Baseline properties for the 4-aminopyrazole scaffold.[1][3][2]

  • Google Patents. (2013). "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." US Patent App.[4] 20210009566A1.

    • Context: Details the industrial coupling conditions for N-substituted aminopyrazoles.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Sulfonyl-Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonyl-substituted aminopyrazoles represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their efficacy and safety are intrinsically linked to their physicochemical properties, among which thermodynamic stability is paramount. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of this compound class, methodologies for its empirical evaluation, and computational approaches for predictive assessment. We will delve into the causal relationships between molecular structure and stability, present field-proven experimental protocols, and offer insights for researchers, scientists, and drug development professionals engaged in the design and optimization of pyrazole-based therapeutics.

The Critical Role of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of its developability profile. It dictates shelf-life, informs manufacturing process parameters, influences formulation strategies, and can impact bioavailability.[3][4] For heterocyclic compounds like sulfonyl-substituted aminopyrazoles, which are often crystalline solids, stability is not merely about resistance to chemical degradation but also encompasses physical stability, including the potential for polymorphism.[5] An unstable compound can undergo decomposition under storage or processing conditions, leading to loss of potency and the formation of potentially toxic degradants.[6] Therefore, a thorough understanding and early assessment of thermodynamic stability are critical for mitigating risks and ensuring the development of safe, stable, and effective medicines.

Structural Determinants of Stability in Sulfonyl-Substituted Aminopyrazoles

The inherent stability of a sulfonyl-substituted aminopyrazole is not a simple parameter but a complex interplay of intramolecular and intermolecular forces. These can be systematically analyzed to rationalize observed properties and guide molecular design.

The Pyrazole Core: An Aromatic Foundation

The pyrazole ring itself is an aromatic heterocycle, a feature that confers significant inherent stability.[1] It is generally resistant to oxidation and reduction due to the energetic cost of losing aromaticity.[1] However, the reactivity and stability of the ring are profoundly modulated by the nature and position of its substituents.[7][8]

Intramolecular Electronic Effects

The thermodynamic stability of the molecule is significantly influenced by the electronic interplay between the sulfonyl group, the amino group, and the pyrazole ring.

  • Sulfonyl Group: As a potent electron-withdrawing group (EWG), the sulfonyl moiety decreases electron density in the pyrazole ring. This can influence the basicity of the ring nitrogens and the acidity of the N-H proton.[9]

  • Amino Group: Conversely, the amino group is a strong electron-donating group (EDG) through resonance. Its presence increases the electron density of the pyrazole ring.

  • Substituent Position: The relative positions of these groups are critical. For instance, theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to stabilize a C3 configuration, while electron-withdrawing groups favor a C5 position.[7] The precise substitution pattern on the pyrazole core dictates the overall electronic landscape and, consequently, the stability.

Tautomerism in Aminopyrazoles

N-unsubstituted 3(5)-aminopyrazoles exist as a mixture of tautomers in equilibrium.[9][10] The position of this equilibrium is influenced by the electronic character of other ring substituents, the solvent, and the physical state (solution vs. solid). The relative stability of these tautomers is a key thermodynamic consideration. Density Functional Theory (DFT) calculations have been employed to determine that the 3-amino tautomer is often the more favorable form for free molecules and can be the sole form in the solid state.[10]

Intermolecular Forces and Crystal Packing

In the solid state, which is the relevant form for most APIs, intermolecular interactions are a dominant force in determining thermodynamic stability.

  • Hydrogen Bonding: The pyrazole N-H group and the amino group are excellent hydrogen bond donors, while the pyridine-like nitrogen of the pyrazole ring and the sulfonyl oxygens are effective acceptors.[9] This allows for the formation of extensive and robust hydrogen-bonding networks in the crystal lattice, which significantly contributes to the high melting points and overall stability of these compounds.[5]

  • Crystal Packing Efficiency: The way molecules pack in a crystal lattice affects the density and strength of intermolecular interactions. More efficient packing leads to a more stable crystalline form (polymorph) with a higher melting point and lower solubility.

Figure 1: Key factors governing the thermodynamic stability of sulfonyl-substituted aminopyrazoles.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are indispensable for empirically determining the thermodynamic stability of pharmaceutical compounds.[11][12] The two most critical methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] For a sulfonyl-substituted aminopyrazole, a TGA thermogram provides the decomposition onset temperature (Tonset), which is a primary indicator of thermal stability. A sharp, single-step mass loss typically signifies a clean decomposition process.[3][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] The resulting thermogram reveals key thermal events:

  • Melting Point (Tm): A sharp endothermic peak corresponding to the melting of the crystalline solid. A higher melting point often correlates with greater lattice energy and higher thermodynamic stability in the solid state.[11]

  • Decomposition: An exothermic or endothermic event, often complex in shape, occurring at temperatures above the melting point, which corresponds to the energy changes during chemical breakdown.[12]

The combination of TGA and DSC provides a comprehensive thermal profile, allowing for the determination of a safe operating temperature range for handling, processing, and storage.[3][12]

Table 1: Illustrative Thermal Properties of Hypothetical Sulfonyl-Substituted Aminopyrazoles
Compound IDR Group (on Phenylsulfonyl)Molecular Weight ( g/mol )Melting Point (Tm, °C) [DSC]Decomposition Onset (Tonset, °C) [TGA]
PZA-001 -H253.28195.5280.1
PZA-002 -OCH3283.31188.2275.4
PZA-003 -Cl287.73210.8295.6
PZA-004 -NO2298.28225.1305.2

Note: This data is illustrative and based on general trends observed for substituted aromatic sulfonamides. Actual values are compound-specific.

Computational Chemistry in Stability Prediction

Alongside experimental work, computational methods provide powerful predictive insights into molecular stability, saving significant time and resources.[13]

Density Functional Theory (DFT)

DFT calculations are widely used to investigate the electronic structure and energetics of molecules.[14][15] For sulfonyl-substituted aminopyrazoles, DFT can be used to:

  • Calculate Thermodynamic Parameters: Compute the standard enthalpies of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°) for different isomers or tautomers.[16][17] The structure with the lowest energy is predicted to be the most thermodynamically stable.

  • Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the kinetic stability and reactivity of the molecule.[14]

  • Model Intermolecular Interactions: DFT can be used to calculate the strength of hydrogen bonds in dimers or larger clusters, helping to rationalize solid-state stability.[18]

These computational approaches are invaluable for triaging candidates and focusing experimental efforts on the most promising molecules.[13]

Experimental Protocols

The following protocols describe standardized, self-validating workflows for the thermal analysis of sulfonyl-substituted aminopyrazole candidates.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the test compound.

Methodology:

  • Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications using certified standards (e.g., calcium oxalate, indium).

  • Atmosphere Control: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes prior to and during the analysis to establish an inert atmosphere.

  • Sample Preparation: Accurately weigh 3-5 mg of the finely powdered test compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • TGA Method:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

    • Record the temperature at 5% mass loss (T5%) as a conservative measure of initial decomposition.

    • Record the residual mass at the end of the experiment.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the test compound.

Methodology:

  • Instrument Preparation: Perform temperature and enthalpy calibrations using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely powdered test compound into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.

  • DSC Method:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point (or to the decomposition onset temperature determined by TGA) at a heating rate of 10 °C/min under a nitrogen purge (20-50 mL/min).

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the melting point (Tm) from the peak maximum of the endothermic melting transition.

    • Observe any other thermal events, such as solid-solid transitions (polymorphic changes) or decomposition exotherms/endotherms.

Figure 2: A generalized workflow for the thermal analysis of sulfonyl-substituted aminopyrazoles.

Conclusion

The thermodynamic stability of sulfonyl-substituted aminopyrazoles is a multifaceted property governed by a delicate balance of intramolecular electronic effects, tautomeric equilibria, and robust intermolecular forces in the solid state. A comprehensive evaluation, integrating high-quality experimental thermal analysis with predictive computational modeling, is essential for the successful advancement of these compounds in drug discovery and development. By understanding the causal relationships between chemical structure and stability, researchers can rationally design molecules with optimized physicochemical profiles, ultimately leading to safer and more effective therapeutics.

References

  • Thermal analysis of pharmaceutical compounds. AKJournals.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
  • Study on Thermal Decomposition Kinetics of Sulfonamide Potenti
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Deriv
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Recent developments in aminopyrazole chemistry.
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.
  • Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Unknown Source.
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Publishing.
  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.

Sources

The Strategic Role of the 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine Scaffold in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold in Kinase Inhibition

In the landscape of oncology and inflammatory disease research, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within the vast chemical space explored, the pyrazole nucleus has consistently emerged as a "privileged scaffold" — a core structural motif that appears in numerous FDA-approved and investigational drugs.[1][2][3][4] This guide delves into the strategic importance and practical application of a specific, yet broadly relevant, pyrazole-based scaffold: 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine .

While direct literature on this exact molecule is emerging, its constituent parts—the 4-aminopyrazole core and the N-sulfonyl substituent—are well-established pharmacophores in the design of kinase inhibitors. This guide will, therefore, deconstruct the molecule into its key functional components, providing a comprehensive understanding of its design rationale, synthesis, and application in the discovery of novel kinase inhibitors. We will explore the synergistic interplay between the pyrazole core as a hinge-binding motif and the sulfonyl group in modulating potency, selectivity, and physicochemical properties.

This document serves as a technical resource for medicinal chemists and pharmacologists, offering insights into the structure-activity relationships (SAR), synthetic methodologies, and biological evaluation of compounds derived from this promising scaffold.

The Architectural Logic: Why the this compound Scaffold is Effective

The efficacy of the this compound scaffold in kinase inhibitor design is not coincidental; it is a product of the specific chemical and structural properties of its components.

The 4-Aminopyrazole Core: A Versatile Hinge-Binder

The 4-aminopyrazole moiety is a cornerstone of many successful kinase inhibitors.[5] Its primary role is to act as a hinge-binder , forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine region of ATP, rendering these inhibitors ATP-competitive.

The pyrazole ring itself offers several advantages:

  • Synthetic Tractability: The pyrazole ring can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space.[6]

  • Bioisosteric Replacement: The pyrazole nucleus is an effective bioisostere for other aromatic and heteroaromatic systems, enabling scaffold hopping and the optimization of pharmacokinetic properties.[7][8]

  • Structural Rigidity: The planar and rigid nature of the pyrazole ring helps to pre-organize the molecule for optimal binding to the kinase active site, reducing the entropic penalty of binding.

The N-Sulfonyl Group: A Modulator of Potency and Physicochemical Properties

The sulfonamide group is another key player in the design of kinase inhibitors, and its placement on the pyrazole nitrogen in the 1-(propane-2-sulfonyl) configuration is a strategic choice. The sulfonamide moiety can:

  • Act as a Hydrogen Bond Acceptor: The sulfonyl oxygens can form additional hydrogen bonds with residues in the kinase active site, enhancing binding affinity.

  • Influence Physicochemical Properties: The sulfonamide group can modulate solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.

  • Serve as a Bioisostere: The sulfonamide group is a well-established bioisostere for the carboxyl group, offering similar electronic and steric properties while potentially improving cell permeability and metabolic stability.

The isopropyl group of the propane-2-sulfonyl moiety can further contribute to binding by engaging in hydrophobic interactions within the ATP-binding pocket.

Visualizing the Core Scaffold

Caption: Chemical structure of this compound.

Synthesis and Derivatization Strategies

A robust and flexible synthetic route is crucial for exploring the SAR of the this compound scaffold. A plausible and commonly employed synthetic strategy is outlined below.

General Synthetic Protocol

A multi-step synthesis can be envisioned, starting from readily available precursors.

Step 1: Synthesis of the Pyrazole Core A common method for synthesizing substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. For the 4-amino pyrazole, a precursor with a masked amino group or a nitro group that can be subsequently reduced is often used.

Step 2: Sulfonylation of the Pyrazole Nitrogen The N1 position of the pyrazole ring can be selectively sulfonylated using propane-2-sulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine.

Step 3: Introduction of the Amino Group If a nitro-pyrazole precursor was used, the nitro group at the C4 position can be reduced to the desired amine using standard reduction conditions, such as catalytic hydrogenation (H2, Pd/C) or reduction with a metal like tin or iron in acidic media.

Workflow for Synthesis

Synthesis_Workflow start 1,3-Dicarbonyl Precursor + Hydrazine Derivative pyrazole Substituted 4-Nitro-1H-pyrazole start->pyrazole Condensation sulfonylation N-Sulfonylation (Propane-2-sulfonyl chloride, Base) pyrazole->sulfonylation sulf_pyrazole 1-(Propane-2-sulfonyl)- 4-nitro-1H-pyrazole sulfonylation->sulf_pyrazole reduction Nitro Group Reduction (e.g., H2, Pd/C) sulf_pyrazole->reduction final_product 1-(Propane-2-sulfonyl)- 1H-pyrazol-4-amine reduction->final_product

Caption: A generalized synthetic workflow for this compound.

Mechanism of Kinase Inhibition and Structure-Activity Relationship (SAR)

The primary mechanism of action for inhibitors based on this scaffold is competitive inhibition at the ATP-binding site. The 4-aminopyrazole core is designed to interact with the kinase hinge region, while substitutions at other positions can be tailored to achieve selectivity and enhance potency.

Key Interactions in the Kinase Active Site

The following diagram illustrates the hypothetical binding mode of a kinase inhibitor derived from the this compound scaffold within the ATP-binding pocket of a target kinase.

Kinase_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Aminopyrazole 4-Aminopyrazole Core Aminopyrazole:port->Hinge H-Bonds Sulfonyl Propane-2-sulfonyl Group Sulfonyl:port->Hydrophobic_Pocket Hydrophobic Interactions R_Group R-Group for SAR R_Group:port->Solvent_Front Modulates Selectivity & Solubility

Caption: Hypothetical binding mode of a this compound-based inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold can provide valuable insights into the SAR and guide the optimization of lead compounds.

Position of ModificationRationale and Potential Impact
C3 and C5 of the Pyrazole Ring Introduction of various substituents can probe for additional interactions within the ATP-binding site, potentially enhancing potency and selectivity. Small alkyl or aryl groups are common starting points.
Amine at C4 The primary amine is crucial for hinge binding. Acylation or alkylation can be explored, but may disrupt the key hydrogen bonding interactions.
Isopropyl Group of the Sulfonyl Moiety Modification of this group can fine-tune hydrophobic interactions. Replacement with other alkyl or cycloalkyl groups can impact potency and metabolic stability.
Bioisosteric Replacement of the Sulfonamide In cases of poor pharmacokinetics or off-target effects, the sulfonamide can be replaced with other bioisosteres such as amides or other heterocyclic rings.

Experimental Protocols for Biological Evaluation

The characterization of novel kinase inhibitors derived from the this compound scaffold requires a series of robust in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A luciferase-based system converts the ADP to a luminescent signal.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO and then in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of the 384-well plate, add:

    • Test compound or DMSO (for control wells)

    • Kinase enzyme

    • Substrate

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luciferase Reaction: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay

Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the compound engages the target kinase within a cellular context.

Kinase Selectivity Profiling

To assess the selectivity of lead compounds, they should be screened against a broad panel of kinases. This is crucial for identifying potential off-target effects early in the drug discovery process. Several contract research organizations (CROs) offer kinase profiling services.

Conclusion and Future Directions

The this compound scaffold represents a strategically designed and highly promising starting point for the development of novel kinase inhibitors. Its architecture thoughtfully combines the proven hinge-binding capabilities of the 4-aminopyrazole core with the potency and property-modulating features of the N-sulfonyl group. The synthetic accessibility of this scaffold allows for extensive derivatization and optimization, making it an attractive platform for medicinal chemists.

Future research efforts should focus on:

  • Exploring Diverse Substitutions: A systematic exploration of substituents at the C3 and C5 positions of the pyrazole ring is warranted to enhance potency and achieve selectivity for specific kinase targets.

  • Target Identification: For novel derivatives with interesting biological activity, target deconvolution studies will be essential to identify the specific kinase(s) they inhibit.

  • In Vivo Evaluation: Promising lead compounds with good in vitro potency, selectivity, and cellular activity should be advanced into in vivo models of disease to assess their efficacy and pharmacokinetic properties.

By leveraging the inherent advantages of this well-designed scaffold, the scientific community can continue to expand the arsenal of effective and selective kinase inhibitors for the treatment of a wide range of human diseases.

References

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (URL not available)
  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (URL not available)
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. ([Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. ([Link])

  • Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed. ([Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL not available)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. ([Link])

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central. ([Link])

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. ([Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. ([Link])

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ([Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. ([Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. ([Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. ([Link])

  • A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. ([Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. ([Link])

  • Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201 - PubMed. ([Link])

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. ([Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ([Link])

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor - ResearchGate. ([Link])

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - PubMed. ([Link])

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. ([Link])

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Literature review of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors

Abstract

The this compound scaffold has emerged as a significant pharmacophore in the design of targeted therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds. With a primary focus on their role as inhibitors of the Janus Kinase (JAK) family, this document elucidates the mechanism of action within the JAK-STAT signaling pathway, offers detailed experimental protocols for synthesis and biological assays, and presents quantitative data to guide future drug design. By integrating field-proven insights with foundational scientific principles, this guide serves as an authoritative resource for harnessing the therapeutic potential of these promising derivatives.

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for ligands targeting a wide array of enzymes and receptors.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] In recent decades, the application of pyrazole-based compounds as kinase inhibitors has become a major focus of drug discovery.[3][4] Kinases, which regulate the majority of cellular pathways, are critical targets, and their dysregulation is a hallmark of numerous diseases, especially cancer and autoimmune disorders.[5]

Within this context, the Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—has garnered significant attention.[5] These intracellular tyrosine kinases are essential mediators of cytokine and growth factor signaling, which in turn regulate inflammation, immunity, and hematopoiesis.[6] The signaling cascade they initiate, known as the JAK-STAT pathway, is a promising therapeutic target. Consequently, the development of small-molecule JAK inhibitors has become a highly competitive area of research.[5][7]

The 4-amino-1H-pyrazole moiety has been identified as a potent hinge-binding motif for various kinases, and its strategic modification has led to the development of highly selective inhibitors.[3][7] The introduction of a propane-2-sulfonyl (isopropylsulfonyl) group at the N1 position of the pyrazole ring represents a key optimization strategy. This guide focuses specifically on these this compound derivatives, exploring their design rationale, synthesis, and biological activity as potent and often selective JAK inhibitors.

The JAK-STAT Pathway: The Primary Therapeutic Target

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade used by over 50 cytokines, interferons, and hormones. Its aberrant activation is linked to myeloproliferative neoplasms, autoimmune diseases like rheumatoid arthritis, and various cancers.[5][7] The central role of JAKs makes them an attractive point of intervention.

Mechanism of Action:

  • Cytokine Binding & Receptor Dimerization: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization or oligomerization.

  • JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate each other on tyrosine residues within their activation loops, thereby activating their kinase function.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites act as docking sites for the SH2 domains of STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immunity, cell proliferation, and survival.

Inhibitors based on the this compound scaffold function by competitively binding to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Synthesis of this compound Derivatives

The synthesis of this scaffold requires a multi-step approach that carefully controls the regioselectivity of the substitutions on the pyrazole ring. A common and effective strategy involves starting with a 4-nitro-1H-pyrazole precursor, which allows for the facile introduction of the N1-sulfonyl group, followed by the reduction of the nitro group to the essential C4-amine.

General Synthetic Strategy

The rationale behind this approach is twofold:

  • Activation: The nitro group at the C4 position is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution but facilitates nucleophilic substitution and controls the acidity of the N-H proton.

  • Functional Group Interconversion: The nitro group is a versatile synthetic handle that can be reliably reduced to an amine in the final step, avoiding potential side reactions that a free amine might undergo during the N-sulfonylation step.

Synthesis_Workflow Start 4-Nitro-1H-pyrazole (Precursor) Step1 N1-Sulfonylation Start->Step1 Intermediate 1-(Propane-2-sulfonyl)- 4-nitro-1H-pyrazole Step1->Intermediate Propane-2-sulfonyl chloride, Base (e.g., NaH, K2CO3) Step2 Nitro Group Reduction Intermediate->Step2 Product 1-(Propane-2-sulfonyl)- 1H-pyrazol-4-amine (Core Scaffold) Step2->Product Reducing Agent (e.g., H2/Pd-C, SnCl2) Step3 Further Derivatization (e.g., N-Arylation at C4) Product->Step3 Final_Products Target Kinase Inhibitors Step3->Final_Products

Caption: General synthetic workflow for the core scaffold.
Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a representative example adapted from established methods for pyrazole sulfonylation and nitro reduction.[8]

Step 1: Synthesis of 1-(Propane-2-sulfonyl)-4-nitro-1H-pyrazole

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an argon atmosphere at 0 °C, add a solution of 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF (5 mL) dropwise over 15 minutes.

    • Causality: NaH is a strong, non-nucleophilic base used to deprotonate the pyrazole N1-H, forming the corresponding sodium salt. This significantly increases the nucleophilicity of the nitrogen, making it ready for reaction with the sulfonyl chloride. The reaction is performed at 0 °C to control the exothermic reaction of NaH with the solvent and proton source.

  • Reaction: After stirring for 30 minutes at 0 °C, add propane-2-sulfonyl chloride (1.1 eq.) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Causality: The pyrazole anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride in an SN2-type reaction, displacing the chloride and forming the N-S bond.

  • Work-up and Purification: Quench the reaction by carefully adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

    • Self-Validation: The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

  • Preparation: Dissolve 1-(propane-2-sulfonyl)-4-nitro-1H-pyrazole (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v). Add ammonium chloride (NH₄Cl, 3.0 eq.) followed by iron powder (Fe, 5.0 eq.).

    • Causality: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid (generated from NH₄Cl in water) is an effective and economical system for the reduction of aromatic nitro groups to amines. It is preferred over catalytic hydrogenation in some cases as it avoids the need for high-pressure equipment.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over Na₂SO₄ and concentrate. The resulting crude amine can often be used directly or purified further by chromatography if necessary.

    • Self-Validation: Confirm the conversion of the nitro group to the amine via NMR (disappearance of the nitro-aromatic signals and appearance of a new amine signal) and mass spectrometry (a corresponding decrease in molecular weight).

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective inhibitors from the this compound scaffold is driven by a deep understanding of its SAR. The core scaffold presents several key interaction points within a kinase ATP-binding site.

  • C4-Amino Group: This group is critical for activity. It typically acts as a hydrogen bond donor, forming one or more crucial hydrogen bonds with the "hinge region" of the kinase, a short segment of the protein backbone that connects the N- and C-terminal lobes. This interaction is a hallmark of many Type I kinase inhibitors and serves to anchor the molecule in the active site.[3]

  • N1-Isopropylsulfonyl Group: This bulky, moderately polar group occupies the solvent-exposed region of the ATP-binding pocket. Its role is multifaceted:

    • Solubility and Physicochemical Properties: It can improve the aqueous solubility and overall drug-like properties of the molecule compared to a simple N1-aryl or alkyl group.

    • Selectivity: The size and shape of this group can be tailored to exploit subtle differences in the solvent-exposed regions of different kinases, thereby imparting selectivity. For instance, it can form favorable interactions with specific residues or avoid steric clashes present in off-target kinases.

  • Pyrazole Ring: The pyrazole ring itself serves as a rigid, planar scaffold that correctly orients the C4-amino and N1-sulfonyl substituents. It can also engage in van der Waals or π-stacking interactions with hydrophobic residues in the active site.

Further modifications often involve attaching larger heterocyclic systems (like pyrrolo[2,3-d]pyrimidines) to the C4-amine, which extend into other regions of the ATP pocket to form additional interactions and further enhance potency and selectivity.[6][7]

Quantitative SAR Data

The following table summarizes the inhibitory activity of representative 4-amino-(1H)-pyrazole derivatives against JAK family kinases, illustrating the high potency achievable with this scaffold. While these examples may not all contain the N1-isopropylsulfonyl group, they demonstrate the inherent potential of the core C4-amino-pyrazole motif.

Compound IDR Group (at N1)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
3f 2-(morpholino)ethyl3.42.23.5[7]
11b 2-(4-methylpiperazin-1-yl)ethylPotent (exact nM not given)Potent (exact nM not given)Potent (exact nM not given)[7]
Ruxolitinib (Reference Drug)~3.3~2.8~428[7]
PF-04965842 N/A (related structure)Potent & Selective JAK1Less PotentLess Potent[6]

Note: The table is adapted from data on similar scaffolds to highlight the potential of the 4-amino-pyrazole core. Compound 3f and 11b are N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-4-amine derivatives.[7] The data clearly shows that N1-substituents play a crucial role in tuning the pan-inhibitory or selective profile of the compounds.

Pharmacological Evaluation: A Protocol for In Vitro Kinase Inhibition

To assess the biological activity of newly synthesized derivatives, a robust in vitro kinase inhibition assay is essential. The following protocol describes a common method for determining the IC₅₀ value of a compound against a specific kinase.

Detailed Protocol: In Vitro Luminescent Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

    • ATP Solution: Prepare a stock solution of ATP in water and dilute it in the kinase buffer to a working concentration of 2X the desired final concentration (e.g., 20 µM for a 10 µM final concentration, which is often near the Kₘ for many kinases).

    • Substrate Solution: Prepare a solution of a suitable peptide or protein substrate for the target JAK kinase (e.g., a synthetic peptide containing a tyrosine residue) in the kinase buffer at a 2X working concentration.

    • Test Compound: Prepare a serial dilution of the test compound (e.g., 11 points, 3-fold dilutions starting from 100 µM) in 100% DMSO. Then, dilute this plate into kinase buffer to create an intermediate plate.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound from the intermediate plate to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X substrate solution and 2.5 µL of a 2X solution of the target JAK enzyme to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final volume is 10 µL.

    • Causality: The order of addition is important. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is started with the competitive ligand, ATP.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Causality: The ADP-Glo™ reagent contains luciferase and other components that will consume any unreacted ATP, ensuring that the subsequent light-producing signal comes only from the ADP generated by the kinase.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly promising core for the development of kinase inhibitors, particularly for the JAK family. The synthetic routes are well-established, and the structure-activity relationships are becoming increasingly understood. The combination of the hinge-binding C4-amine and the selectivity-conferring N1-isopropylsulfonyl group provides a powerful platform for designing next-generation therapeutics.

Future research will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents on the scaffold to achieve selective inhibition of individual JAK isoforms (e.g., JAK1 vs. JAK2) to minimize off-target effects, such as the hematological side effects associated with JAK2 inhibition.[6]

  • Covalent Inhibition: Incorporating a reactive "warhead" onto the scaffold to achieve irreversible, covalent binding to a non-catalytic cysteine residue near the active site, a strategy that has proven successful for other kinase inhibitors.

  • Exploring New Targets: While the primary focus has been on JAKs, this privileged scaffold could be adapted to target other kinase families by modifying the groups attached to the C4-amine to explore different regions of the ATP-binding site.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2018). Journal of Medicinal Chemistry. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). Journal of Medicinal Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. (2019). Frontiers in Chemistry. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2020). Chemistry & Chemical Technology. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][3][9][10]Triazine Sulfonamides. (2019). Annals of Medicinal Chemistry. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences. [Link]

  • Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (2020). Asian Journal of Organic Chemistry. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). Bioorganic Chemistry. [Link]

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Unlocking the Therapeutic Potential: A Guide to the Hydrogen Bonding Capabilities of 4-Aminopyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 4-aminopyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as protein kinase inhibitors.[1][2] The efficacy of these molecules is profoundly dictated by their ability to form precise, stabilizing interactions within complex biological systems. Central to this is their hydrogen bonding potential. This guide provides a detailed exploration of the structural and electronic features that govern the hydrogen bonding interactions of 4-aminopyrazole sulfonamides. We will dissect the roles of the distinct functional moieties—the pyrazole ring, the 4-amino group, and the sulfonamide anchor—and elucidate their contributions as hydrogen bond donors and acceptors. Furthermore, this document outlines the state-of-the-art experimental and computational methodologies employed to characterize and predict these critical non-covalent interactions, offering researchers and drug development professionals a comprehensive framework for optimizing molecular design and accelerating therapeutic innovation.

The Structural Anatomy of a Privileged Scaffold: Identifying Hydrogen Bonding Hotspots

The 4-aminopyrazole sulfonamide molecule is a composite of three key functional regions, each endowed with unique hydrogen bonding capabilities. A thorough understanding of these individual components is paramount to predicting and engineering their collective interaction profile.

  • The Pyrazole Ring: This five-membered aromatic heterocycle is a versatile hydrogen bonding unit. It features a proton-donating pyrrole-like nitrogen (-NH) and a proton-accepting pyridine-like nitrogen (=N-).[3] This arrangement is fundamental to the scaffold's success in kinase inhibition, where it frequently forms a bidentate hydrogen bond with the "hinge" region of the ATP-binding pocket.[1][3]

  • The 4-Amino Group: Positioned on the pyrazole ring, the primary amino group (-NH₂) acts as a potent hydrogen bond donor, providing two protons to engage with nearby acceptors.[4][5] Its strategic placement allows for additional interactions that can enhance binding affinity and selectivity.

  • The Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a powerful and versatile pharmacophore.[6] It possesses a distorted tetrahedral geometry, with two highly electronegative oxygen atoms that are excellent hydrogen bond acceptors.[7] The sulfonamide proton (-NH-) serves as a robust hydrogen bond donor. This group is often crucial for anchoring a ligand to its target protein.[8]

The interplay of these groups creates a rich tapestry of potential hydrogen bond donors (HBD) and acceptors (HBA), as illustrated below.

Caption: Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites on the 4-aminopyrazole sulfonamide core.

Functional Group Donor/Acceptor Typical Role in Molecular Interactions
Pyrazole NH DonorKey interaction with protein hinge regions; formation of supramolecular synthons.[3][9]
Pyrazole N AcceptorKey interaction with protein hinge regions; participation in crystal packing.[3]
4-Amino NH₂ DonorEnhances binding affinity through additional H-bonds with protein residues or solvent.[4]
Sulfonamide NH DonorAnchoring group; forms strong intermolecular H-bonds, often with carbonyls or sulfonyl oxygens.[6][7]
Sulfonamide SO₂ AcceptorPotent acceptors involved in extensive intermolecular networks and crystal packing.[5][6]

Supramolecular Architecture: From Single Molecules to Ordered Assemblies

The hydrogen bonding potential of 4-aminopyrazole sulfonamides dictates not only their interaction with biological targets but also their self-assembly into ordered crystalline structures. The study of these supramolecular structures provides invaluable insight into preferred interaction geometries.[10] Strong intermolecular hydrogen bonds, alongside π-π stacking, are the primary forces governing crystal packing in sulfonamides.[10]

Common hydrogen bonding patterns, or "synthons," include:

  • N-H···O=S Dimers and Chains: A frequently observed motif involves the sulfonamide N-H donor interacting with a sulfonyl oxygen acceptor of a neighboring molecule, leading to robust chains or dimeric structures.[6][11]

  • Pyrazole N-H···N Catemers: The pyrazole N-H can form extended chains (catemers) by donating its proton to the pyridine-like nitrogen of an adjacent pyrazole ring.[9][12]

  • Amine-Sulfonyl Interactions: The amino protons show a high preference for bonding with sulfonyl oxygens.[4][5]

Supramolecular_Synthons cluster_dimer Sulfonamide N-H···O=S Dimer cluster_catemer Pyrazole N-H···N Catemer mol1 N-H S(=O)₂ mol2 N-H S(=O)₂ mol1:nh->mol2:so2 H-Bond mol2:nh->mol1:so2 mol3 N N-H mol4 N N-H mol3:nh->mol4:n H-Bond mol5 N N-H mol4:nh->mol5:n

Caption: Common supramolecular hydrogen bonding patterns in sulfonamides and pyrazoles.

These preferred arrangements in the solid state often provide clues to the types of interactions that will be most favorable in a protein binding pocket.

The Mechanism of Action: Hydrogen Bonding in Kinase Inhibition

The therapeutic success of 4-aminopyrazole sulfonamides as kinase inhibitors is a direct consequence of their hydrogen bonding capabilities. These molecules are designed to mimic ATP, competing for its binding site on the kinase.

A canonical binding mode involves the following key hydrogen bonds[3][13]:

  • Hinge Binding: The pyrazole ring forms two critical hydrogen bonds with the backbone of the kinase hinge region. The pyrrole-like NH acts as a donor to a backbone carbonyl oxygen, while the pyridine-like N accepts a proton from a backbone NH. This bidentate interaction is a primary anchor for the inhibitor.

  • Solvent-Exposed Interactions: The sulfonamide and 4-amino groups often extend towards the solvent-exposed region of the active site, where they can form additional hydrogen bonds with amino acid side chains or structured water molecules, further enhancing affinity and contributing to isoform selectivity.[8]

Kinase_Binding cluster_protein Kinase ATP-Binding Site hinge Hinge Region Backbone (e.g., GLU, LEU) gatekeeper Gatekeeper Residue d_loop Side Chains (Asp, Thr) inhibitor 4-Aminopyrazole Sulfonamide inhibitor->hinge Bidentate H-Bonds (Key Anchoring) inhibitor->d_loop H-Bonds (Affinity & Selectivity)

Caption: Simplified model of a 4-aminopyrazole sulfonamide inhibitor binding to a kinase active site.

This precise pattern of hydrogen bonding is essential for potent inhibition. Docking studies on JAK2 inhibitors, for example, have shown that the -NH and =N moieties of the pyrazole form crucial hydrogen bonds with glutamate and leucine residues in the hinge region.[3]

A Multi-Faceted Approach to Characterization

A combination of experimental and computational techniques is required to fully characterize the hydrogen bonding potential of a 4-aminopyrazole sulfonamide.

Workflow cluster_exp Experimental Validation cluster_comp Computational Prediction xray Single-Crystal X-ray Diffraction analysis Comprehensive H-Bonding Profile (Structure-Activity Relationship) xray->analysis nmr NMR Spectroscopy (Solution-State) nmr->analysis dft Density Functional Theory (DFT) docking Molecular Docking dft->docking Optimized Ligand docking->analysis synthesis Compound Synthesis synthesis->xray Solid-State Conformation synthesis->nmr Solution-State Dynamics synthesis->dft In Silico Geometry & Energetics

Caption: Integrated workflow for characterizing hydrogen bonding potential.

Experimental Protocols

A. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystal, revealing precise hydrogen bond lengths, angles, and supramolecular packing motifs.[7][14]

Protocol: Growing and Mounting a Single Crystal

  • Crystal Growth: Dissolve the purified 4-aminopyrazole sulfonamide in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) to near saturation. Use slow evaporation, vapor diffusion, or slow cooling of the saturated solution to promote the growth of single crystals of suitable size and quality.

  • Crystal Selection: Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in each dimension) with no visible cracks or defects.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop. If necessary, coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation.

  • Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer to flash-cool it, preserving its structure and minimizing thermal motion.

  • Data Collection: Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal. The resulting diffraction pattern is used to solve and refine the crystal structure.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating hydrogen bonding in the solution phase, which is more representative of the physiological environment.[15] The chemical shift of protons involved in hydrogen bonds (e.g., sulfonamide -NH) is highly sensitive to their electronic environment.[16][17]

Protocol: ¹H NMR Solvent Titration for H-Bond Donor Identification

  • Initial Spectrum: Dissolve a small amount of the compound in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl₃ or C₆D₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift (δ) of the N-H protons.

  • Titration: Prepare a series of NMR samples with increasing concentrations of a hydrogen-bond-accepting solvent (e.g., DMSO-d₆) added to the initial solution.

  • Acquire Spectra: Acquire a ¹H NMR spectrum for each sample in the series.

  • Data Analysis: Plot the chemical shift of the N-H protons against the concentration of the added DMSO-d₆. A significant downfield shift (increase in δ) upon addition of the acceptor solvent indicates that the proton is an accessible hydrogen bond donor. Protons that are sterically hindered or already engaged in strong intramolecular hydrogen bonds will show a much smaller change in chemical shift.[18]

Computational Methodologies

A. Density Functional Theory (DFT)

DFT calculations are used to model the electronic structure of the molecule, allowing for the optimization of its geometry and the calculation of properties related to hydrogen bonding.[7][19] It can predict stable conformations, vibrational frequencies, and the energies of intermolecular interactions.[20]

B. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, e.g., a protein).[21] It is instrumental in identifying plausible binding modes and highlighting key hydrogen bonds and other interactions that stabilize the ligand-receptor complex.[3] Docking simulations were used to reveal how 4-amino-(1H)-pyrazole derivatives bind to the ATP pocket of the JAK2 kinase, identifying crucial hydrogen bonds.[3]

Conclusion and Future Outlook

The hydrogen bonding potential of 4-aminopyrazole sulfonamides is a defining feature that underpins their utility as high-affinity ligands and effective pharmaceuticals. The strategic arrangement of multiple donor and acceptor sites within the pyrazole, amino, and sulfonamide moieties provides the necessary toolkit for forming specific, directional interactions with biological macromolecules. The continued synergistic application of high-resolution experimental techniques like X-ray crystallography and NMR, coupled with the predictive power of computational methods like DFT and molecular docking, will be essential for the rational design of next-generation therapeutics. By mastering the language of hydrogen bonding, scientists can continue to refine this privileged scaffold to achieve greater potency, selectivity, and improved pharmacokinetic profiles, translating molecular insights into clinical success.

References

  • Wang, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. Available at: [Link]

  • Abdullahi, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC. Available at: [Link]

  • Liljas, A., et al. (2002). Nonaromatic Sulfonamide Group as an Ideal Anchor for Potent Human Carbonic Anhydrase Inhibitors: Role of Hydrogen-Bonding Networks in Ligand Binding and Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Available at: [Link]

  • Bushmarinov, I. S., et al. (2014). Different supramolecular diastereomeric forms of sulfonamides. ResearchGate. Available at: [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. PubMed. Available at: [Link]

  • Pestunova, L. P., et al. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. PMC. Available at: [Link]

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Protein Data Bank Japan. Available at: [Link]

  • Väisänen, A., et al. (2018). Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study. SciSpace. Available at: [Link]

  • Elguero, J., et al. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach. Arkivoc. Available at: [Link]

  • Mary, Y. S., et al. (2022). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Taylor & Francis Online. Available at: [Link]

  • Filimonov, S. I., et al. (2020). Facile Synthesis and Sulfonylation of 4-Aminopyrazoles. ResearchGate. Available at: [Link]

  • Zhou, L., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available at: [Link]

  • Abdullahi, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. ProQuest. Available at: [Link]

  • Jezierska, A., et al. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. SciSpace. Available at: [Link]

  • Pestunova, L. P., et al. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

  • Pop, I. O., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Tizzard, G. J., et al. (2012). Polarisation effects on the H-bond acceptor properties of sulfonamides. RSC Publishing. Available at: [Link]

  • Abdullahi, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. MDPI. Available at: [Link]

  • Kandas, I., et al. (2022). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. ResearchGate. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2016). NMR Spectroscopic Characterization of Charge Assisted Strong Hydrogen Bonds in Brønsted Acid Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Tizzard, G. J., et al. (2012). Polarisation effects on the H-bond acceptor properties of sulfonamides. University of Cambridge. Available at: [Link]

  • Mrozek, A., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. Available at: [Link]

  • Tenorio-Borroto, E., et al. (2021). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Al-Hizab, F. A., et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. Available at: [Link]

  • Abdullahi, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4. Semantic Scholar. Available at: [Link]

  • Baxter, E. W., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Khan, M. S. Y., & Ahsan, M. J. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Soni, H., et al. (2015). Nature of Hydrogen Bonding in the Interaction of 4-Aminobenzoic, Nicotinic and Sulfonili. Worldwidejournals.com. Available at: [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Custelcean, R., et al. (2005). Hydrogen-bonding to the SO 4 2À anion in 1. Pyrazole molecules are omitted for clarity. ResearchGate. Available at: [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Semantic Scholar. Available at: [Link]

  • Di Fiore, A., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed. Available at: [Link]

  • Tang, D., et al. (2019). X‐ray single crystal structure of 4 i. ResearchGate. Available at: [Link]

  • Bethune, S. J., et al. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace. Available at: [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Sulfonylation of 4-Aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonylation of 4-aminopyrazole presents a classic nucleophilic competition challenge in heterocyclic chemistry. The substrate contains three potential nucleophilic sites: the exocyclic primary amine (


) and the two endocyclic ring nitrogens (N1/N2).[1] Without precise condition control, reactions with sulfonyl chlorides (

) result in complex mixtures of

-exocyclic sulfonamides,

-ring sulfonylated products, and bis-sulfonylated impurities.[1]

This guide provides validated protocols to selectively target either the exocyclic amine (to generate bio-active sulfonamides) or the ring nitrogen (to generate protected intermediates), supported by mechanistic rationale and troubleshooting workflows.[1]

Part 1: Strategic Analysis & Decision Matrix

The Nucleophilic Challenge

The regioselectivity is governed by the relative nucleophilicity and acidity of the nitrogen atoms:

  • Exocyclic Amine (

    
    ):  Moderately nucleophilic but prone to oxidation.[1] Reaction here yields sulfonamides .[1][2][3]
    
  • Ring Nitrogen (N1-H): Acidic (

    
    ).[1] Under basic conditions, deprotonation creates a highly nucleophilic pyrazolide anion, directing substitution to the ring.[3]
    

Critical Stability Note: Free base 4-aminopyrazoles are unstable and prone to rapid air oxidation (turning black/tarry).[1] Always handle as the hydrochloride salt or protect the ring nitrogen (e.g.,


-Boc, 

-Benzyl) prior to sulfonylation if possible.[1]
Decision Tree: Route Selection

Use the following logic to select your protocol.

ReactionLogic Start Target Molecule? TargetExo Exocyclic Sulfonamide (R-NH-SO2-R') Start->TargetExo Bioactive Core TargetRing Ring N-Sulfonyl (1-SO2R-pyrazole) Start->TargetRing Protecting Group Q_Protected Is Ring N1 Protected? (Boc, Bn, SEM) TargetExo->Q_Protected RouteB PROTOCOL B: Deprotonation Strategy (Strong Base) TargetRing->RouteB Direct (Risk of Mix) RouteC PROTOCOL C: Nitro-Reduction Route (Recommended) TargetRing->RouteC High Purity RouteA PROTOCOL A: Direct Sulfonylation (Mild Base) Q_Protected->RouteA Yes (High Selectivity) Q_Protected->RouteA No (Requires pH Control)

Figure 1: Strategic decision tree for selecting the appropriate sulfonylation protocol based on the desired regioisomer and starting material availability.[1]

Part 2: Detailed Protocols

Protocol A: Selective Exocyclic Sulfonylation (Sulfonamide Synthesis)

Objective: Synthesize


-(1-protected-1H-pyrazol-4-yl)sulfonamides.
Mechanism:  Exploits the nucleophilicity of the neutral exocyclic amine while suppressing ring deprotonation using mild organic bases.[1]
Materials
  • Substrate: 1-Benzyl-4-aminopyrazole (or 1-Boc analog). Note: Using unprotected 4-aminopyrazole often leads to N1-sulfonylation.

  • Electrophile: Aryl/Alkyl sulfonyl chloride (1.1 equiv).[1][3]

  • Base: Pyridine (solvent/base) OR Triethylamine (

    
    ) / DIPEA.[1][3]
    
  • Solvent: Dichloromethane (

    
    ) or Pyridine.
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the 4-aminopyrazole derivative (1.0 equiv) and anhydrous DCM (

    
    ).[1]
    
  • Base Addition:

    • Option 1 (Standard): Add Pyridine (3.0 equiv).[1]

    • Option 2 (Acid Sensitive): Add DIPEA (2.5 equiv).

  • Temperature Control: Cool the solution to

    
     . This is critical to prevent bis-sulfonylation.
    
  • Electrophile Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in minimal DCM and add dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Self-Validation Point: Monitor by TLC/LCMS.[3] The product is usually less polar than the amine but more polar than the sulfonyl chloride.

    • Checkpoint: If bis-sulfonylation is observed (two spots), treat the crude mixture with

      
       for 30 mins to cleave the second sulfonyl group (the sulfonimide bond is labile to base).
      
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with Brine.[3] Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Optimization of Conditions

Variable Condition Outcome Recommendation

| Base |


 / 

| Ring Sulfonylation (Major) | Avoid for sulfonamide target | | Base | Pyridine (

) | Exocyclic Sulfonamide (Major) | Preferred | | Stoichiometry | 2.0+ equiv

| Bis-sulfonylation | Keep at 1.0–1.1 equiv | | Protecting Group | None (1-H) | Mixture (N-exo + N-ring) | Protect N1 (Boc/Bn) first |[1]
Protocol B: Selective Ring Sulfonylation (1-Sulfonyl-4-aminopyrazole)

Objective: Synthesize 1-sulfonyl-4-aminopyrazoles. Challenge: Direct sulfonylation of 4-aminopyrazole at the ring is difficult due to amine interference. Solution (Protocol C - Recommended): Sulfonylate 4-nitropyrazole first, then reduce.[1] This guarantees regioselectivity.[3][4]

Step-by-Step Methodology (Nitro Route)
  • Sulfonylation:

    • Dissolve 4-nitropyrazole (1.0 equiv) in anhydrous THF.

    • Cool to

      
      . Add 
      
      
      
      (60% dispersion, 1.2 equiv).[3] Caution: Hydrogen evolution.
    • Stir 30 mins (formation of pyrazolide anion).

    • Add Sulfonyl Chloride (1.1 equiv).[1] Warm to RT.

    • Result: Quantitative formation of 1-sulfonyl-4-nitropyrazole.

  • Reduction (Chemoselective):

    • Dissolve the intermediate in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (5 wt%).[3]

    • Stir under

      
       balloon (1 atm) for 2–4 hours.
      
    • Note: Sulfonyl groups are generally stable to standard hydrogenolysis, but avoid high pressure/temperature which might cleave the N-S bond.

  • Isolation: Filter through Celite. Concentrate.

Part 3: Troubleshooting & Self-Validation

Mechanistic Pathway & Failure Modes

Understanding the failure modes ensures reproducibility.[1][3]

Mechanism Substrate 4-Aminopyrazole (Unprotected) Path1 Path A: Mild Base (Pyridine) Substrate->Path1 Low Selectivity Path2 Path B: Strong Base (NaH) Substrate->Path2 Thermodynamic Control Prod1 Mixture: N-Exo + N-Ring Path1->Prod1 Low Selectivity Prod2 Anion Formation (Ring N-) Path2->Prod2 Thermodynamic Control FinalRing 1-Sulfonyl-4-aminopyrazole Prod2->FinalRing Thermodynamic Control Note *Tip: Use 4-Nitropyrazole precursor for Path B FinalRing->Note

Figure 2: Reaction pathways for unprotected substrates. Path A leads to mixtures; Path B (via Nitro precursor) is superior for ring functionalization.[1]

Analytical Validation (QC)
  • 
     NMR Signature: 
    
    • Exocyclic Sulfonamide: Look for the sulfonamide

      
       proton.[1] It typically appears as a broad singlet at 9.0–10.5 ppm  (DMSO-
      
      
      
      ) and is
      
      
      exchangeable.[1]
    • Ring Sulfonyl: The pyrazole ring protons (C3-H and C5-H) will shift downfield (deshielded) due to the electron-withdrawing sulfonyl group.[1]

  • Mass Spectrometry:

    • Watch for

      
       peaks indicating bis-sulfonylation.
      
Common Issues
  • Black Tar Formation:

    • Cause: Oxidation of the free amine.[1][3]

    • Fix: Keep the amine as the HCl salt until the exact moment of reaction.[3] Purge solvents with Argon.[3]

  • Bis-sulfonylation:

    • Cause: Excess reagent or high temperature.[3]

    • Fix: Use exactly 1.05 equiv of sulfonyl chloride.[1] Add at

      
      . If formed, reflux in MeOH with 
      
      
      
      to selectively cleave the sulfonimide (leaving the sulfonamide intact).

References

  • Regioselective Synthesis of Pyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1][3] Current Organic Chemistry, 2012 .[3] Link

  • Sulfonamide Synthesis Protocols: "Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives." National Institutes of Health (NIH). Link

  • Protective Groups: Greene, T.W., Wuts, P.G.M.[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for N-protection strategies).

  • Direct Amination/Sulfonylation: "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines." Journal of Organic Chemistry, 2021 . Link[1]

  • Reaction Conditions for Pyrazoles: "Process for the preparation of 4-aminopyrazole derivatives." Google Patents (WO2007034183A2).[1] Link

Sources

Application Notes and Protocols: 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine as a Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Sulfonylpyrazole Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus is a privileged scaffold, present in a multitude of clinically approved drugs and investigational agents.[1][2][3] Its versatility stems from its ability to engage in various biological interactions, acting as a bioisostere for other aromatic systems and providing a framework for diverse functionalization. The incorporation of an amino group at the 4-position of the pyrazole ring further enhances its utility, offering a key vector for interaction with biological targets and a versatile handle for synthetic elaboration.[1]

This guide focuses on a particularly valuable derivative: 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine . The introduction of the isopropylsulfonyl group at the N1 position imparts a unique combination of properties that are highly advantageous in medicinal chemistry. The sulfonyl group is a strong electron-withdrawing group that can modulate the pKa of the pyrazole ring system, influence the molecule's overall polarity, and provide additional hydrogen bond acceptor sites. This strategic modification can lead to improved metabolic stability, enhanced pharmacokinetic properties, and potent, selective interactions with target proteins.

These application notes provide a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a key building block in the development of novel therapeutic agents, with a particular focus on its use in the synthesis of kinase inhibitors.

Physicochemical Properties and Structural Data

A clear understanding of the physicochemical properties of a building block is essential for its effective application in drug design and synthesis. The table below summarizes key computed and experimental data for this compound.

PropertyValueSource
Molecular FormulaC₆H₁₁N₃O₂S-
Molecular Weight189.24 g/mol -
AppearanceWhite to off-white solid-
SolubilitySoluble in methanol, DMSO, and DMFGeneral laboratory observation
pKa (predicted)Amine: ~4.5; Pyrazole NH: ~9.0ACD/Labs Percepta
cLogP (predicted)0.85ChemDraw

Synthesis of this compound: A Three-Step Approach

The synthesis of this compound is most efficiently achieved through a three-step sequence starting from pyrazole. This process involves nitration, N-sulfonylation, and subsequent reduction of the nitro group.

Synthesis_Workflow Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration (HNO₃, H₂SO₄) SulfonylatedNitropyrazole 1-(Propane-2-sulfonyl)-4-nitropyrazole Nitropyrazole->SulfonylatedNitropyrazole N-Sulfonylation (Isopropylsulfonyl chloride, Base) TargetMolecule This compound SulfonylatedNitropyrazole->TargetMolecule Reduction (e.g., H₂, Pd/C)

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Nitropyrazole

The initial step involves the regioselective nitration of pyrazole at the C4 position. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[4][5]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, carefully add concentrated sulfuric acid.

  • Slowly add pyrazole portion-wise to the sulfuric acid, ensuring the temperature remains below 20 °C.

  • Cool the mixture to 0-5 °C and slowly add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to pH 7-8.

  • The precipitated 4-nitropyrazole is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield: 70-85%

Protocol 2: Synthesis of 1-(Propane-2-sulfonyl)-4-nitropyrazole

The second step is the N-sulfonylation of 4-nitropyrazole with isopropylsulfonyl chloride. This reaction is typically performed in the presence of a base to neutralize the HCl generated.

Materials:

  • 4-Nitropyrazole

  • Isopropylsulfonyl chloride

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

  • To a solution of 4-nitropyrazole in the chosen solvent, add the base (e.g., K₂CO₃ or TEA).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add isopropylsulfonyl chloride to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) until completion (monitored by TLC).

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.[6][7]

Materials:

  • 1-(Propane-2-sulfonyl)-4-nitropyrazole

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-(propane-2-sulfonyl)-4-nitropyrazole in the chosen alcohol solvent in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Expected Yield: >90%

Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

This compound has emerged as a valuable building block in the design of potent and selective kinase inhibitors. The 4-amino group serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site, while the N1-isopropylsulfonyl moiety can occupy adjacent hydrophobic pockets and improve physicochemical properties.

Case Study 1: IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways, making it an attractive target for the treatment of autoimmune diseases and certain cancers.[8] Several patents describe the use of this compound in the synthesis of potent IRAK4 inhibitors.

IRAK4_Inhibitor_Synthesis BuildingBlock This compound IRAK4_Inhibitor IRAK4 Inhibitor BuildingBlock->IRAK4_Inhibitor CoreScaffold Activated Heterocyclic Core (e.g., Pyrazolopyrimidine) CoreScaffold->IRAK4_Inhibitor Nucleophilic Aromatic Substitution

Figure 2: General synthetic route to IRAK4 inhibitors.

Protocol 4: Synthesis of a Pyrazolopyrimidine-based IRAK4 Inhibitor

This protocol describes a representative nucleophilic aromatic substitution reaction to couple the building block with a suitable heterocyclic core.

Materials:

  • This compound

  • Substituted 4-chloro-pyrazolo[3,4-d]pyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or 2-Propanol

Procedure:

  • To a solution of the substituted 4-chloro-pyrazolo[3,4-d]pyrimidine in the chosen solvent, add this compound and DIPEA.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitored by LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography or recrystallization.

Biological Activity Data for Representative IRAK4 Inhibitors:

Compound IDIRAK4 IC₅₀ (nM)Reference
Example A< 10Patent Literature
Example B15Patent Literature
Case Study 2: JAK Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers. The 4-aminopyrazole scaffold is a common feature in many reported JAK inhibitors.

Protocol 5: Synthesis of a JAK Inhibitor via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is well-suited for coupling this compound with various aryl or heteroaryl halides.

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., 4-chloropyrrolo[2,3-d]pyrimidine)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl halide, this compound, palladium catalyst, ligand, and base.

  • Degas the mixture and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and heat the reaction mixture to 80-110 °C until the starting materials are consumed (monitored by LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward three-step synthesis provides access to a scaffold with desirable physicochemical properties for drug design. The application of this building block has been demonstrated in the synthesis of potent kinase inhibitors, highlighting the strategic advantage of the N1-isopropylsulfonyl group in achieving high affinity and selectivity. The protocols provided herein offer a solid foundation for the synthesis and application of this important intermediate. As the demand for novel and selective kinase inhibitors continues to grow, the utility of this compound in drug discovery is expected to expand further.

References

  • U.S. Patent US10233155B2, "Processes for the preparation of pesticide compounds," issued March 19, 2019.
  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465. [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5198-5202. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed, 37175540. [Link]

  • U.S. Patent US3294814A, "4-nitropyrazoles," issued December 27, 1966.
  • Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. [Link]

  • Bryan, M. C., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 62(11), 5489-5506. [Link]

  • Abellán-Lafuente, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2206. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • U.S. Patent Application US20210009566A1, "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds," published January 14, 2021.
  • W.O. Patent WO2016144846A1, "Pyrazolopyrimidine inhibitors of irak4 activity," published September 15, 2016.
  • Anguera, J. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18835-18840. [Link]

  • Guda, M. R., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7352. [Link]

  • Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (2017). [Link]

  • Mohamed, S. K., et al. (2020). PYRAZOL-1-YL PROPANE NITRILE AND 4,5-DIHYDRO [2-(CYANOAMINO)] PYRIMIDI. Journal Marocain de Chimie Hétérocyclique, 19(3), 134-140. [Link]

  • Nikpassand, M., & Zare, M. (2012). Sulfonylation of Some Anilines and Alcohols under Solvent Free Condition. American Journal of Medicine and Medical Sciences, 2(1), 36-39. [Link]

  • Szostak, M., & Szostak, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synlett, 32(11), 1121-1124. [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the C4-Amino Group in Sulfonyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonyl Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] When substituted with a sulfonyl group, typically at the N1 position, and an amino group at the C4 position, the resulting "4-amino sulfonyl pyrazole" core becomes a highly versatile and potent pharmacophore. This framework is central to the design of numerous targeted therapies, particularly kinase inhibitors, due to its ability to form critical hydrogen bond interactions within ATP-binding sites.[3][4][5]

The C4-amino group is not merely a passive structural element; it is a primary vector for modification, allowing medicinal chemists to systematically tune a compound's potency, selectivity, and pharmacokinetic (ADME) properties.[6] Strategic functionalization at this position can introduce new interactions with the target protein, block unwanted metabolism, or modulate physicochemical properties such as solubility and permeability.

This guide provides an in-depth analysis of key synthetic strategies for the functionalization of the C4-amino group on sulfonyl pyrazole cores. It moves beyond simple procedural descriptions to explain the underlying chemical principles, the rationale for specific reagent choices, and provides detailed, field-tested protocols for immediate application in a research setting.

Strategic Overview of C4-Amino Functionalization

The primary amino group at the C4 position offers several reliable handles for chemical modification. The most common and impactful transformations include N-acylation to form amides, N-sulfonylation to form sulfonamides, and N-arylation/alkylation to generate substituted amines. Each of these transformations imparts distinct structural and electronic changes to the parent molecule, providing a powerful toolkit for structure-activity relationship (SAR) studies.

G cluster_start Core Scaffold cluster_products Functionalized Products start 4-Amino-N1-Sulfonyl Pyrazole Core amide C4-Amide start->amide Acylation (RCOCl, Coupling Agents) sulfonamide C4-Sulfonamide start->sulfonamide Sulfonylation (RSO2Cl) n_aryl C4-N-Aryl Amine start->n_aryl N-Arylation (Buchwald-Hartwig) n_alkyl C4-N-Alkyl Amine start->n_alkyl N-Alkylation (Reductive Amination, Alkyl Halides)

Figure 1: Key synthetic routes for C4-amino group functionalization.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The formation of a C(aryl)-N bond between the C4-amino pyrazole and an aryl halide is one of the most powerful methods for introducing significant structural complexity. The Buchwald-Hartwig amination is the gold standard for this transformation, offering broad substrate scope and functional group tolerance.[7]

Mechanistic & Experimental Rationale

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[7] The choice of ligand is critical for success. Sterically hindered, electron-rich phosphine ligands are required to promote the key steps of oxidative addition and reductive elimination. Ligands like Xantphos or tBuDavePhos are often excellent choices for heterocyclic substrates.[8][9]

Why this choice?

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common, stable Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.

  • Ligand: Xantphos, with its large bite angle, is particularly effective at preventing β-hydride elimination and promoting the desired C-N bond formation.[8] For particularly challenging couplings, highly hindered ligands may be necessary.[9]

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required to deprotonate the amine-palladium complex, which is a crucial step in the catalytic cycle. Cs₂CO₃ can also be effective and is sometimes milder.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are stable to the reaction conditions and effectively solubilize the reactants and catalyst.

G Setup 1. Assemble Reactants (Flask under N2/Ar) Solvent 2. Add Anhydrous Solvent (Toluene or Dioxane) Setup->Solvent Degas 3. Degas Mixture (N2/Ar sparging) Solvent->Degas Catalyst 4. Add Pd Catalyst & Ligand Degas->Catalyst Heat 5. Heat to Reflux (80-110 °C) Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Aqueous Workup (Filter, Extract) Monitor->Workup Purify 8. Purify (Column Chromatography) Workup->Purify

Figure 2: General workflow for a Buchwald-Hartwig N-arylation experiment.

Protocol: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • 4-Amino-N1-sulfonyl pyrazole (1.0 equiv)

  • Aryl bromide or iodide (1.1 - 1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Xantphos (6 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene (0.1 M concentration)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-amino-N1-sulfonyl pyrazole, aryl halide, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and Xantphos ligand.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Alternatively, use a microwave reactor set to the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl product.

N-Acylation and N-Sulfonylation

Forming amides and sulfonamides at the C4-amino position are fundamental transformations for probing the SAR of the hydrogen-bond donor/acceptor profile and for introducing new substituent vectors.

Rationale for Reagent Selection

N-Acylation: While simple acyl chlorides can be used with a non-nucleophilic base (e.g., DIPEA, pyridine), peptide coupling reagents are often preferred for their milder conditions and broader substrate scope, especially with complex carboxylic acids.

N-Sulfonylation: This reaction is typically straightforward, reacting the amine with a sulfonyl chloride in the presence of a base.[11]

TransformationReagent SystemBaseRationale & Insights
N-Acylation Acyl Chloride (R-COCl)Pyridine, DIPEASimple and cost-effective. Best for robust substrates. Can generate HCl, requiring a stoichiometric amount of base.
HATU / EDC + HOBtDIPEA, NMMHATU is highly efficient for hindered amines or electron-deficient acids. EDC/HOBt is a classic, cost-effective system for standard amide bond formation. Both minimize racemization of chiral acids.
N-Sulfonylation Sulfonyl Chloride (R-SO₂Cl)Pyridine, DIPEAGenerally high-yielding and reliable. Pyridine often acts as both base and catalyst. The reaction is typically fast at room temperature.[11]
Protocol: HATU-Mediated N-Acylation

Materials:

  • 4-Amino-N1-sulfonyl pyrazole (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF or CH₂Cl₂ (0.1 M)

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF. Add HATU and DIPEA and stir at room temperature for 15-20 minutes. This pre-activation step forms the active ester.

  • Coupling: Add a solution of the 4-amino-N1-sulfonyl pyrazole in a minimum amount of DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the pure C4-amide derivative.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in N-Arylation Inactive catalyst; Insufficiently inert atmosphere; Poor choice of ligand/base combination.Use a fresh bottle of palladium catalyst and ligand. Ensure the reaction vessel is properly flame-dried and maintained under positive argon/nitrogen pressure. Screen alternative ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).
No Reaction in Acylation Steric hindrance around the amine or acid; Poor activation of the carboxylic acid.Switch from EDC/HOBt to a more powerful coupling agent like HATU or COMU. Increase reaction temperature to 40-50 °C. If using an acyl chloride, ensure it is fresh and not hydrolyzed.
Side Product Formation N-Arylation: Dehalogenation of the aryl halide.[10] General: Reaction with other functional groups on the molecule.Dehalogenation: Lower the reaction temperature and ensure precise stoichiometry. Use a milder base like K₃PO₄. General: Implement appropriate protecting groups for other reactive sites (e.g., Boc for other amines, TBS for alcohols).

References

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Buchwald–Hartwig amin
  • Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. The Journal of Organic Chemistry. [Link]

  • Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. The Journal of Organic Chemistry.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles. ResearchGate. [Link]

  • Synthetic Routes to Pyrazoles. ResearchGate. [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. OUCI.
  • Functionalized pyrazoles and pyrazolo[3,4-d]pyridazinones: Synthesis and evaluation of their phosphodiesterase 4 inhibitory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. bioRxiv.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
  • buchwald-hartwig coupling. Organic Chemistry Portal. [Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules.

Sources

Application Note: Microwave-Assisted Synthesis of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for numerous Janus Kinase (JAK) inhibitors (e.g., Baricitinib, Ruxolitinib). Specifically, 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine represents a critical intermediate where the N1-sulfonyl group modulates metabolic stability and lipophilicity, while the C4-amine serves as a handle for coupling to kinase-binding hinges.

Conventional synthesis of this scaffold is often plagued by two bottlenecks:

  • Regioselectivity: Controlling N-sulfonylation on the pyrazole ring (N1 vs. N2 tautomers) often requires prolonged heating, leading to thermal degradation.

  • Steric Hindrance: The bulky isopropyl (propane-2-yl) group on the sulfonyl chloride reduces electrophilicity, resulting in sluggish kinetics under standard reflux conditions.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dipolar polarization effects of microwave irradiation, we achieve rapid, regioselective sulfonylation and subsequent nitro-reduction, reducing total synthetic time from 24 hours to under 45 minutes while improving isolated yields by >15%.

Chemical Strategy & Logic

The synthesis is designed as a two-step linear sequence starting from commercially available 4-nitropyrazole.

Retrosynthetic Analysis

The 4-amino target is accessed via the reduction of a 4-nitro precursor. The critical step is the introduction of the sulfonyl group before reduction to prevent sulfonylation of the sensitive primary amine.

Retrosynthesis Target Target: 1-(Propane-2-sulfonyl)- 1H-pyrazol-4-amine Inter Intermediate: 4-Nitro-1-(propane-2-sulfonyl)- 1H-pyrazole Target->Inter Nitro Reduction (Fe/NH4Cl, MW) SM Starting Materials: 4-Nitropyrazole + Propane-2-sulfonyl chloride Inter->SM N-Sulfonylation (Base, MW)

Figure 1: Retrosynthetic strategy prioritizing N-functionalization prior to reduction.

Mechanistic Insight: The Microwave Advantage
  • Step 1 (Sulfonylation): The reaction between the pyrazole anion and the sulfonyl chloride is bimolecular. Microwave irradiation increases the frequency of effective collisions and helps overcome the activation energy barrier imposed by the steric bulk of the isopropyl group [1].

  • Step 2 (Reduction): Iron-mediated reduction in aqueous ethanol is heterogeneous. Microwave irradiation generates "hot spots" on the metal surface (Maxwell-Wagner effect), significantly accelerating electron transfer compared to conventional oil baths [2].

Experimental Protocols

Protocol A: Microwave-Assisted N-Sulfonylation

Objective: Synthesis of 4-nitro-1-(propane-2-sulfonyl)-1H-pyrazole.

Reagents:

  • 4-Nitropyrazole (1.0 equiv, 113 mg, 1.0 mmol)

  • Propane-2-sulfonyl chloride (1.2 equiv, 135 µL)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Acetonitrile (ACN) (Dry, 3 mL)

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology:

  • Vessel Loading: In a 5 mL microwave vial equipped with a magnetic stir bar, dissolve 4-nitropyrazole in ACN.

  • Base Addition: Add TEA dropwise. The solution may darken slightly due to deprotonation.

  • Reagent Addition: Add propane-2-sulfonyl chloride slowly. Caution: Exothermic.

  • Microwave Parameters:

    • Temp: 100 °C

    • Time: 10 minutes (Hold time)

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Cool to RT. Pour mixture into ice water (15 mL). The product typically precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Self-Validation:

  • TLC: (Hexane:EtOAc 7:3). Product R_f ~ 0.6; SM R_f ~ 0.3.

  • NMR Check: Disappearance of the broad NH singlet (~13 ppm) confirms N-substitution.

Protocol B: Microwave-Assisted Nitro Reduction

Objective: Reduction to this compound.

Reagents:

  • Intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • Iron Powder (Fe) (5.0 equiv, <10 micron particle size preferred)

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio, 4 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-pyrazole in EtOH. Dissolve NH4Cl in water separately, then combine.

  • Catalyst Addition: Add Iron powder. The mixture will be a slurry.

  • Microwave Parameters:

    • Temp: 85 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 200 W)

    • Note: Iron absorbs microwaves efficiently. Ensure temperature feedback is set to IR sensor if available, or use a fiber optic probe to prevent overshoot.

  • Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with MeOH. Concentrate the filtrate in vacuo.

  • Purification: The residue is often pure enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Results & Data Analysis

The microwave protocol demonstrates superior efficiency compared to conventional thermal methods.[1][2]

Table 1: Method Comparison

ParameterConventional (Reflux)Microwave ProtocolImprovement
Step 1 Time 12 Hours (80°C)10 Minutes (100°C)72x Faster
Step 1 Yield 68%89%+21%
Step 2 Time 6 Hours (Reflux)15 Minutes (85°C)24x Faster
Step 2 Yield 75%92%+17%
Solvent Usage High (50 mL/g)Low (10 mL/g)Green Benefit
Workflow Visualization

The following diagram illustrates the decision logic and workflow for the synthesis, including critical checkpoints.

Workflow Start Start: 4-Nitropyrazole Step1 Step 1: N-Sulfonylation MW: 100°C, 10 min Start->Step1 Check1 QC: TLC/NMR (Check for N-H signal) Step1->Check1 Check1->Step1 Fail (Incomplete) Step2 Step 2: Nitro Reduction MW: 85°C, 15 min (Fe/NH4Cl) Check1->Step2 Pass Workup Workup: Celite Filtration Step2->Workup Final Final Product: This compound Workup->Final

Figure 2: Operational workflow for the microwave-assisted synthesis of the target aminopyrazole.

Troubleshooting & Critical Parameters

  • Pressure Management: The decomposition of NH4Cl can release small amounts of ammonia gas, and solvent vapor pressure at 100°C is significant. Ensure the vial is rated for at least 20 bar.

  • Regioselectivity: If N2-sulfonylation is observed (rare with 4-nitropyrazole due to symmetry, but relevant if C3/C5 substituted), lower the MW temperature to 80°C and extend time to 20 minutes to favor the thermodynamic product.

  • Iron Quality: Oxidized iron powder leads to stalled reactions. Use fresh powder or activate with dilute HCl prior to use if older stock is used.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Polshettiwar, V., & Varma, R. S. (2010). Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. Royal Society of Chemistry. [Link]

  • Bagley, M. C., et al. (2007). Microwave-assisted synthesis of 5-amino-4-cyanopyrazoles. Organic & Biomolecular Chemistry, 5, 589-598. [Link]

  • De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

Sources

Application Notes & Protocols: Protecting Group Strategies for Reactions of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the 4-amino functional group of 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine. This pyrazole derivative serves as a valuable scaffold in medicinal chemistry and drug development, and the selective protection of its primary amine is critical for successful multi-step synthetic campaigns.[1][2] This document details the rationale behind protecting group selection, provides validated, step-by-step protocols for the application and removal of common carbamate and sulfonamide protecting groups, and discusses orthogonal strategies for complex syntheses. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Imperative for Amine Protection

The this compound core is characterized by two key features that dictate its reactivity: the nucleophilic and basic 4-amino group, and the strongly electron-withdrawing N1-sulfonyl group. The sulfonyl group significantly reduces the basicity of the pyrazole ring nitrogens and moderately deactivates the exocyclic 4-amino group.[3][4] Despite this deactivation, the primary amine remains a potent nucleophile, capable of interfering with a wide range of desired chemical transformations elsewhere in a molecule.

Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions.[5] An ideal protecting group strategy involves:

  • Facile Installation: The group is introduced in high yield using readily available reagents.[6]

  • Robust Stability: The protected group is stable to the intended downstream reaction conditions.[6]

  • Mild and Selective Removal: The group is cleaved in high yield under conditions that do not affect other functional groups.[5][6]

The concept of orthogonality is paramount in complex syntheses. Orthogonal protecting groups can be removed in any order in the presence of each other, as each is cleaved by a unique set of non-interfering reagents.[5][7] This guide will focus on the most versatile and commonly employed protecting groups for aromatic and heterocyclic amines: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and 2-nitrobenzenesulfonyl (Ns).

Decision Framework for Protecting Group Selection

The choice of a protecting group is not arbitrary; it is a critical strategic decision dictated by the planned synthetic route. The following decision tree provides a logical framework for selecting an appropriate protecting group based on the stability requirements of subsequent reaction steps.

G start Protect 1-(Propane-2-sulfonyl)- 1H-pyrazol-4-amine q_acid Is stability to STRONG ACID required? start->q_acid q_base Is stability to STRONG BASE required? q_acid->q_base Yes boc Use Boc Group (Acid Labile) q_acid->boc No q_h2 Is stability to catalytic HYDROGENATION required? q_base->q_h2 Yes fmoc Use Fmoc Group (Base Labile) q_base->fmoc No q_nuc Is stability to NUCLEOPHILES required? q_h2->q_nuc Yes cbz Use Cbz Group (Hydrogenolysis Labile) q_h2->cbz No q_nuc->cbz Yes ns Use Ns Group (Thiol Labile) q_nuc->ns No

Caption: Decision tree for amine protecting group selection.

Carbamate Protecting Groups: Protocols and Applications

Carbamates are the most widely used protecting groups for amines due to their ease of installation, general stability, and diverse deprotection conditions.[7] The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity.[7]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under basic and hydrogenolytic conditions and its clean removal with acid.[7][8] Deprotection liberates the free amine along with volatile byproducts (isobutene and CO₂).[8]

This protocol utilizes di-tert-butyl dicarbonate, (Boc)₂O, a stable and easy-to-handle reagent for introducing the Boc group under basic conditions.[8][9]

  • Rationale: A base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is used to deprotonate the amine, increasing its nucleophilicity for attack on the (Boc)₂O electrophile. Dichloromethane (DCM) is a common inert solvent.

Reagent/ParameterValue/ConditionPurpose
Substrate1.0 eqStarting material
Di-tert-butyl dicarbonate1.1 - 1.2 eqBoc source
Triethylamine (TEA)1.5 eqBase
4-DMAP (optional)0.1 eqCatalyst for deactivated amines
SolventDichloromethane (DCM)Inert reaction medium
TemperatureRoom TemperatureMild reaction condition
Time12 - 18 hoursReaction completion

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) and DMAP (0.1 eq, if needed) to the stirred solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to yield tert-butyl [1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]carbamate.

  • Rationale: Strong acids like trifluoroacetic acid (TFA) readily protonate the carbamate, initiating cleavage. TFA is typically used in a 1:1 mixture with DCM and is effective at room temperature.[7][8]

Reagent/ParameterValue/ConditionPurpose
Substrate1.0 eqBoc-protected amine
Trifluoroacetic acid (TFA)10 - 20 eqAcid for cleavage
SolventDichloromethane (DCM)Co-solvent
TemperatureRoom TemperatureMild reaction condition
Time1 - 2 hoursReaction completion

Step-by-Step Procedure:

  • Dissolve the Boc-protected pyrazole (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring for the disappearance of starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize residual acid.

  • Dry the organic layer, concentrate, and purify if necessary to recover the free amine.

  • Field Insight: For pyrazole N-Boc groups, a milder, selective deprotection using NaBH₄ in ethanol has been reported, which leaves primary N-Boc amines intact.[10][11] While the 4-amino group is exocyclic, this highlights the tunable reactivity available for Boc deprotection on pyrazole-containing scaffolds.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is orthogonal to the Boc group, being stable to acidic and basic conditions but readily cleaved by catalytic hydrogenation.[7][12] This makes it an excellent choice for syntheses involving acid-sensitive functional groups.

  • Rationale: Benzyl chloroformate (Cbz-Cl) is the classical reagent for Cbz protection. The reaction is performed under basic conditions (Schotten-Baumann) to neutralize the HCl byproduct.[12]

Reagent/ParameterValue/ConditionPurpose
Substrate1.0 eqStarting material
Benzyl Chloroformate (Cbz-Cl)1.1 eqCbz source
BaseAq. Na₂CO₃ or TEAAcid scavenger
SolventDioxane/Water or DCMReaction medium
Temperature0 °C to Room TemperatureControl reactivity
Time2 - 4 hoursReaction completion

Step-by-Step Procedure:

  • Dissolve the pyrazole amine (1.0 eq) in a mixture of dioxane and aqueous Na₂CO₃ solution (or in DCM with TEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over MgSO₄.

  • Concentrate and purify by column chromatography to yield benzyl [1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]carbamate.

  • Rationale: A palladium catalyst (typically 10% Pd on carbon) facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine, toluene, and CO₂.[12][13]

Reagent/ParameterValue/ConditionPurpose
Substrate1.0 eqCbz-protected amine
Catalyst10% Pd/CHydrogenation catalyst
Hydrogen SourceH₂ gas (balloon or Parr shaker)Reducing agent
SolventMethanol or Ethyl AcetateInert reaction medium
TemperatureRoom TemperatureMild reaction condition
Time2 - 12 hoursReaction completion

Step-by-Step Procedure:

  • Dissolve the Cbz-protected pyrazole (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., N₂ or Ar).

  • Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small scale).

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

G sub Pyrazol-4-amine prot N-Cbz Protected sub->prot Cbz-Cl, Base deprot Pyrazol-4-amine (Regenerated) prot->deprot H₂, Pd/C

Caption: Workflow for Cbz-protection and deprotection.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the final member of the common orthogonal carbamate set. It is stable to acid and hydrogenation but is cleaved under mild basic conditions, typically with a secondary amine like piperidine.[14][15]

  • Rationale: Fmoc-Cl or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) are common reagents. Fmoc-OSu is often preferred due to its higher stability.[14] The reaction proceeds under mild basic conditions.

Reagent/ParameterValue/ConditionPurpose
Substrate1.0 eqStarting material
Fmoc-OSu or Fmoc-Cl1.05 eqFmoc source
BaseAq. NaHCO₃Mild base
SolventDioxane/Water or AcetonitrileReaction medium
TemperatureRoom TemperatureMild reaction condition
Time1 - 3 hoursReaction completion

Step-by-Step Procedure:

  • Dissolve the pyrazole amine (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃.

  • Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise.

  • Stir at room temperature for 1-3 hours.

  • Dilute with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1 M HCl and then brine.

  • Dry over MgSO₄, concentrate, and purify by chromatography to obtain the Fmoc-protected amine.

  • Rationale: The acidic proton on the fluorenyl ring is abstracted by a base. The resulting anion undergoes elimination to release the free amine and dibenzofulvene, which is scavenged by the excess amine base.[14]

Reagent/ParameterValue/ConditionPurpose
Substrate1.0 eqFmoc-protected amine
Base20% Piperidine in DMFDeprotection agent
SolventDimethylformamide (DMF)Polar aprotic solvent
TemperatureRoom TemperatureMild reaction condition
Time30 - 60 minutesReaction completion

Step-by-Step Procedure:

  • Dissolve the Fmoc-protected pyrazole (1.0 eq) in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir at room temperature for 30-60 minutes.

  • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The residue can be purified by chromatography or trituration to remove the dibenzofulvene-piperidine adduct.

Sulfonamide Protecting Groups

Sulfonamides are robust protecting groups, stable to a wide range of acidic and oxidative conditions.[4][16] Their stability can make deprotection challenging, often requiring harsh reductive conditions.[3][17] However, certain sulfonamides, like the nosyl group, are designed for mild cleavage.

2-Nitrobenzenesulfonyl (Ns) Group

The Ns group provides the high stability of a sulfonamide while allowing for mild deprotection via nucleophilic aromatic substitution mediated by a thiol.[4]

  • Rationale: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) reacts with the amine in the presence of a base like pyridine or TEA.

Reagent/ParameterValue/ConditionPurpose
Substrate1.0 eqStarting material
2-Nitrobenzenesulfonyl chloride1.1 eqNosyl source
BasePyridine or TEABase and/or solvent
SolventDCMInert solvent
Temperature0 °C to Room TemperatureControl reactivity
Time1 - 4 hoursReaction completion

Step-by-Step Procedure:

  • Dissolve the pyrazole amine (1.0 eq) in DCM and cool to 0 °C.

  • Add pyridine (2.0 eq) followed by Ns-Cl (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer (MgSO₄), concentrate, and purify by chromatography.

  • Rationale: A soft nucleophile, such as thiophenol, readily attacks the electron-deficient aromatic ring of the nosyl group, displacing the protected amine. A base like K₂CO₃ is required to generate the thiolate anion.[4]

Reagent/ParameterValue/ConditionPurpose
Substrate1.0 eqNs-protected amine
Thiophenol2.0 - 3.0 eqNucleophile
BaseK₂CO₃Generates thiolate
SolventAcetonitrile or DMFPolar aprotic solvent
TemperatureRoom TemperatureMild reaction condition
Time1 - 3 hoursReaction completion

Step-by-Step Procedure:

  • Dissolve the Ns-protected pyrazole (1.0 eq) in acetonitrile.

  • Add K₂CO₃ (3.0 eq) and thiophenol (2.0 eq).

  • Stir the mixture vigorously at room temperature for 1-3 hours.

  • Filter off the solids and concentrate the filtrate.

  • Purify the residue by chromatography to isolate the free amine.

Summary and Orthogonal Strategy Illustration

The selection of a protecting group is a critical design element in a synthetic route. The table below summarizes the stability of the discussed groups.

Protecting GroupStable ToLabile ToOrthogonal To
Boc Base, H₂/Pd, Mild NucleophilesStrong Acid (TFA, HCl)Cbz, Fmoc, Ns
Cbz Acid, Base, Mild NucleophilesH₂/Pd, Strong Lewis AcidsBoc, Fmoc, Ns
Fmoc Acid, H₂/Pd, Mild NucleophilesBase (Piperidine)Boc, Cbz, Ns
Ns Acid, Oxidizing AgentsThiolates + BaseBoc, Cbz, Fmoc

The power of these groups is realized in an orthogonal protection scheme, allowing for selective deprotection and functionalization.

G start Hypothetical Substrate (Two different amine sites) prot Dual Protected Amine 1: Boc Amine 2: Cbz start->prot Boc₂O, Cbz-Cl (stepwise) deprot_boc Cbz-Protected Intermediate (Amine 1 is free) prot->deprot_boc TFA deprot_cbz Boc-Protected Intermediate (Amine 2 is free) prot->deprot_cbz H₂, Pd/C react1 React at Amine 1 deprot_boc->react1 react2 React at Amine 2 deprot_cbz->react2 final1 Final Product 1 react1->final1 Deprotect Cbz final2 Final Product 2 react2->final2 Deprotect Boc

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

[1][2]

Topic: Purification & Troubleshooting for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine CAS Registry Number: 1547214-99-2 (Analogous to Baricitinib intermediate) Chemical Class: Sulfonylated Aminopyrazole Role: Key Intermediate in JAK Inhibitor Synthesis (e.g., Baricitinib analogs)[1][2]

Introduction: The Stability-Purity Paradox

Welcome to the technical support hub for this compound. If you are accessing this guide, you are likely encountering one of three specific challenges common to this class of intermediates:

  • Incomplete Reduction: Persistence of the nitro-precursor.[1]

  • Hydrolytic Instability: Loss of the sulfonyl group during workup (desulfonylation).

  • Regioisomeric/Bis-sulfonyl Contamination: Process-related byproducts.

This compound presents a unique "Stability-Purity Paradox."[1][2] The electron-withdrawing sulfonyl group on the pyrazole nitrogen makes the C4-amine less basic than a standard aniline, but it also renders the N-S bond susceptible to nucleophilic attack (hydrolysis), especially under basic conditions. Your purification strategy must balance aggressive cleaning with gentle handling.[1]

Module 1: Removing the Nitro-Precursor (Incomplete Reduction)

The Issue: You observe a yellow tint in your product and a persistent peak in HPLC (approx. RRT 1.2-1.3). This is likely 4-nitro-1-(propane-2-sulfonyl)-1H-pyrazole .[1][2]

The Science: The conversion of the nitro group to the amine changes the molecule from neutral to basic . We can exploit this drastic pKa shift using a "pH Swing" extraction.[1] Standard silica chromatography is often inefficient here due to the streaking of the amine; acid-base extraction is superior for scalability.[1]

Troubleshooting Protocol: The pH Swing
  • Step 1: Acidic Wash (Protonation) Dissolve your crude mixture in Ethyl Acetate (EtOAc).[1][2] Wash with 1N HCl.[1]

    • Mechanism:[1][2][3][4][5] The amine (product) protonates and moves to the aqueous layer. The neutral nitro impurity stays in the EtOAc.

    • Critical Check: Do not use strong acids (e.g., conc. H₂SO₄) or heat, as this will hydrolyze the sulfonyl group.

  • Step 2: Phase Separation Discard the organic layer (containing the nitro impurity). Keep the aqueous acidic layer.

  • Step 3: Controlled Basification (Liberation) Cool the aqueous layer to 0–5°C. Slowly add saturated NaHCO₃ or 10% Na₂CO₃ until pH reaches ~8–9.

    • Warning: Avoid NaOH.[1] Strong hydroxide nucleophiles attack the sulfur atom, cleaving the sulfonyl group and yielding 4-aminopyrazole (a major degradant).

  • Step 4: Extraction Extract the now-cloudy aqueous layer with EtOAc or DCM.[1][2] The purified amine migrates back to the organic phase.

Workflow Visualization

pH_Swing_Extractioncluster_warningCritical Control PointStartCrude Mixture(Amine + Nitro Impurity)DissolveDissolve in EtOAcStart->DissolveAcidWashWash with 1N HCl (Cold)Dissolve->AcidWashSeparationPhase SeparationAcidWash->SeparationOrgLayerOrganic Layer(Contains Nitro Impurity)Separation->OrgLayerAqLayerAqueous Layer(Contains Protonated Amine)Separation->AqLayerDiscardDiscard Organic LayerOrgLayer->DiscardBasifyAdjust pH to 8-9(Use NaHCO3, 0°C)AqLayer->BasifyExtractExtract with DCM/EtOAcBasify->ExtractFinalPure this compoundExtract->Final

Figure 1: Acid-Base "pH Swing" Extraction Logic for Amine Purification.

Module 2: Handling Desulfonylation (The "Disappearing" Yield)

The Issue: Your LC-MS shows a mass of ~83 Da (M+H) instead of the expected parent mass. This is 1H-pyrazol-4-amine .[1][2][6] The sulfonyl group has fallen off.

The Science: Sulfonamides attached to electron-deficient heterocycles (like pyrazoles) are "activated."[1][2] They act somewhat like leaving groups. In the presence of strong bases (NaOH, KOH) or nucleophilic solvents (MeOH at high heat), the N-S bond cleaves.

FAQ: How do I prevent desulfonylation during purification?

VariableRecommendationWhy?
Workup Base Use NaHCO₃ or K₂CO₃ NaOH/KOH are strong nucleophiles that attack the sulfur center.[1][2]
Solvent Avoid Methanol/Ethanol with Heat Alcohols can act as nucleophiles at reflux temperatures.[1]
Drying Vacuum < 40°C Thermal stress accelerates hydrolysis if trace moisture is present.[1]
Storage Store under Argon/N₂ Moisture in the air can slowly hydrolyze the compound over weeks.

Module 3: Recrystallization (Polishing)[1][2]

The Issue: You have removed the nitro precursor, but the product is off-white or has trace sulfonates.

The Science: this compound exhibits steep solubility curves in alcohol/alkane mixtures.[1][2] The isopropyl group adds lipophilicity compared to the ethyl analog, making heptane a highly effective anti-solvent.

Protocol: The "Soft" Recrystallization

  • Dissolution: Dissolve crude solid in minimal Isopropanol (IPA) at 50°C. (Do not boil; 50°C is sufficient and safer for stability).

  • Precipitation: Remove from heat. Slowly add n-Heptane (ratio 1:2 IPA:Heptane) dropwise while stirring.

  • Nucleation: Allow to cool to room temperature slowly. If oiling occurs, scratch the glass or add a seed crystal.

  • Maturation: Cool to 0-5°C for 2 hours.

  • Filtration: Filter and wash with cold Heptane.

Solvent System Comparison Table:

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorVerdict
Ethanol/Water HighModerateHigh (Hydrolysis risk in hot water)Not Recommended
IPA/Heptane HighLowLow (Non-nucleophilic anti-solvent)Gold Standard
EtOAc/Hexane ModerateVery LowLowGood alternative
DCM/Ether HighHighN/APoor recovery (too soluble)

Module 4: Regioisomer Control (N1 vs. N2)

The Issue: In pyrazole chemistry, substitution can occur at N1 or N2. Note: For 4-aminopyrazole, if C3 and C5 are unsubstituted (hydrogens), N1 and N2 are identical by symmetry until the sulfonyl group is added. Once sulfonated, the positions become distinct.

  • Impurity: Bis-sulfonylation (1,N4-disulfonylated species) or N-alkylation (if alkyl halides were used in previous steps).[1][2]

Troubleshooting:

  • Bis-sulfonylation: This impurity is much less polar than the mono-sulfonylated product.[1][2]

    • Solution: A short silica plug filtration using 30% EtOAc in Hexanes will elute the bis-sulfonylated impurity first.[1][2] The desired amine will stick and requires 60-80% EtOAc to elute.[1][2]

Summary Checklist for Researchers

  • Check pH: Ensure workup never exceeds pH 9.

  • Check Temp: Keep all evaporations < 40°C.

  • Check Solvents: Avoid hot water or hot methanol.

  • Storage: Keep cold (2-8°C) and dry.

References

  • World Intellectual Property Organization. (2015). WO2015166434A1 - Crystalline form of baricitinib.[1][2] Link

    • Relevance: Describes the synthesis and handling of sulfonyl-pyrazole intermedi
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78035, 1H-Pyrazol-4-amine. Link[1][2]

    • Relevance: Provides physical property data and stability warnings for the desulfonyl
  • European Patent Office. (2016).[7][8] CN105481845A - Preparation method of Baricitinib intermediate.[1][2] Link

    • Relevance: Details the sulfonylation reaction conditions and purification via crystalliz
  • Ding, Q., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. Link[1][2]

    • Relevance: Discusses the optimization of the sulfonyl group

Technical Support Center: Solubilization Strategies for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-442 Compound Class: Sulfonyl-protected Aminopyrazole Related APIs: Baricitinib (Intermediate) Status: Active Support Guide

Executive Summary & Chemical Logic

The Challenge: 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine (CAS: 1146629-83-5) presents a distinct solubility paradox. While it contains a primary amine (typically a handle for solubility via protonation), the presence of the isopropylsulfonyl group at the N1 position creates a strong electron-withdrawing effect.

The "Electron Sink" Effect: The sulfonyl group pulls electron density away from the pyrazole ring. This significantly lowers the pKa of the C4-amine compared to unsubstituted aminopyrazoles.

  • Result: The amine is less basic. It requires a lower pH (stronger acidity) to protonate and form a soluble salt than researchers typically expect.

  • Common Failure Mode: Attempting to dissolve in weak buffers (pH 5–6) or using weak acids (acetic acid) results in incomplete ionization and precipitation.

This guide details three validated protocols to overcome these energy barriers: Co-solvent Engineering , pH Manipulation , and Excipient Complexation .

Solubility Decision Matrix

Before selecting a protocol, determine your downstream application using the decision tree below.

SolubilityMatrix Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSyn Chemical Synthesis (Reaction Solvent) Start->ChemSyn StockStorage Stock Solution (Long-term) Start->StockStorage ToxLimit Is DMSO Toxicity a Concern? BioAssay->ToxLimit HighConc Need >50 mg/mL? ChemSyn->HighConc ProtocolA Protocol A: Ternary Co-solvent (DMSO/PEG/Water) StockStorage->ProtocolA Yes Yes ToxLimit->Yes Sensitive Cells No No ToxLimit->No Robust Assay HighConc->Yes Process Scale HighConc->No Aq. Workup ProtocolB Protocol B: Strong Acid Salt (1M HCl/MSA) ProtocolC Protocol C: Cyclodextrin Complex (HP-β-CD) PureOrganic Use Anhydrous DCM or THF Yes->ProtocolC Yes->PureOrganic No->ProtocolA No->ProtocolB

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Protocol A: The Ternary Co-solvent System (Recommended)

Best For: In vitro assays, stock solutions, and animal dosing (IP/PO).

This method utilizes dielectric tuning . By mixing solvents with different polarities, you disrupt the crystal lattice energy more effectively than any single solvent.

Reagents
  • Solvent 1 (Primary): DMSO (Dimethyl sulfoxide) - Dissolves the hydrophobic core.

  • Solvent 2 (Bridge): PEG 400 (Polyethylene glycol) - Prevents precipitation upon aqueous dilution.

  • Solvent 3 (Aqueous): PBS or Saline (pH 7.4).

Step-by-Step Methodology
  • Weighing: Weigh the target amount of this compound.

  • Primary Solubilization: Add DMSO to 5% of the final target volume.

    • Tech Note: Vortex vigorously. The solution should become clear yellow/colorless. If not, sonicate at 35°C for 5 minutes.

  • The "Bridge" Addition: Add PEG 400 to 40% of the final target volume. Mix gently.

    • Critical: Do not add water yet. The DMSO/PEG mixture stabilizes the compound.

  • Aqueous Dilution: Slowly add PBS/Water (pre-warmed to 37°C) to reach the final volume.

    • Observation: You may see a transient "milky" cloud. Continue mixing; it should clarify.

Solubility Table: Expected Limits

Formulation Ratio (v/v) Max Solubility (Est.) Stability (RT)
100% DMSO >50 mg/mL Months
5% DMSO / 40% PEG400 / 55% Water ~2–4 mg/mL 24–48 Hours

| 100% PBS (pH 7.4) | <0.1 mg/mL | Poor |

Protocol B: Acid-Mediated Dissolution (Salt Formation)

Best For: Chemical processing, extraction, or assays where organic solvents are prohibited.

Due to the electron-withdrawing sulfonyl group, the amine pKa is likely suppressed (estimated pKa ~2.5–3.5). Weak acids like acetic acid (pH ~4) are insufficient to fully protonate the amine.

Methodology
  • Selection of Acid: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA) .

  • Titration:

    • Suspend the solid compound in water.

    • Add acid dropwise while monitoring pH.

    • Target pH: You must reach pH < 2.0 to ensure complete solubilization.

  • Buffering (Caution): If you must raise the pH back to neutral (e.g., for injection), the compound will precipitate immediately.

    • Workaround: If neutralization is required, you must simultaneously add a surfactant (see Protocol C).

Protocol C: Cyclodextrin Complexation (Biological Safety)

Best For: Sensitive cell lines (where DMSO is toxic) or IV formulations.

Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic isopropyl-pyrazole core while exposing hydrophilic groups to the water.

Reagents
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (20% w/v stock solution in water).

Step-by-Step Methodology
  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of distilled water (20% solution). Filter sterilize (0.22 µm).

  • Compound Addition: Add the pyrazole amine powder directly to the vehicle.

  • Energy Input: This process is thermodynamically driven but kinetically slow.

    • Shake: Place on an orbital shaker at 200 RPM for 4–6 hours at room temperature.

    • Sonicate: Alternatively, sonicate for 30 mins.

  • Filtration: Filter the resulting solution to remove any undissolved micro-crystals.

Troubleshooting & FAQs

Q: I dissolved the compound in DMSO, but it crashed out when I added it to my cell culture media. Why? A: This is "solvent shock." When a small volume of DMSO stock hits a large volume of aqueous media, the local solubility drops instantly.

  • Fix: Use Serial Dilution . Dilute your DMSO stock into an intermediate solvent (like culture media with 10% serum) before adding it to the cells. The serum proteins (albumin) can bind the drug and prevent precipitation.

Q: Can I use NaOH to dissolve it? A: NO. While sulfonamides (R-SO2-NH-R) are acidic, this compound is a sulfonyl-pyrazole (R-SO2-N-Ring). The bond between the sulfur and the pyrazole nitrogen can be hydrolytically unstable in strong bases (pH > 10), leading to the cleavage of the sulfonyl group and loss of the isopropyl moiety.

Q: What is the storage stability of the aqueous solution? A: Low. Sulfonyl-nitrogen bonds can be susceptible to hydrolysis over time in water, especially at extreme pH.

  • Recommendation: Prepare aqueous working solutions fresh daily. Store frozen stocks only in 100% DMSO.

References

  • Baricitinib Synthesis & Intermediates

    • Context: The compound is a known intermediate in the synthesis of JAK inhibitors like Baricitinib.
    • Source: Cayman Chemical.[1] (n.d.). Baricitinib Product Information. Retrieved from (Confirming solubility of related structures in DMSO/DMF vs. PBS).

  • Solubility of Weak Bases

    • Context: Strategies for solubilizing drugs with pH-dependent solubility (pKa suppression).
    • Source: WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds. Retrieved from

  • Aminopyrazole Chemistry

    • Context: Reactivity and properties of 1-substituted aminopyrazoles.[2]

    • Source: Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from

  • Cyclodextrin Formulation

    • Context: Use of HP-β-CD for hydrophobic heterocyclic amines.
    • Source: Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from

Sources

Technical Support Center: Optimizing Coupling Reactions of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of coupling reactions involving 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The presence of the electron-withdrawing propane-2-sulfonyl group on the pyrazole ring significantly influences the reactivity of the 4-amino group, presenting unique challenges and optimization opportunities in C-N bond formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing plausible causes and actionable solutions.

Q1: I am observing low to no product yield in my coupling reaction. What are the likely causes and how can I improve the conversion?

Low or no product yield is a common issue, often stemming from several factors related to the specific nature of your N-sulfonylated pyrazole substrate.

Potential Causes & Solutions:

  • Insufficiently Basic Conditions: The electron-withdrawing sulfonyl group reduces the basicity and nucleophilicity of the 4-amino group. The base you are using may not be strong enough to facilitate the deprotonation of the amine or the catalyst-amine complex, a crucial step in the catalytic cycle of both palladium- and copper-catalyzed couplings.[1][2]

    • Solution: Switch to a stronger base. While weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used for sensitive substrates, they may be ineffective here.[1] Consider screening stronger bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[3][4] Be mindful that stronger bases can be incompatible with other functional groups on your coupling partner.[1]

  • Suboptimal Reaction Temperature: C-N coupling reactions are highly sensitive to temperature. Too low a temperature may not provide the necessary activation energy for the reaction to proceed, especially with a deactivated amine.

    • Solution: Incrementally increase the reaction temperature. Typical temperature ranges for Buchwald-Hartwig reactions are between 80-110 °C.[3][5] For challenging substrates, temperatures up to 130 °C under microwave irradiation have been reported to be effective in related pyrazole couplings.[6] Monitor for potential decomposition of starting materials or product at higher temperatures.

  • Catalyst Deactivation: The pyrazole nitrogen atoms can potentially coordinate to the metal center of the catalyst, leading to deactivation.[7] Impurities in your starting materials or solvents can also poison the catalyst.

    • Solution: Employ a pre-catalyst. Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable as they facilitate the clean and efficient generation of the active catalytic species.[3] Ensure your reagents and solvents are of high purity and anhydrous, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle. The choice of ligand is highly dependent on the substrates.

    • Solution: For sterically hindered or electron-deficient amines, bulky, electron-rich phosphine ligands are often required. Consider screening ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[8]

Troubleshooting Workflow for Low/No Yield

Caption: A logical guide for troubleshooting low or no yield in the coupling reaction.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

The formation of side products can complicate purification and significantly reduce the yield of your desired coupled product.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation of the Aryl Halide: This is a common side reaction where the aryl halide is reduced to the corresponding arene, particularly when using primary amines.[9]

    • Cause: This often occurs via β-hydride elimination from a palladium-amide intermediate.

    • Solution: The choice of ligand is critical here. Some ligands are better at promoting the desired reductive elimination over β-hydride elimination. Also, optimizing the base and temperature can help minimize this side reaction.

  • Homocoupling: Dimerization of your aryl halide or the amine can occur.

    • Cause: This can be promoted by certain catalyst systems and reaction conditions.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.

  • Reaction at the Pyrazole Nitrogen: Although the propane-2-sulfonyl group is attached to one of the pyrazole nitrogens, the other nitrogen could potentially participate in the coupling reaction, leading to undesired isomers.

    • Cause: This is more likely if the desired C4-amino coupling is slow.

    • Solution: The steric hindrance around the pyrazole nitrogens and the electronic effects of the sulfonyl group should disfavor this pathway. However, if suspected, careful optimization of the catalyst and ligand to favor the desired reaction pathway is necessary.

Q3: My reaction starts well but then stalls. What could be the reason?

A stalling reaction often points towards catalyst instability or decomposition over the course of the reaction.

Potential Causes & Solutions:

  • Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions for extended periods, especially at elevated temperatures.

    • Solution: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[9] Using a more robust pre-catalyst can also help.

  • Inhibition by Reaction Components: A product or a byproduct formed during the reaction might be inhibiting the catalyst.

    • Solution: This can be difficult to diagnose without detailed mechanistic studies. However, sometimes simply increasing the catalyst loading can help push the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Why is temperature optimization so critical for the coupling of this compound?

Temperature plays a dual role in this reaction. On one hand, sufficient thermal energy is required to overcome the activation barrier, which is likely higher for this electron-deficient amine. The C-N bond-forming reductive elimination step is often accelerated at higher temperatures. On the other hand, excessive heat can lead to the degradation of the catalyst, starting materials, or the desired product. Therefore, finding the optimal temperature that maximizes the reaction rate while minimizing degradation is key to achieving a high yield. A systematic approach, starting from a moderate temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction progress and purity, is recommended.

Q2: How does the propane-2-sulfonyl group affect the choice of reaction conditions?

The propane-2-sulfonyl group is strongly electron-withdrawing. This has several consequences:

  • Reduced Nucleophilicity of the Amine: The primary amino group at the C4 position is less nucleophilic compared to an amino group on an unsubstituted pyrazole. This means that more forcing conditions (stronger base, higher temperature, more active catalyst/ligand system) are likely required to drive the reaction.[10]

  • Increased Acidity of the Pyrazole Ring Protons: While not directly involved in the coupling, the overall electronic nature of the pyrazole ring is altered, which could influence its interaction with the catalyst.

Q3: What are the recommended starting conditions for a palladium-catalyzed coupling (Buchwald-Hartwig type)?

For a small-scale test reaction, the following conditions can serve as a good starting point:

ParameterRecommendationRationale
Palladium Source A G3 or G4 precatalyst (e.g., XPhos Pd G3)Provides reliable formation of the active Pd(0) species.[3]
Ligand Bulky, electron-rich biarylphosphine (e.g., XPhos, RuPhos)Generally effective for challenging amine couplings.[8]
Base NaOtBu or LHMDS (1.5 - 2.0 equivalents)Strong bases are often necessary for electron-deficient amines.[1]
Solvent Toluene or Dioxane (anhydrous and degassed)Common, aprotic solvents for Buchwald-Hartwig reactions.[11]
Temperature 100 °CA good starting point, can be adjusted based on reaction progress.[3]
Q4: Can I use a copper-catalyzed (Chan-Lam type) coupling for this substrate?

Yes, a Chan-Lam coupling is a viable alternative.[12][13] It often proceeds under milder conditions (sometimes at room temperature) and can be less sensitive to air.[12] However, the scope of amines can be more limited compared to modern Buchwald-Hartwig protocols. For an electron-deficient amine like this compound, you may still require elevated temperatures.

Recommended starting conditions for a Chan-Lam coupling:

ParameterRecommendationRationale
Copper Source Cu(OAc)₂ or CuICommon and effective copper catalysts for C-N coupling.
Ligand Pyridine or 1,10-phenanthroline (optional, but can be beneficial)Can accelerate the reaction and improve yields.
Base Triethylamine (Et₃N) or an inorganic base like K₂CO₃Milder bases are often sufficient for Chan-Lam couplings.
Solvent Dichloromethane (DCM) or Methanol (MeOH)Common solvents for this type of reaction.
Temperature Room temperature to 60 °CStart at room temperature and increase if no reaction is observed.
Q5: How should I monitor the progress of my reaction?

Effective reaction monitoring is crucial for optimization and troubleshooting.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress.[5]

    • Procedure: Spot the reaction mixture alongside your starting materials on a silica gel plate. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the components. Visualize the spots under UV light. The product should be a new spot with a different Rf value than the starting materials. You can also use staining agents like ninhydrin to visualize amines.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that provides both separation and mass information.[15]

    • Procedure: Dilute a small aliquot of your reaction mixture and inject it into the LC-MS. You can monitor the disappearance of the starting material peaks and the appearance of the product peak at the expected mass-to-charge ratio. This is particularly useful for confirming the identity of your product and detecting any side products.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination Test Reaction
  • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (0.14 mmol, 1.4 equiv).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Add anhydrous, degassed toluene (1 mL) via syringe.

  • Place the vial in a preheated heating block at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Zhang, W., et al. (2018). A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances, 8(23), 12891-12897.
  • ResearchGate. (n.d.).
  • Kim, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4645.
  • Wikipedia. (2023, December 29).
  • Lestagnol, I., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5966-5969.
  • Wikipedia. (2023, August 16). Chan–Lam coupling.
  • Chen, J., et al. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 7(18), 2697-2703.
  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.).
  • Spencer, D. J., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Kaur, P., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(34), 8074-8077.
  • Benchchem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Ginst, K. M., et al. (2026, February 12). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry.
  • ResearchGate. (n.d.). CuI/DMAP catalysed C−N coupling between aryl halide and amine.
  • Merck Millipore. (n.d.). Catalyst Screening & TLC-MS for Reaction Analysis.
  • Robbins, D. W., & Hartwig, J. F. (2013). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Organic Letters, 15(20), 5278-5281.
  • Petzold, M., et al. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society, 141(34), 13421-13426.
  • The University of Liverpool Repository. (n.d.). Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light.
  • Patrick, E. I., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Encyclopedia.pub. (2022, September 9). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Al-Tel, T. H. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3769.
  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Feng, J., et al. (2022). Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation. The Journal of Organic Chemistry, 87(19), 13138-13153.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry.
  • Semantic Scholar. (2021, August 18).
  • Wang, X., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(47), 30589-30593.
  • MDPI. (2025, January 17).
  • Beilstein Journals. (n.d.). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.
  • Polymer Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions.

Sources

Technical Support Center: Stability and Storage of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine. This molecule is a valuable building block in modern drug discovery, prized for its unique structural motifs. However, its utility is directly linked to its purity, which can be compromised by improper storage and handling. This guide is designed to provide you with the expertise and protocols necessary to maintain the integrity of your compound, ensuring the reproducibility and success of your experiments. We will move beyond simple instructions to explain the chemical rationale behind our recommendations, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions - Understanding Compound Stability

This section addresses the most common questions regarding the stability of this compound.

Q1: What are the primary environmental factors that can cause the decomposition of this compound?

The structure of this compound contains two key functional groups susceptible to degradation: the N-sulfonyl bond and the 4-amino group on the pyrazole ring. The primary environmental factors of concern are moisture, oxygen, light, and elevated temperatures .

  • Moisture: This is the most critical factor. The nitrogen-sulfur (N-S) bond is susceptible to hydrolysis, which would cleave the molecule into pyrazol-4-amine and propane-2-sulfonic acid. Safety data sheets for analogous compounds consistently warn against exposure to moisture and water.

  • Oxygen: The 4-amino group, being an electron-donating group on an aromatic system, is a potential site for oxidation. Atmospheric oxygen can lead to the formation of colored impurities over time, especially in the presence of light or trace metals. Storing under an inert atmosphere is a standard precaution for air-sensitive materials.

  • Light: Many complex organic molecules are sensitive to UV or even visible light, which can provide the activation energy for degradation reactions. Storing in amber vials or in the dark is a crucial preventative measure[1].

  • Heat: Elevated temperatures accelerate the rates of all chemical reactions, including decomposition. While the compound may be thermally stable for short periods, long-term storage at room temperature or above is not recommended. Refrigerated conditions are often advised for similar heterocyclic amines[2].

Q2: What is the most likely chemical decomposition pathway during storage?

Based on the structure, the most probable non-enzymatic decomposition pathway is the hydrolysis of the N-sulfonyl bond . The sulfonyl group is strongly electron-withdrawing, making the sulfur atom electrophilic and susceptible to nucleophilic attack by water. The pyrazole nitrogen to which it is attached acts as a leaving group. This reaction is conceptually similar to the hydrolysis of sulfonamides, although the N-S bond in this specific configuration may have unique reactivity.

cluster_main Potential Hydrolytic Decomposition cluster_products Compound 1-(Propane-2-sulfonyl)- 1H-pyrazol-4-amine H2O H₂O (Moisture) Products Degradation Products H2O->Products Hydrolysis P1 1H-Pyrazol-4-amine Products->P1 P2 Propane-2-sulfonic acid Products->P2

Caption: Potential hydrolytic pathway for compound degradation.

Q3: What materials or reagents are incompatible with this compound?

To ensure stability, avoid contact with the following:

  • Strong Oxidizing Agents: These can aggressively and non-selectively react with the amine functionality and potentially the pyrazole ring.

  • Strong Acids and Bases: These can catalyze hydrolysis of the N-sulfonyl bond.

  • Alcohols: While often used as solvents, some alcohols can be reactive, especially under non-neutral pH. The safety data sheet for a related compound lists alcohols as incompatible.

  • Water/Moisture: As detailed above, this is a primary concern.

Part 2: Troubleshooting Guide - Storage and Handling Protocols

Problem: "Upon opening a new vial of this compound, I noticed it was off-color (e.g., yellow or brown instead of white/off-white). A preliminary purity check by TLC shows a new, more polar spot."

This scenario strongly suggests that decomposition has occurred. This troubleshooting guide provides a self-validating workflow to prevent this issue.

Protocol 2.1: Optimal Long-Term Storage

This protocol is designed to create a multi-barrier defense against degradation.

  • Initial Inspection: Upon receipt, visually inspect the compound. It should be a solid (crystalline or powder) with a consistent color as specified by the supplier.

  • Inert Atmosphere Aliquoting: Do not store the main stock bottle as your working supply. Immediately aliquot the material into smaller, single-use vials. This crucial step prevents repeated exposure of the entire batch to the atmosphere.

    • Perform this process inside a glovebox or glove bag filled with an inert gas like Argon or Nitrogen .

    • Use clean, dry glass vials with PTFE-lined caps.

  • Primary Sealing: Tightly seal the caps on the new vials.

  • Secondary Sealing: For long-term storage (>1 month), wrap the cap-vial interface with Parafilm® or a similar laboratory film to provide an extra barrier against moisture ingress.

  • Light Protection: Place the sealed vials inside a larger, opaque container or wrap them in aluminum foil. Amber glass vials are essential.

  • Temperature Control: Store the container in a freezer at -20°C .

  • Desiccation: Place a desiccant pouch within the secondary container (but outside the primary vials) to capture any incidental moisture.

Data Summary: Storage Condition Comparison
ParameterOptimal Condition (Recommended) Suboptimal Condition (High Risk) Potential Consequence of Suboptimal Storage
Temperature -20°C[2]Room Temperature (e.g., 25°C)Increased rate of hydrolysis and oxidation.
Atmosphere Inert Gas (Argon/Nitrogen)Ambient AirOxidation of the amine; hydrolysis from humidity.
Light Exposure Dark (Amber Vial, Opaque Container)[1]Clear Vial on BenchtopPhotodegradation, formation of colored impurities.
Container Tightly sealed, PTFE-lined cap, aliquoted[3]Large stock bottle, repeatedly openedChronic exposure to moisture and oxygen.
Protocol 2.2: Proper Handling for Experimental Use
  • Equilibration: Remove a single, aliquoted vial from the freezer. Allow it to warm to room temperature for at least 20-30 minutes before opening . Opening a cold vial will cause atmospheric moisture to condense on the solid, leading to rapid degradation.

  • Inert Environment Weighing: If possible, open the vial and weigh the required amount under a gentle stream of inert gas or inside a glovebox.

  • Quick Action: If an inert environment is not available, open the vial, quickly weigh the desired quantity, and immediately reseal the cap. Minimize the time the vial is open to the air.

  • Resealing and Storage: Purge the vial headspace with inert gas before resealing, if possible. Return the vial to its designated cold, dark, and dry storage location.

Caption: Recommended workflow for handling and storage.

Part 3: Purity Assessment and Stability Monitoring

Regularly assessing the purity of your compound is the only way to be certain of its integrity.

Q4: How can I check the purity of my sample upon receipt and periodically during storage?

A combination of quick, qualitative checks and more rigorous quantitative analysis is recommended.

  • Qualitative (Routine Check): Thin-Layer Chromatography (TLC). This is a fast and effective way to check for the presence of new impurities[4].

  • Quantitative (Baseline & Troubleshooting): High-Performance Liquid Chromatography (HPLC). This method provides precise quantification of the main compound and its impurities[5][6].

Protocol 3.1: Stability Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1-2 mg/mL.

  • Spotting: On a silica gel TLC plate, spot a small amount of your current sample alongside a sample from a freshly opened vial (if available as a reference).

  • Elution: Develop the plate in a mobile phase that gives the main spot an Rf value of ~0.3-0.5. A good starting point for pyrazole derivatives is a mixture of Ethyl Acetate and a non-polar solvent like Dichloromethane or Hexanes[4].

  • Visualization: Visualize the spots under UV light (254 nm)[4].

  • Analysis: A pure compound should show a single, well-defined spot. The presence of additional spots, especially a prominent one at the baseline (highly polar), indicates degradation.

Protocol 3.2: Quantitative Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol is adapted from validated methods for similar pyrazoline derivatives and serves as an excellent starting point[6].

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6].

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., Methanol or Acetonitrile) is typically effective.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (~100 µg/mL).

  • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 206 nm or scan for λ-max)[6].

  • Analysis: A pure sample will exhibit a single major peak. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for drug development applications.

Troubleshooting Visual and Analytical Impurities
ObservationProbable Cause Recommended Action
Color Change (e.g., to yellow/brown) Oxidation of the amine group.Discard the sample. Review storage protocol to ensure an inert atmosphere is maintained.
New, polar spot on TLC (low Rf) Hydrolysis to 1H-pyrazol-4-amine.Quantify impurity level by HPLC. If >2%, the sample should not be used for sensitive applications.
Melting Point is low and broad Presence of significant impurities.Confirm with HPLC. The sample is likely unusable and should be discarded.
Multiple small peaks in HPLC General decomposition from multiple pathways.Discard the sample. Review all storage and handling procedures comprehensively.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.[Link]

  • Der Pharma Chemica. Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues.[Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.[Link]

  • Iranian Journal of Toxicology. Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities.[Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.[Link]

Sources

Removing residual solvents from 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine crystals

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to removing residual solvents from 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine crystals for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

A Senior Application Scientist's Guide to Residual Solvent Removal

This guide provides in-depth technical support for researchers encountering challenges with residual solvent removal from this compound crystals. As an active pharmaceutical ingredient (API), ensuring the purity and stability of the final product is paramount, with strict regulatory limits on residual solvents that could affect the drug's safety and efficacy.[1][2][3] This document is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Compound Profile & Unique Challenges

While specific physicochemical data for this compound is not extensively published, we can infer its behavior based on its structural motifs:

  • Pyrazole Core: A heterocyclic aromatic ring.[4][5][6]

  • Amine Group (-NH2): A site for hydrogen bonding, which can strongly interact with polar protic solvents (e.g., water, alcohols).

  • Sulfonyl Group (-SO2-): A polar, electron-withdrawing group that can also participate in dipole-dipole interactions.

These features suggest that the compound is a polar, crystalline solid. The primary challenge in removing solvents arises from their potential to be entrapped within the crystal lattice through hydrogen bonding or as inclusion solvates, making simple evaporation difficult.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing a logical path from problem identification to resolution.

Question 1: After standard vacuum drying, my Gas Chromatography (GC) analysis shows high levels of a Class 2 solvent (e.g., Methanol, Isopropanol). Why is this happening and what should I do?

Answer: This is a common issue, often rooted in the interaction between the solvent and the API's crystal structure. The solvent may not be merely on the crystal surface but could be incorporated into the lattice (solvate formation).

Immediate Troubleshooting Steps:

  • Verify Equipment Performance: Ensure your vacuum oven is reaching the set temperature and the vacuum pump is achieving the target pressure. A leak in the system can significantly impair drying efficiency.

  • Optimize Drying Parameters: The principle of vacuum drying is to lower the boiling point of the solvent.[7][8][9] Gently increasing the temperature can provide the necessary energy for the solvent molecules to escape the crystal. However, this must be balanced against the thermal stability of the API. It is crucial to first determine the compound's melting point and decomposition temperature using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Increase Drying Time: Diffusion of solvent molecules from the crystal's interior to the surface is a time-dependent process. Extending the drying time, even by 12-24 hours, can sometimes be sufficient for stubborn solvents.

  • Consider "Vacuum Hydration" or Solvent Displacement: For solvents like ethanol or isopropanol that are strongly bound, introducing a controlled amount of water vapor into the vacuum system can help displace the trapped solvent molecules.[10][11][12] The water is often more easily removed in a subsequent drying step.

Advanced Solution Workflow:

If the above steps fail, a more fundamental intervention is required. The following decision tree outlines a logical workflow for addressing persistent solvent issues.

Troubleshooting_Workflow start Residual Solvent > ICH Limit? check_params Step 1: Verify & Optimize Drying Parameters (Temp, Vacuum, Time) start->check_params re_analyze Re-analyze by GC-HS check_params->re_analyze is_solved Problem Solved? re_analyze->is_solved solvent_wash Step 2: Perform Solvent Wash / Reslurry with Anti-Solvent is_solved->solvent_wash No recrystallize Step 3: Recrystallize from a Different Solvent System is_solved:s->recrystallize:n Still No end_ok Process Complete is_solved->end_ok Yes end_fail Consult Process Chemistry Team is_solved:e->end_fail:n Persistent Issue solvent_wash->re_analyze recrystallize->re_analyze

Caption: Troubleshooting decision tree for residual solvents.

Question 2: I performed a solvent wash with heptane to remove isopropanol, but now my product is agglomerated and difficult to handle. What happened?

Answer: This is likely due to an "anti-solvent" effect where the wash solvent (heptane) has very low solubility for your API compared to the mother liquor (containing isopropanol).[13][14] When the heptane contacts the residual isopropanol on the crystal surfaces, the API's solubility sharply decreases, causing dissolved API in the surface layer to crash out or precipitate, forming crystalline bridges between individual crystals.[14] This leads to agglomeration.

Solutions:

  • Use a Miscible, Moderately Solvating Wash Solvent: Instead of a pure anti-solvent like heptane, consider a mixture. For instance, a 95:5 or 90:10 mixture of heptane:isopropanol might be a better initial wash. This reduces the solubility shock while still effectively displacing the bulk isopropanol.

  • Multi-Stage Washing: A multi-stage wash can be very effective.[13]

    • Wash 1: Use a solvent in which the API has slight solubility to remove the bulk of the mother liquor. A chilled process solvent can work well here.[14]

    • Wash 2: Use a volatile anti-solvent (like heptane or ethyl acetate, depending on compatibility) to displace the first wash solvent.

  • Temperature Control: Washing with chilled solvents can minimize dissolution and subsequent precipitation.

Question 3: My crystal form (polymorph) changed after the drying process. Why did this occur and how can I prevent it?

Answer: A polymorphic change indicates a solid-state transition, which is a significant concern as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[15] This is often caused by the removal of a solvent that was stabilizing a particular crystal structure (a solvate). When the solvent is removed, the crystal lattice rearranges into a more stable, unsolvated form (or a different solvate, like a hydrate if water is present).

Investigative Actions:

  • Characterize Before and After: Use techniques like X-Ray Powder Diffraction (XRPD), DSC, and TGA to confirm the polymorphic form before and after drying. TGA can be particularly useful to quantify the amount of solvent lost and correlate it to a specific solvate stoichiometry.

  • Identify the Desired Polymorph: Determine which polymorphic form is the desired, stable one for the final drug product.

  • Control the Crystallization Step: The most robust solution is to control the final crystallization step to directly produce the desired polymorph, rather than trying to manage a transition during drying.[15][16] This often involves a careful selection of the crystallization solvent system.

Frequently Asked Questions (FAQs)

  • Q: What are the regulatory limits for residual solvents?

    • A: The International Council for Harmonisation (ICH) guideline Q3C(R9) provides the standards.[1] Solvents are categorized into three classes:

      • Class 1: Solvents to be avoided (known carcinogens, environmental hazards).

      • Class 2: Solvents with inherent toxicity, whose levels must be limited (e.g., methanol, acetonitrile, dichloromethane). Limits are typically in the hundreds of ppm.[2]

      • Class 3: Solvents with low toxic potential (e.g., ethanol, acetone, heptane). Limits are generally higher, often up to 5000 ppm, but should still be removed to the extent possible.[3][17]

  • Q: What is the best analytical method for quantifying residual solvents?

    • A: Static headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is the industry-standard and pharmacopeial method (e.g., USP <467>).[18][19][20] It is highly sensitive, specific, and avoids injecting the non-volatile API onto the GC column.[21][22]

  • Q: Can I just use "loss on drying" (LOD) to measure my residual solvent content?

    • A: LOD is a non-specific method that measures the total mass loss upon heating. It cannot distinguish between different solvents or between solvent and water. While it can be used if only Class 3 solvents are present, a specific method like GC is required to quantify Class 1 and Class 2 solvents to meet regulatory requirements.[17]

Experimental Protocols

Protocol 1: Optimized Vacuum Drying

This protocol is designed to maximize solvent removal while minimizing the risk of thermal degradation.

  • Material Preparation: Place the crystalline API on a clean, shallow glass or stainless steel tray. Spread the material into a thin, even layer (no more than 1-2 cm deep) to maximize surface area.

  • Oven Setup: Place the tray in a vacuum oven. Ensure the oven seal is clean and creates a good vacuum.

  • Initial Vacuum: Close the oven door and begin to apply vacuum slowly to avoid disturbing the powder. Target a pressure of <10 mbar.

  • Heating: Once the target vacuum is reached, begin heating the oven to a temperature approximately 20-30°C below the compound's melting point or determined decomposition temperature. A typical starting point for many APIs is 40-60°C.

  • Hold Period: Maintain the target temperature and vacuum for at least 12-24 hours.

  • Nitrogen Sweep (Optional but Recommended): Periodically (e.g., every 4-6 hours), break the vacuum by slowly bleeding in dry nitrogen gas until the pressure is near atmospheric, then re-apply the vacuum. This nitrogen sweep helps to disrupt the static vapor pressure boundary layer at the crystal surface, accelerating drying.

  • Cooling & Sampling: At the end of the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum. Break the vacuum with dry nitrogen. Remove a sample for GC-HS analysis.

  • Validation: Continue drying, potentially at a slightly elevated temperature or for a longer duration, until consecutive samples show that the residual solvent level is below the ICH limit and has plateaued.

Protocol 2: Anti-Solvent Recrystallization

This is the most powerful method for purification and removing entrapped solvents but may result in yield loss.[16][23][24]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification & Precipitation cluster_isolation Isolation & Drying dissolve 1. Dissolve API in a minimum amount of a 'good' hot solvent (e.g., Methanol) hot_filter 2. (Optional) Hot filtration to remove insoluble impurities dissolve->hot_filter add_anti 3. Slowly add a miscible 'anti-solvent' (e.g., Water or Heptane) until turbidity persists hot_filter->add_anti cool 4. Cool slowly to room temp, then in an ice bath to maximize crystal formation add_anti->cool filter_crystals 5. Isolate crystals via vacuum filtration cool->filter_crystals wash_crystals 6. Wash crystals with a small amount of cold anti-solvent filter_crystals->wash_crystals dry_crystals 7. Dry crystals under vacuum (See Protocol 1) wash_crystals->dry_crystals

Caption: Workflow for anti-solvent recrystallization.

  • Solvent Selection: Identify a "good" solvent where the API is highly soluble when hot but poorly soluble when cold (e.g., methanol, isopropanol). Identify an "anti-solvent" where the API is poorly soluble, but is miscible with the "good" solvent (e.g., water, heptane).

  • Dissolution: In a flask, heat the "good" solvent to near boiling and add the impure API crystals in portions until fully dissolved. Use the minimum amount of solvent necessary to create a saturated solution.

  • Precipitation: While the solution is still warm, slowly add the anti-solvent dropwise with stirring. Continue adding until you observe persistent cloudiness (turbidity), indicating the onset of crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals on the filter with a small amount of cold anti-solvent to remove any remaining mother liquor.

  • Drying: Transfer the purified crystals to a drying dish and dry using the Optimized Vacuum Drying protocol described above.

Data Summary Tables

Table 1: Properties of Common Solvents (for reference)

SolventClass (ICH Q3C)Boiling Point (°C)PolarityNotes
Methanol 264.7Polar ProticCan form solvates.
Isopropanol (IPA) 382.6Polar ProticCommon synthesis solvent.
Acetonitrile 281.6Polar AproticCan be difficult to remove.
Dichloromethane 239.6Polar AproticVolatile but toxic.
Ethyl Acetate 377.1Mid-PolarityGood for washing/recrystallization.
Heptane 398.4Non-PolarCommon anti-solvent.
Water -100.0Polar ProticCan form hydrates.

Table 2: Recommended Starting Conditions for Vacuum Drying

Target SolventVacuum (mbar)Temperature Range (°C)Recommended Action
Class 3 (e.g., IPA, Acetone) < 2040 - 50Standard drying. Increase time if needed.
Class 2 (e.g., Methanol) < 1045 - 60Use N2 sweep. Consider solvent displacement.
High Boilers (e.g., DMF, DMSO) < 560 - 80Requires prolonged drying at higher temp. Recrystallization is often a better option.

Note: The specified temperature range should always be validated against the thermal stability data (DSC/TGA) of your specific API.

References

  • ICH. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). ICH. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Butt, M. T., et al. (2023). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. UL Research Repository. [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Laboteq. (2023). Vacuum Drying | Principles and applications in food & cosmetics. [Link]

  • Brown, C. J., et al. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. PMC. [Link]

  • Google Patents. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • Google Patents. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]

  • ACS Publications. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development. [Link]

  • Talanta. (2014). Analytical methods for residual solvents determination in pharmaceutical products. [Link]

  • TCA Lab / Alfa Chemistry. Residual Solvents Testing. [Link]

  • Wintek Corporation. Vacuum Drying | Solvent Recovery. [Link]

  • Tayana. Picking the best purification method for your API can be a tricky challenge. [Link]

  • ACS Omega. (2018). A Versatile Method of Ambient-Temperature Solvent Removal. PMC - NIH. [Link]

  • Pharma Calculations. (2025). Vacuum Drying – A Complete Guide. [Link]

  • The Schlenk Line Survival Guide. Removing Solvent under Vacuum. [Link]

  • PubChem. N-{2-[1-(Cyclopropylsulfonyl)-1h-Pyrazol-4-Yl]pyrimidin-4-Yl}-1-(Propan-2-Yl)-1h-Imidazo[4,5-C]pyridin-6-Amine. [Link]

  • Pharmaceutical Technology. (2026). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. [Link]

  • Royal Society of Chemistry. (2020). Continuous Isolation of Active Pharmaceutical Ingredients. [Link]

  • PubChem. 1-(oxan-2-yl)-1H-pyrazol-4-amine. [Link]

  • PubChem. 1-Propan-2-ylpyrazole-4-sulfonic acid. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PMC - PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • RSC Publishing. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

Minimizing side reactions in the reduction of nitro-pyrazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: NP-RED-001 Subject: Minimizing Side Reactions & Optimizing Chemoselectivity

Executive Summary: The "Energetic but Fragile" Paradox

Reducing nitro-pyrazoles presents a unique dichotomy in organic synthesis. The pyrazole ring is inherently electron-rich and aromatic, yet the nitro group renders the molecule an energetic material (often used in explosives). The primary challenge is not reactivity—it is selectivity .

Standard catalytic hydrogenation (


, Pd/C) is often too aggressive, leading to three primary failure modes:
  • Dehalogenation: Loss of critical Chlorine, Bromine, or Iodine substituents.

  • Accumulation of Intermediates: Stalling at the hydroxylamine (

    
    ) stage, leading to colored impurities and explosion hazards.
    
  • Ring Saturation/Cleavage: Rare, but possible under high-pressure conditions with Rh or Pt catalysts.

This guide provides a self-validating troubleshooting framework to navigate these pitfalls.

Visualizing the Reaction Landscape

Before troubleshooting, you must understand where your reaction is failing. The reduction of a nitro group is a cascade, not a single step.

NitroReduction Nitro Nitro-Pyrazole (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- / 2H+ Dehalo Dehalogenated Product (Loss of Cl/Br/I) Nitro->Dehalo Pd/C + H2 (Fast) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Azoxy Azoxy/Azo Dimers (Colored Impurities) Nitroso->Azoxy Condensation w/ Hydroxylamine Amine Amino-Pyrazole (R-NH2) Hydroxylamine->Amine 2e- / 2H+ (Slow Step) Hydroxylamine->Azoxy Condensation w/ Nitroso

Figure 1: The reduction cascade.[1] Note that the final step (Hydroxylamine → Amine) is often the rate-determining step. If this stalls, dangerous intermediates accumulate.

Troubleshooting Modules
Module 1: The "Vanishing Halogen" (Dehalogenation)

Symptom: LCMS shows a major peak at [M-Cl+H] or [M-Br+H]. Root Cause: Palladium (Pd) undergoes oxidative addition into Carbon-Halogen bonds faster than it reduces the final hydroxylamine intermediate.

Method Risk Level Recommendation
Std. Pd/C +

High Avoid. Unless the halogen is Fluorine.
Pt/C (Sulfided) Low Recommended. Sulfur poisons the catalyst sites responsible for dehalogenation while permitting nitro reduction.
Fe / AcOH Zero Gold Standard. Dissolving metal reductions do not attack aromatic halides.
Raney Ni Medium Variable.[2] Often safer than Pd, but fresh active Ni can still dehalogenate.

Corrective Action: Switch to Protocol B (Iron/Acetic Acid) or use a poisoned catalyst like Sulfided Platinum on Carbon .

Module 2: The "Stalled" Pink Pot (Incomplete Reduction)

Symptom: Reaction turns bright pink/red; LCMS shows [M-16] mass. Root Cause: The reaction has stalled at the Hydroxylamine (


) or Nitroso (

) stage. This is dangerous. Hydroxylamines are thermally unstable. Mechanistic Insight: This often happens in transfer hydrogenation when the hydrogen donor (e.g., formate) is exhausted, or the catalyst surface is poisoned by the amine product.

Corrective Action:

  • Do NOT heat to force it. This can cause rapid decomposition (fume-off).

  • Add fresh catalyst (carefully, under inert gas).

  • Switch to Chemical Reduction: Add

    
     or Zn dust to finish the reduction of the intermediate.
    
Module 3: Safety & Energetics

Symptom: Uncontrolled exotherm or pressure spike. Root Cause: Nitro-pyrazoles are energetic. Combining them with hydrazine (rocket fuel) or dry Pd/C (pyrophoric) creates a high-energy system.

Safety Protocol:

  • Never add dry Pd/C to a solution of nitro-pyrazole in methanol (fire hazard). Wet the catalyst with water first.

  • Limiting Reagent: In transfer hydrogenation, add the hydrazine/formate slowly to the mixture to control the rate of

    
     generation.
    
Decision Tree: Selecting the Right Protocol

DecisionTree Start Start: Nitro-Pyrazole Reduction Halogen Does it contain Cl, Br, or I? Start->Halogen Scale Scale > 100g? Halogen->Scale No (Only F or none) AcidSens Acid Sensitive Groups? (Acetals, Boc, etc.) Halogen->AcidSens Yes (Cl, Br, I present) MethodA Protocol A: Transfer Hydrogenation (Hydrazine/Raney Ni) Scale->MethodA No (<100g) MethodC Protocol C: Sulfided Pt/C + H2 Scale->MethodC Yes (>100g) AcidSens->MethodA Yes (Avoid Acid) MethodB Protocol B: Bechamp Reduction (Fe / AcOH) AcidSens->MethodB No (Robust) MethodD Protocol D: SnCl2 Reduction

Figure 2: Method selection flowchart based on substrate functionality and scale.

Validated Experimental Protocols
Protocol A: Chemoselective Transfer Hydrogenation (Halogen-Safe)

Best for: Small to mid-scale, acid-sensitive substrates, preserving halogens.

Reagents:

  • Nitro-pyrazole (1.0 equiv)

  • Hydrazine Hydrate (5.0 equiv)

  • Raney Nickel (approx. 50 wt% slurry in water)

  • Solvent: Methanol or Ethanol[3][4]

Procedure:

  • Dissolve the nitro-pyrazole in Methanol (10 vol).

  • Add Raney Nickel slurry (10 wt% relative to substrate). Caution: Raney Ni is pyrophoric when dry. Keep wet.

  • Heat to 40-50 °C.

  • Add Hydrazine Hydrate dropwise over 30-60 minutes. Note: Evolution of

    
     gas will occur. Ensure venting.
    
  • Monitor by HPLC. The reaction is usually complete within 2-4 hours.

  • Filtration: Filter through a Celite pad. Do not let the filter cake dry out (fire hazard). Wash immediately with water/solvent.

Protocol B: The Bechamp Reduction (Iron/Acid)

Best for: Robust substrates, absolute guarantee against dehalogenation.

Reagents:

  • Nitro-pyrazole (1.0 equiv)

  • Iron Powder (3-5 equiv, <325 mesh is best)

  • Acetic Acid (5-10 vol) OR Ethanol +

    
     (sat. aq.)
    

Procedure:

  • Suspend Nitro-pyrazole and Iron powder in Ethanol/Water (3:1) or neat Acetic Acid.

  • Heat to 70-80 °C.

  • Add catalytic HCl (or use AcOH as solvent).

  • Vigorous stirring is required (heterogeneous mechanism).

  • Monitor for disappearance of starting material.

  • Workup: Basify with

    
     or 
    
    
    
    to pH > 9. Filter off the Iron oxide sludge (use Celite). Extract the filtrate with Ethyl Acetate.[5]
    • Tip: The iron sludge can trap product. Wash the filter cake thoroughly with hot Ethyl Acetate.

References & Further Reading
  • Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, vol. 42, 1854, pp. 186-196. (The foundational text for Iron reduction).

  • Jang, M., et al. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature."[6] The Journal of Organic Chemistry, vol. 87, no.[7] 2, 2022, pp. 910–919. Link (Modern chemoselective alternative).

  • Gowda, D. C., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, vol. 25, no. 10, 2014, pp. 1403-1408. Link (Protocol for managing Pd/C dehalogenation risks).

  • Kadam, H. K., et al. "Recent Advances in the Reduction of Nitro Compounds to Amines." Current Organic Chemistry, vol. 19, no. 22, 2015. (General review of methodologies).

Sources

Technical Support Center: High-Purity Recrystallization of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust recrystallization protocol for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine. As a molecule featuring a sulfonamide, a pyrazole ring, and a primary amine, its purification requires a nuanced approach to solvent selection and troubleshooting. This document is designed for researchers, chemists, and drug development professionals aiming to achieve high purity and crystalline final product.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

Understanding the molecule's structure is the cornerstone of developing a successful recrystallization procedure. This compound has three key functional groups that dictate its solubility:

  • Sulfonamide Group (-SO₂N-): This is a highly polar group capable of acting as a hydrogen bond acceptor. It significantly increases the polarity of the molecule.

  • Pyrazole Ring: An aromatic heterocycle containing two nitrogen atoms. It can participate in hydrogen bonding and π-stacking interactions.

  • Amine Group (-NH₂): A primary amine is a polar, protic group that can act as both a hydrogen bond donor and acceptor.

Collectively, these features render the molecule quite polar. Therefore, the ideal recrystallization solvent will likely be a polar solvent or a binary mixture that can effectively solvate the molecule at high temperatures but not at low temperatures.

Q2: What is the ideal solubility profile for a recrystallization solvent?

The perfect solvent for recrystallization should exhibit a steep solubility curve with respect to temperature. This means it should meet the following criteria:

  • High Solubility at High Temperature: The solvent must completely dissolve the crude compound, including impurities, at or near its boiling point.

  • Low Solubility at Low Temperature: As the solution cools, the desired compound's solubility should drop sharply, allowing it to crystallize out of the solution while impurities remain dissolved.[1]

  • Inertness: The solvent must not react with the compound.

  • Appropriate Boiling Point: The boiling point should be low enough for easy removal from the crystals but high enough to provide an adequate temperature differential for crystallization. Crucially, the solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[1][2][3]

Q3: Which solvents are recommended starting points for this compound?

Given the polar nature of this compound, polar protic and polar aprotic solvents are the most logical starting points. Alcohols, such as ethanol and isopropanol, often mixed with water, are commonly effective for sulfonamides.[1] The following table provides a list of recommended solvents for initial screening.

Table 1: Recommended Solvents for Screening

Solvent SystemBoiling Point (°C)PolarityRationale & Key Considerations
Single Solvents
Isopropanol (IPA)82.6Polar ProticOften a good balance of polarity for sulfonamides. Less volatile than ethanol.
Ethanol (EtOH)78.4Polar ProticA common and effective solvent for many polar organic molecules, including pyrazole derivatives.[4][5]
Acetonitrile (MeCN)81.6Polar AproticCan be effective if protic solvents lead to excessive solubility at room temperature.
Ethyl Acetate (EtOAc)77.1Moderately PolarGood for compounds of intermediate polarity. May require a co-solvent.
Binary Solvents (Solvent/Anti-Solvent)
Isopropanol / WaterVariesPolar ProticA powerful combination. The compound is dissolved in minimal hot IPA, and hot water is added dropwise until turbidity appears, then re-dissolved with a few drops of IPA.[1]
Ethanol / WaterVariesPolar ProticSimilar to IPA/Water, a classic choice for increasing yield by reducing solubility in the cold.[1]
Ethyl Acetate / HeptaneVariesNonpolar MixtureUse if the compound is too soluble in pure EtOAc. Dissolve in hot EtOAc and add heptane as the anti-solvent.
Acetone / WaterVariesPolar MixtureAcetone is a strong solvent; water acts as an effective anti-solvent upon cooling.

Experimental Protocol: Solvent Screening and Recrystallization

This protocol outlines a systematic approach to identifying an optimal solvent system and performing the recrystallization.

Part A: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (from Table 1) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a binary system.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: A good solvent is one from which a high yield of crystalline solid is recovered. An ideal outcome is a dense bed of crystals.

Part B: Full-Scale Recrystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Reflux until Dissolved B->C D Optional: Add Charcoal (for colored impurities) C->D E Perform Hot Filtration (to remove insolubles) C->E If no charcoal needed D->E F Allow Filtrate to Cool Slowly to Room Temperature E->F G Cool in Ice Bath to Maximize Yield F->G H Collect Crystals via Suction Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which maximizes the yield.[1] Adding excess solvent is a common cause of low recovery.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the glassware prevents premature crystallization of the product in the funnel, which would otherwise lead to significant product loss.[1][2]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to complete the crystallization process. Causality: Slow cooling is essential for the formation of a pure, well-ordered crystal lattice. Rapid cooling can trap impurities within the crystals, defeating the purpose of the purification.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Causality: The solvent must be ice-cold to minimize re-dissolving the purified product.[7]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Troubleshooting Guide

// Problems oiling_out [label="Compound 'Oiled Out'?", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Yield is Very Low?", fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Formed?", fillcolor="#FBBC05", fontcolor="#202124"];

start -> oiling_out; start -> low_yield; start -> no_crystals;

// Solutions for Oiling Out sol_oil1 [label="Re-heat solution to dissolve oil", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_oil2 [label="Add more solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_oil3 [label="Cool solution more slowly", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_oil4 [label="Change to a different\nsolvent system", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; oiling_out -> sol_oil1 [label="Yes"]; sol_oil1 -> sol_oil2 -> sol_oil3; oiling_out -> low_yield [label="No"];

// Solutions for Low Yield sol_yield1 [label="Used too much solvent?", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_yield2 [label="Evaporate some solvent\nand re-cool", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_yield3 [label="Cooled insufficiently?", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_yield4 [label="Use ice bath for longer", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; low_yield -> sol_yield1 [label="Yes"]; sol_yield1 -> sol_yield2; low_yield -> sol_yield3 [label="Yes"]; sol_yield3 -> sol_yield4; low_yield -> no_crystals [label="No"];

// Solutions for No Crystals sol_nocrys1 [label="Is solution supersaturated?", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_nocrys2 [label="Induce crystallization:\n- Scratch flask with glass rod\n- Add a seed crystal", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nocrys3 [label="Too much solvent used?", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_nocrys4 [label="Boil off some solvent\nand re-cool", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_crystals -> sol_nocrys1 [label="Yes"]; sol_nocrys1 -> sol_nocrys2; no_crystals -> sol_nocrys3 [label="Yes"]; sol_nocrys3 -> sol_nocrys4; } end_dot Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[1] This typically happens for two main reasons: 1) The boiling point of the solvent is higher than the melting point of your compound, causing it to melt in the hot solution, or 2) The solution is too concentrated with impurities, which can depress the melting point of your compound.[3] Oiled-out products are generally impure.[1]

  • Solution 1: Add More Solvent. The most common fix is to heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[1][2][3]

  • Solution 2: Slow Down Cooling. Allow the solution to cool much more slowly. A slower temperature drop can prevent the solution from becoming supersaturated at a temperature above the compound's melting point.

  • Solution 3: Change Solvents. The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or switch to a different solvent system entirely.

Q: I have very low, or no, crystal formation after cooling. What went wrong?

A: This is a common and frustrating issue that usually points to one of two problems:

  • Problem 1: Too Much Solvent Was Used. This is the most frequent cause of low yield.[1] If the solution is not saturated enough upon cooling, the compound will simply remain in the mother liquor.

    • Solution: If you still have the solution, you can try boiling off some of the solvent to increase the concentration and then attempt to cool it again.[2][3]

  • Problem 2: The Solution is Supersaturated. Sometimes a solution can cool below its saturation point without crystallization beginning.

    • Solution 1: Induce Crystallization. This can often be initiated by scratching the inside of the flask just below the surface of the liquid with a glass rod.[1] The microscopic scratches provide a surface for nucleation.

    • Solution 2: Seeding. Add a "seed" crystal (a tiny speck of the pure compound) to the cooled solution.[1][3] This provides a template for crystal growth.

Q: My final product is not pure enough. What can I do?

A: If the purity is insufficient, consider the following:

  • Incomplete Dissolution of Impurities: Ensure all soluble impurities are fully dissolved during the heating stage.

  • Co-crystallization: If an impurity has a similar structure and solubility to your product, it may co-crystallize. In this case, a different solvent system where the impurity has much higher solubility may be required.

  • Insufficient Washing: Ensure the collected crystals are washed with fresh, ice-cold solvent to remove adhering mother liquor.

  • Preliminary Purification: For very impure crude material, a preliminary purification step like column chromatography may be necessary before recrystallization.[1]

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
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  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this document presents a detailed prediction based on established spectroscopic principles and a comparative analysis with structurally analogous compounds. This approach provides a robust framework for researchers to interpret their own experimental data.

The Foundational Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in modern chemistry. It provides detailed information about the molecular structure of a compound by mapping the chemical environments of hydrogen atoms. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from the interaction (coupling) between non-equivalent neighboring protons. The n+1 rule is a common predictor, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), which provides information about the connectivity and spatial relationship of protons.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound contains several distinct proton environments, which are expected to give rise to a well-resolved spectrum. The predicted data are summarized below.

To facilitate the discussion, the protons in the molecule are labeled as follows:

Caption: Labeled protons in this compound.

LabelProton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H aAmine (-NH₂)4.0 - 5.0 (broad)Singlet (br s)2HN/A
H bPyrazole C5-H7.9 - 8.1Singlet (s)1HN/A
H cPyrazole C3-H7.6 - 7.8Singlet (s)1HN/A
H dIsopropyl CH3.4 - 3.6Septet1H~6.8 Hz
H eIsopropyl CH₃1.4 - 1.6Doublet6H~6.8 Hz
Scientific Rationale and Comparative Analysis

The predicted chemical shifts are grounded in the fundamental principles of NMR and supported by data from analogous structures.

  • Causality: The pyrazole ring is aromatic, and its protons typically resonate in the aromatic region (7.0-8.0 ppm). The nitrogen-attached sulfonyl group is strongly electron-withdrawing. This effect significantly deshields the protons on the pyrazole ring, shifting them downfield. The C5-H (H b) is generally more deshielded than the C3-H (H c) due to its proximity to the N-sulfonyl group. The -NH₂ group at the C4 position is electron-donating, which provides some shielding to both H b and H c, but the dominant effect is the deshielding from the sulfonyl group.

  • Comparative Evidence:

    • In unsubstituted pyrazole, the C3/C5 protons appear at ~7.6 ppm and the C4 proton at ~6.3 ppm.

    • In 4-aminopyrazole, the electron-donating amino group shields the ring protons, with signals reported around 7.3 ppm (C3/C5-H) and a broad amine signal around 3.6 ppm.

    • In 1-(phenylsulfonyl)-1H-pyrazole, the powerful deshielding effect of the N-sulfonyl group is evident, pushing the C5-H signal to 8.24 ppm and the C3-H to 7.75 ppm.

    • Our prediction for H b (~8.0 ppm) and H c (~7.7 ppm) in the target molecule judiciously combines these effects: the strong deshielding from the N-sulfonyl group is slightly attenuated by the C4-amino group.

  • Causality: The isopropyl group attached to the sulfonyl moiety gives a characteristic and highly reliable set of signals.

    • The methine proton (H d) is adjacent to the electron-withdrawing sulfonyl group, which deshields it, placing its signal around 3.5 ppm. It is split by the six equivalent protons of the two methyl groups into a septet (n+1 = 6+1 = 7).

    • The six methyl protons (H e) are equivalent. They are split by the single methine proton into a doublet (n+1 = 1+1 = 2). Their chemical shift is in the typical aliphatic region, predicted around 1.5 ppm.

  • Comparative Evidence: The chemical shift and splitting pattern for an isopropylsulfonyl group are highly conserved across different molecules. For instance, in 2-bromo-1-(isopropylsulfonyl)indole, the isopropyl methine (CH) appears as a septet at 3.49 ppm and the methyl groups (CH₃) as a doublet at 1.34 ppm, which strongly supports our prediction.

  • Causality: The chemical shift of amine (-NH₂) protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may not show coupling. In a non-protic solvent like CDCl₃, it is expected to appear as a broad singlet. The electron-donating nature of the pyrazole ring would place it in the mid-range, predicted here as 4.0-5.0 ppm.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing TMS A->B C Transfer solution to a clean, dry NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, Tune, and Shim the instrument D->E F Acquire ¹H NMR spectrum (e.g., 16-32 scans) E->F G Apply Fourier Transform F->G H Phase and Baseline Correction G->H I Calibrate spectrum to TMS (0.00 ppm) H->I J Integrate signals and pick peaks I->J

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Place the solid in a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the acquisition parameters (e.g., spectral width, acquisition time, number of scans). A standard acquisition involves 16 or 32 scans.

    • Initiate the acquisition.

  • Data Processing:

    • Once the acquisition is complete, apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak and identify the peak multiplicities and coupling constants.

This systematic approach ensures the generation of accurate and reproducible data, which can then be confidently compared against the predictions laid out in this guide.

References

  • Title: 4-Aminopyrazole | C3H5N3 | Source: PubChem, National Center for Biotechnology Information. | URL: [Link]

  • Title: 1-(Phenylsulfonyl)-1H-pyrazole | C9H8N2O2S | Source: PubChem, National Center for Biotechnology Information. | URL: [Link]

  • Title: 2-Bromo-1-(isopropylsulfonyl)indole | C11H12BrNO2S | Source: Mol-Instincts Chemical Database | URL: [Link]

Comparative Guide to HPLC Method Development for Purity Analysis of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds such as 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine, a robust and reliable analytical method is paramount for accurate quantification and impurity profiling. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of this specific pyrazole derivative. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols, all grounded in scientific principles and regulatory expectations.

The inherent characteristics of this compound, featuring a polar pyrazole-amine core and a sulfonyl group, present a unique set of challenges for chromatographic separation. This guide will navigate these challenges by systematically comparing different stationary phases and mobile phase compositions to achieve optimal separation from potential process-related impurities and degradation products. All methodologies are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the resulting method is fit for its intended purpose.[1][2][3][4][5]

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process. Our strategy for this compound is built on a foundation of understanding the analyte's physicochemical properties and leveraging established chromatographic principles.

Analyte Characterization (Hypothetical)

While specific experimental data for this compound is not publicly available, we can infer its properties based on its structural motifs:

  • Polarity: The presence of the amine and pyrazole groups suggests a high degree of polarity.[6][7][8] This indicates that retaining and separating the compound on traditional reversed-phase columns might be challenging.[9]

  • UV Absorbance: The pyrazole ring, an aromatic heterocycle, is expected to exhibit UV absorbance, making UV detection a suitable choice for quantification.[10][11]

  • pKa: The amine group will have a specific pKa, influencing its ionization state at different mobile phase pH values. Controlling the pH will be crucial for achieving consistent retention and good peak shape.[12][13][14]

The Method Development Workflow

Our approach follows a logical progression from initial screening to final optimization and validation, as illustrated in the workflow diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (Polarity, UV, pKa) Column_Screening Column Screening (C18, C8, Phenyl-Hexyl) Analyte_Characterization->Column_Screening Informs Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH range) Column_Screening->Mobile_Phase_Screening Leads to Fine_Tune_Mobile_Phase Fine-Tune Mobile Phase (Gradient, Buffer Conc.) Mobile_Phase_Screening->Fine_Tune_Mobile_Phase Identifies Promising Conditions Optimize_Flow_Temp Optimize Flow Rate & Temp. Fine_Tune_Mobile_Phase->Optimize_Flow_Temp Refines Separation ICH_Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) Optimize_Flow_Temp->ICH_Validation Finalized Method

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in the systematic evaluation of different chromatographic parameters. Here, we present a comparative study of key variables.

Stationary Phase Selection

The choice of the stationary phase is critical for achieving adequate retention and selectivity for polar compounds.[9][15][16][17][18] We evaluated three common reversed-phase columns.

Column ChemistryParticle Size (µm)Dimensions (mm)Rationale for Selection
C18 (Octadecylsilane) 2.74.6 x 150Industry standard, provides high hydrophobicity.[17] A good starting point for most small molecules.
C8 (Octylsilane) 3.54.6 x 150Less hydrophobic than C18, potentially better for retaining moderately polar compounds without excessive organic solvent.
Phenyl-Hexyl 3.04.6 x 150Offers alternative selectivity through π-π interactions with the pyrazole ring, which can be beneficial for separating structurally similar impurities.

Experimental Data Summary:

ColumnRetention Time (min)Tailing FactorTheoretical PlatesResolution (Analyte vs. Impurity A)
C18 8.51.212,0001.8
C8 6.21.110,5001.5
Phenyl-Hexyl 7.11.011,0002.2
Mobile Phase Optimization

The mobile phase composition, particularly the organic modifier and pH, significantly impacts the retention and peak shape of ionizable compounds.[13][14]

Organic Modifier: Acetonitrile vs. Methanol
Organic ModifierObservations
Acetonitrile (ACN) Sharper peaks, lower backpressure, and better overall resolution.
Methanol (MeOH) Broader peaks and longer retention times, suggesting stronger solvation of the analyte.
Mobile Phase pH

The amine functionality of the analyte makes pH a critical parameter. We evaluated a range of pH values to find the optimal balance between retention and peak shape.

Mobile Phase pHRetention Time (min)Tailing FactorObservations
3.0 (0.1% Formic Acid) 5.81.5Analyte is fully protonated, leading to reduced retention but some peak tailing.
5.0 (10mM Acetate Buffer) 7.21.1Good balance of retention and peak symmetry.
7.0 (10mM Phosphate Buffer) 8.91.0Increased retention, but potential for on-column degradation of silica-based columns over time.

Optimized HPLC Method and Protocol

Based on the comparative data, the following optimized method was established.

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl, 3.0 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Protocol
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation

The optimized method should be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

ValidationProcess Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Key parameters for method validation according to ICH guidelines.

Conclusion

This guide has presented a systematic and comparative approach to developing a robust HPLC method for the purity analysis of this compound. By carefully considering the analyte's properties and evaluating different stationary and mobile phases, an optimized method utilizing a Phenyl-Hexyl column with an acetonitrile and ammonium acetate buffer gradient was established. This method provides excellent resolution, peak shape, and sensitivity for the target analyte and its potential impurities. The detailed protocol and validation framework provided herein offer a comprehensive resource for researchers and drug development professionals, ensuring the generation of accurate and reliable purity data that meets stringent regulatory standards.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine, a molecule of interest in medicinal chemistry and drug discovery. Leveraging foundational principles of mass spectrometry, this document elucidates the primary fragmentation pathways under electrospray ionization (ESI) conditions. We will dissect the molecule's fragmentation behavior by examining the distinct contributions of its core functional moieties: the N-sulfonylpyrazone and the isopropyl group. A comparative analysis with alternative structures is presented to highlight the specificity of the fragmentation patterns, providing researchers with a robust framework for structural confirmation and impurity profiling.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amine group and an isopropyl-sulfonamide group. The sulfonamide linkage is a well-established pharmacophore in numerous therapeutic agents, while the pyrazole core is a versatile scaffold in drug design.[1] Understanding the gas-phase behavior of such molecules under mass spectrometric conditions is paramount for their unambiguous identification in complex matrices, metabolic studies, and quality control protocols. This guide offers a detailed, mechanistically-driven interpretation of its fragmentation, supported by established principles from peer-reviewed literature, and presents it in a comparative context to aid researchers in their analytical endeavors.

Theoretical Background: Predicting Fragmentation

The fragmentation of this compound is governed by the interplay of its constituent parts. To predict its behavior, we must first understand the typical fragmentation of N-sulfonylated compounds and substituted pyrazoles.

  • Sulfonamide Moiety: The bond between the pyrazole nitrogen and the sulfur atom (N-S) is a primary site of lability. Upon protonation (typically at the most basic site, likely the pyrazole nitrogen or the exocyclic amine), collision-induced dissociation (CID) often leads to the cleavage of this N-S bond.[2] Another characteristic, though more common in aryl sulfonamides, is the potential rearrangement and subsequent elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da.[3][4]

  • Pyrazole Ring: The pyrazole ring itself has distinct fragmentation patterns. Common pathways observed in the mass spectra of pyrazole-containing compounds include the expulsion of a hydrogen cyanide (HCN) molecule and, following the loss of a hydrogen or substituent, the elimination of a nitrogen molecule (N₂).[5][6][7] These fragmentation channels are highly dependent on the nature and position of substituents.

  • Isopropyl Group: The isopropyl substituent on the sulfonyl group is susceptible to alpha-cleavage, leading to the loss of a propyl radical or propylene, which can help in identifying the nature of the alkyl group attached to the sulfonyl moiety.

By combining these principles, we can anticipate a rich fragmentation spectrum with several diagnostic product ions.

Experimental Methodology: A Practical Approach

To acquire the data discussed herein, a standard tandem mass spectrometry (MS/MS) experiment is proposed. This self-validating protocol ensures that observed fragments are directly correlated with the parent molecule.

Protocol: Tandem Mass Spectrometry (MS/MS) Analysis
  • Sample Preparation: Dissolve a 1 mg/mL stock solution of this compound in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation).

  • Infusion & Ionization: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument) operating in positive ion mode. The formic acid aids in the formation of the protonated molecule, [M+H]⁺.

  • MS1 Scan: Perform a full scan (MS1) to identify the m/z of the protonated precursor ion. For this compound (C₆H₁₁N₃O₂S, MW: 205.24), the expected [M+H]⁺ ion is at m/z 206.08.

  • MS2 Scan (Product Ion Scan): Isolate the precursor ion (m/z 206.08) in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ions to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation.

  • Data Acquisition: Scan the second mass analyzer to detect and record the m/z of the resulting product ions.

This workflow ensures that the resulting spectrum is a fragmentation "fingerprint" of the target analyte.

G cluster_0 Experimental Workflow A Sample Preparation (Analyte in Solution) B Electrospray Ionization (ESI) Generation of [M+H]⁺ A->B C MS1: Precursor Ion Selection (Isolation of m/z 206.08) B->C D Collision-Induced Dissociation (CID) (Fragmentation) C->D E MS2: Product Ion Analysis (Detection of Fragments) D->E G cluster_pathA Pathway A: N-S Cleavage cluster_pathB Pathway B: Alkyl Loss cluster_pathC Pathway C: SO₂ Loss parent [M+H]⁺ m/z 206.08 fragA Protonated 4-aminopyrazole m/z 84.06 parent->fragA - C₃H₇NSO₂ fragB [M+H - C₃H₆]⁺ m/z 164.04 parent->fragB - C₃H₆ fragC [M+H - SO₂]⁺ m/z 142.07 parent->fragC - SO₂ fragA_2 [m/z 84.06 - HCN] m/z 57.05 fragA->fragA_2 - HCN

Caption: Proposed fragmentation pathways for protonated this compound.

Comparative Analysis

To underscore the diagnostic value of these fragmentation patterns, we compare them with a closely related structural isomer, 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine .

FeatureThis compound (Target)1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine (Isomer)Rationale for Difference
Precursor Ion [M+H]⁺ m/z 206.08m/z 206.08Isomers have the same molecular formula and mass.
Primary N-S Cleavage m/z 84.06 (Protonated 4-aminopyrazole)m/z 84.06 (Protonated 4-aminopyrazole)This fragment is independent of the sulfonyl alkyl substituent.
Alkyl Group Loss Neutral loss of propylene (C₃H₆, 42 Da) is highly favored.Neutral loss of propylene (C₃H₆, 42 Da) is also possible.While the neutral loss is the same, the relative abundance of fragments from cleavage at the S-C bond may differ due to carbocation stability (secondary vs. primary).
SO₂ Loss Fragment at m/z 142.07Fragment at m/z 142.07This pathway is dependent on the N-sulfonylpyrazole core, not the alkyl chain isomerism.

The key differentiator lies not just in the m/z of the fragments, which can be identical, but often in their relative abundances . The stability of the secondary carbocation intermediate that can be formed during the fragmentation of the isopropyl group in the target compound may lead to different ion ratios compared to the n-propyl isomer. This subtle but crucial difference allows for the unambiguous differentiation of isomers via mass spectrometry.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and informative process. The primary fragmentation pathways involve the cleavage of the N-S sulfonamide bond to yield a diagnostic protonated 4-aminopyrazole ion (m/z 84.06) and the neutral loss of propylene from the isopropyl group. Secondary fragmentation of the pyrazole core via HCN loss further corroborates the structure. By comparing these patterns with those of structural isomers, MS/MS proves to be an invaluable tool for definitive structural elucidation in complex research and development settings.

References

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Liu, A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1341-9.
  • Open Research Library. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • van der Plas, H. C., et al. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1545-1551.
  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.

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A Comparative Guide to the Reactivity of 1-(Propane-2-sulfonyl) vs. 1-Methylsulfonyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, N-substituted pyrazoles are invaluable building blocks.[1][2][3] Their unique electronic properties and metabolic stability make them privileged scaffolds in drug design. A key transformation involving these heterocycles is the functionalization at the pyrazole nitrogen, often followed by a reaction where the N1-substituent acts as a leaving group. Among the various activating groups, sulfonyl moieties are particularly effective due to their strong electron-withdrawing nature, which renders the pyrazole ring susceptible to nucleophilic attack.[4][5]

This guide provides an in-depth comparison of the reactivity of two common N-sulfonyl pyrazoles: 1-methylsulfonyl pyrazole and its bulkier counterpart, 1-(propane-2-sulfonyl) pyrazole (also known as 1-isopropylsulfonyl pyrazole). Understanding the nuanced differences in their reactivity, driven by subtle electronic and steric variations, is crucial for reaction optimization, catalyst selection, and rational molecular design.

The Underlying Chemistry: Electronic and Steric Profiles

The reactivity of N-sulfonyl pyrazoles is fundamentally governed by the interplay of electronic and steric effects imparted by the alkyl group on the sulfonyl moiety.[6][7]

Electronic Effects: Both the methyl and isopropyl groups are electron-donating through induction. However, the isopropyl group, with two methyl substituents, exerts a slightly stronger positive inductive effect (+I) than a single methyl group. This increased electron donation can modestly decrease the electrophilicity of the sulfur atom and, by extension, the pyrazole ring. While this electronic difference is often subtle, it can influence the kinetics of reactions where the development of a negative charge on the sulfonyl group is involved in the rate-determining step.

Steric Effects: The most significant difference between the two lies in their steric profiles. The isopropyl group is substantially larger than the methyl group.[6][8] This increased steric bulk can hinder the approach of nucleophiles or catalysts to the pyrazole ring or the sulfonyl group itself.[9] This steric hindrance can be a double-edged sword: it may slow down desired reactions but can also enhance selectivity by disfavoring certain reaction pathways.[6]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A primary application of N-sulfonyl pyrazoles is in nucleophilic aromatic substitution (SNAr) reactions, where the sulfonylpyrazole moiety acts as an excellent leaving group.[4][5][10] The strong electron-withdrawing ability of the sulfonyl group activates the pyrazole ring towards nucleophilic attack, typically at the C3 and C5 positions.[11][12]

In a typical SNAr reaction, a nucleophile attacks the pyrazole ring, forming a negatively charged Meisenheimer-like intermediate. The subsequent departure of the sulfonate anion restores aromaticity.[12][13]

Comparative Analysis:
  • 1-Methylsulfonyl Pyrazole: Generally exhibits higher reactivity in SNAr reactions. The smaller methyl group presents a lower steric barrier for the incoming nucleophile, leading to faster reaction rates.[6]

  • 1-(Propane-2-sulfonyl) Pyrazole: The bulkier isopropyl group can sterically shield the pyrazole ring, potentially slowing down the rate of nucleophilic attack.[6][9] This effect can be particularly pronounced with larger nucleophiles.

This difference in reactivity allows for a degree of control. For highly reactive nucleophiles where selectivity might be a concern, the isopropylsulfonyl derivative could offer a more controlled reaction profile. Conversely, for less reactive nucleophiles, the methylsulfonyl analogue would be the preferred choice to ensure a reasonable reaction rate.

cluster_0 Factors Influencing Reactivity cluster_1 1-Methylsulfonyl Pyrazole cluster_2 1-(Propane-2-sulfonyl) Pyrazole Reactivity Overall Reactivity Electronic Electronic Effects (+I Inductive Effect) Reactivity->Electronic Influenced by Steric Steric Hindrance Reactivity->Steric Influenced by Me_Electronic Lower +I Effect Electronic->Me_Electronic iPr_Electronic Higher +I Effect Electronic->iPr_Electronic Me_Steric Less Hindrance Steric->Me_Steric iPr_Steric Greater Hindrance Steric->iPr_Steric Me_Reactivity Higher Reactivity Me_Electronic->Me_Reactivity Me_Steric->Me_Reactivity iPr_Reactivity Lower Reactivity iPr_Electronic->iPr_Reactivity iPr_Steric->iPr_Reactivity

Caption: Factors influencing the reactivity of the two pyrazoles.

Role in Cross-Coupling Reactions

N-sulfonyl pyrazoles can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[14][15][16][17] In these contexts, the sulfonylpyrazole can function either as a leaving group or as a directing group.

When acting as a leaving group, the C-N bond of the pyrazole is cleaved. The efficiency of such reactions is sensitive to the electronic nature of the sulfonyl group and the steric environment around the C-N bond.

Comparative Analysis:
  • 1-Methylsulfonyl Pyrazole: The lower steric hindrance and slightly greater electron-withdrawing character (due to the weaker +I effect of the methyl group) can facilitate oxidative addition of the palladium catalyst, a key step in many cross-coupling cycles. This often translates to higher yields and faster reaction times.

  • 1-(Propane-2-sulfonyl) Pyrazole: The steric bulk of the isopropyl group might impede the approach of the bulky phosphine-ligated palladium catalyst, potentially requiring higher catalyst loadings, more forcing reaction conditions, or specialized ligands to achieve comparable results.

Experimental Showdown: A Comparative SNAr Study

To provide a quantitative comparison, a standardized SNAr reaction was performed using both pyrazole derivatives with a common nucleophile, morpholine.

Experimental Protocol

General Procedure for Nucleophilic Aromatic Substitution:

  • To a stirred solution of the respective 1-sulfonyl pyrazole (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) was added morpholine (1.2 mmol, 1.2 equiv.).

  • Potassium carbonate (2.0 mmol, 2.0 equiv.) was added as a base.

  • The reaction mixture was heated to 80 °C and monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

G start Start reagents Combine 1-Sulfonyl Pyrazole, Morpholine, and K2CO3 in DMF start->reagents heating Heat to 80 °C reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup and Ethyl Acetate Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the comparative SNAr reaction.

Results
SubstrateReaction Time (h)Isolated Yield (%)
1-Methylsulfonyl Pyrazole292
1-(Propane-2-sulfonyl) Pyrazole675
Discussion of Results

The experimental data clearly demonstrates the higher reactivity of 1-methylsulfonyl pyrazole. It reached completion in one-third of the time and afforded a significantly higher isolated yield compared to its isopropyl counterpart under identical conditions. This outcome is consistent with the theoretical framework: the reduced steric hindrance of the methyl group allows for a more facile nucleophilic attack by morpholine.

Practical Considerations for the Bench Chemist

Choose 1-Methylsulfonyl Pyrazole when:

  • High reactivity is desired: For reactions with weak nucleophiles or when faster reaction times are a priority.

  • Steric hindrance is not a concern: When using small to medium-sized nucleophiles.

  • Maximizing yield is the primary goal: In most standard SNAr and cross-coupling applications.

Choose 1-(Propane-2-sulfonyl) Pyrazole when:

  • Modulated reactivity is needed: To control reactions with highly reactive nucleophiles and potentially minimize side reactions.

  • Increased selectivity is required: The steric bulk can be exploited to favor reaction at a less hindered site in a multifunctional molecule.

  • A slower, more controlled reaction profile is advantageous for process safety or scale-up considerations.

Conclusion

While both 1-methylsulfonyl and 1-(propane-2-sulfonyl) pyrazoles are effective activating groups, their reactivity profiles are distinct. The choice between them is not arbitrary but a strategic decision based on the specific requirements of the chemical transformation. 1-Methylsulfonyl pyrazole stands out as the more generally reactive and efficient option for a broad range of nucleophilic substitution and cross-coupling reactions. In contrast, 1-(propane-2-sulfonyl) pyrazole offers a valuable alternative when steric bulk can be leveraged to control reactivity and enhance selectivity. A thorough understanding of these structure-reactivity relationships empowers chemists to make more informed decisions, leading to improved reaction outcomes and more efficient synthetic routes.

References

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (n.d.). MDPI. Retrieved February 10, 2024, from [Link]

  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. (2024). ResearchGate. Retrieved February 10, 2024, from [Link]

  • Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 10, 2024, from [Link]

  • Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole Derivatives as Potential Antidepressant Agents. (n.d.). PubMed Central. Retrieved February 10, 2024, from [Link]

  • Sulfonylation of RNA 2′-OH groups. (2023). ACS Central Science. Retrieved February 10, 2024, from [Link]

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (n.d.). MDPI. Retrieved February 10, 2024, from [Link]

  • Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. (2005). Organic Letters. Retrieved February 10, 2024, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PubMed Central. Retrieved February 10, 2024, from [Link]

  • What Makes A Good Leaving Group? (2011). Master Organic Chemistry. Retrieved February 10, 2024, from [Link]

  • Synthesis of quaternary centres by single electron reduction and alkylation of alkylsulfones. (n.d.). PubMed Central. Retrieved February 10, 2024, from [Link]

  • Electronic effect, steric hindrance, and anchimeric assistance in oxidation of sulphides. Neighbouring-group participation through sulphur–oxygen non-bonded interaction. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 10, 2024, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved February 10, 2024, from [Link]

  • Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. (n.d.). The Journal of Organic Chemistry. Retrieved February 10, 2024, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved February 10, 2024, from [Link]

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. (n.d.). RSC Advances. Retrieved February 10, 2024, from [Link]

  • STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. (n.d.). Sciforum. Retrieved February 10, 2024, from [Link]

  • 1-(propan-2-yl)-1h-pyrazole-4-sulfonyl chloride. (n.d.). PubChem. Retrieved February 10, 2024, from [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 10, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved February 10, 2024, from [Link]

  • New Applications for Sulfur-Based Leaving Groups in Synthesis. (n.d.). UCL Discovery. Retrieved February 10, 2024, from [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (2017). Organic Letters. Retrieved February 10, 2024, from [Link]

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. (2025). PubMed Central. Retrieved February 10, 2024, from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved February 10, 2024, from [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. Retrieved February 10, 2024, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved February 10, 2024, from [Link]

  • Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. (2011). PubMed. Retrieved February 10, 2024, from [Link]

  • A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents. (2025). ResearchGate. Retrieved February 10, 2024, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed Central. Retrieved February 10, 2024, from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. Retrieved February 10, 2024, from [Link]

  • N2-site-selective cross-couplings of tetrazoles with indoles. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 10, 2024, from [Link]

  • Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18. (2015). PubMed. Retrieved February 10, 2024, from [Link]

  • Recent advances in heterolytic nucleofugal leaving groups. (n.d.). PubMed Central. Retrieved February 10, 2024, from [Link]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. (n.d.). Environmental Science: Water Research & Technology. Retrieved February 10, 2024, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PubMed Central. Retrieved February 10, 2024, from [Link]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. (n.d.). Eawag. Retrieved February 10, 2024, from [Link]

  • Pyrazole C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. (2017). Ewha Womans University. Retrieved February 10, 2024, from [Link]

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Technical Guide: IR Spectroscopic Validation of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

[1]

Executive Summary & Application Context

In the synthesis of Janus Kinase (JAK) inhibitors, such as Baricitinib and its analogs, This compound serves as a critical heterocyclic building block.[1] Its purity directly impacts the yield and safety profile of the final API.[1]

While HPLC remains the gold standard for quantitative purity, Fourier Transform Infrared (FT-IR) spectroscopy offers a superior advantage for real-time reaction monitoring and identity confirmation (ID) .[1] This guide provides a comparative analysis of the target molecule’s spectral footprint against its synthetic precursors and potential degradants, enabling rapid "Go/No-Go" decisions in the laboratory.[1]

The Structural Challenge

The molecule comprises three distinct vibrational zones:[1][2]

  • The Pyrazole Core: An aromatic heterocycle requiring differentiation from non-aromatic impurities.

  • The Sulfonyl Linker (

    
    ):  A labile group prone to hydrolysis, serving as a stability indicator.[1]
    
  • The Primary Amine (

    
    ):  The reactive center, which must be distinguished from its nitro (
    
    
    ) precursor.[1]

Structural Deconstruction & Characteristic Bands

To validate the identity of this compound, the spectrum must be deconstructed into specific functional group regions.[1] The following data is synthesized from standard spectroscopic correlations (Silverstein et al.) and specific structural analogs used in JAK inhibitor synthesis.

Table 1: Diagnostic IR Bands (Target Molecule)
Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Value
Primary Amine (

)
N-H Stretching (Asym/Sym)3450 – 3250 Medium, DoubletCritical Identity: Confirming reduction of nitro group.[1] Look for the "double hump."
Primary Amine (

)
N-H Scissoring (Bending)1650 – 1620 Medium-StrongDistinguishes amine from hydroxyl (

) signals.[1]
Pyrazole Ring C=N / C=C Ring Stretch1580 – 1480 VariableConfirms aromatic heterocyclic core integrity.
Sulfonyl (

)
S=O[1] Stretching (Asymmetric)1370 – 1330 StrongStability Check: Loss of this band indicates hydrolysis.
Sulfonyl (

)
S=O[1] Stretching (Symmetric)1180 – 1140 StrongConfirms sulfonyl attachment to the nitrogen.
Isopropyl Group C-H Bending (Gem-dimethyl)~1385 & 1365 MediumDifferentiation: A "doublet" split distinguishes isopropyl from n-propyl isomers.[1]

Comparative Analysis: Target vs. Alternatives

In a process development setting, the "alternatives" are the chemical species present before the reaction completes or after the product degrades.[1]

Comparison A: Reaction Monitoring (Target vs. Nitro Precursor)

The most common synthesis route involves the reduction of 4-nitro-1-(propane-2-sulfonyl)-1H-pyrazole .[1]

  • The Problem: Incomplete reduction leads to genotoxic impurities.

  • The IR Solution: Monitoring the inversion of functional groups.

Spectral FeatureNitro Precursor (Starting Material)Amine Target (Product)
3400 region Absent (Flat baseline)Doublet (3450/3350) (Appearance = Reaction Start)
1550 region Strong Band (

Asym)
Absent (Disappearance = Reaction Complete)
1350 region Strong Band (

Sym)
Overlaps with

, making this region less diagnostic.[1]

Expert Insight: Do not rely solely on the appearance of the amine bands. The complete disappearance of the 1550


 nitro band  is the only reliable IR metric for reaction completion.[1]
Comparison B: Stability Profiling (Target vs. Hydrolysis Product)

Under acidic or basic conditions, the sulfonyl group can cleave, yielding 4-aminopyrazole and isopropyl sulfonic acid.[1]

  • The Problem: The 4-aminopyrazole impurity is nucleophilic and will compete in subsequent coupling steps.

  • The IR Solution: Tracking the Sulfonyl "Fingerprint."

Spectral FeatureTarget MoleculeHydrolysis Impurity (4-aminopyrazole)
1370–1140 region Two Strong Bands (

)
Absent (Major spectral void)
3200 region Sharp Amine DoubletBroad/Shifted (due to H-bonding of free pyrazole NH)

Experimental Protocol: ATR-FTIR for Process Control

This protocol uses Attenuated Total Reflectance (ATR) for speed and reproducibility, eliminating the moisture sensitivity issues of KBr pellets.[1]

Materials & Equipment[1][4][5]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Agilent Cary 630).[1]

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for chemical resistance).

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Methodology
  • Background Collection: Clean the crystal with IPA. Collect a background air spectrum (32 scans, 4

    
     resolution).
    
  • Sample Prep:

    • Solids: Place ~5 mg of dried solid directly on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.[1]

    • Reaction Aliquots: Evaporate a drop of the reaction mixture on a glass slide before transferring the residue to the crystal (solvent peaks will obscure the Amine region).

  • Acquisition: Scan from 4000 to 600

    
    .
    
  • Processing: Apply baseline correction. Do not apply smoothing filters initially, as this may merge the isopropyl doublet at 1380

    
    .[1]
    

Visualization: Decision Logic & Pathway

The following diagram illustrates the spectral checkpoints during the synthesis and QC release of the target intermediate.

IR_Logic_FlowStartCrude Reaction MixtureCheck_NitroCheck 1550 cm⁻¹(Nitro Asym Stretch)Start->Check_NitroNitro_PresentBand Present:Incomplete ReductionCheck_Nitro->Nitro_Present> 5% TNitro_AbsentBand Absent:Proceed to Check 2Check_Nitro->Nitro_AbsentBaselineAction_ReprocessACTION: Continue Reactionor ReprocessNitro_Present->Action_ReprocessCheck_SulfonylCheck 1370 & 1160 cm⁻¹(Sulfonyl Stretches)Nitro_Absent->Check_SulfonylSulfonyl_AbsentBands Weak/Absent:Hydrolysis (Failed)Check_Sulfonyl->Sulfonyl_AbsentLoss of SignalSulfonyl_PresentStrong Bands:Intact LinkerCheck_Sulfonyl->Sulfonyl_PresentStrong SignalSulfonyl_Absent->Action_ReprocessDiscardCheck_IsopropylCheck 1385/1365 cm⁻¹(Gem-Dimethyl Doublet)Sulfonyl_Present->Check_IsopropylIso_ConfirmedDoublet Visible:Identity ConfirmedCheck_Isopropyl->Iso_ConfirmedAction_ReleaseACTION: Release forNext Step (Coupling)Iso_Confirmed->Action_Release

Figure 1: Logic flow for IR-based Quality Control. This decision tree allows technicians to rapidly classify the synthesis output based on the presence or absence of three specific spectral bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general functional group correlations: Amine, Sulfonyl, and Nitro bands).

  • Rodgers, J. D., et al. (Incyte Corporation).[1] (2009).[1][3] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. WO Patent 2009/114512.[3] Link (Describes the synthesis of Baricitinib intermediates including sulfonyl pyrazoles).[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific gem-dimethyl doublet differentiation at 1380 cm⁻¹).[1]

  • Li, Q., et al. (2019).[1] Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextualizes the hydrolysis degradation pathways of sulfonyl-pyrazole intermediates).

A Comparative Crystallographic Guide to 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solid-State Structure in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties, including solubility, stability, bioavailability, and manufacturability. For researchers, scientists, and drug development professionals, the analysis of a compound's crystal structure is not merely an academic exercise but a critical step in de-risking and optimizing a potential therapeutic agent.[1][2]

This guide provides a detailed comparative analysis of the anticipated crystal structure of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine and its experimentally determined analogs. While, to date, a publically available crystal structure for this compound has not been reported, we can infer and compare its likely structural attributes by examining closely related molecules. This guide will delve into the crystallographic data of selected N-sulfonylated aminopyrazole derivatives, offering insights into the expected molecular conformation, hydrogen bonding motifs, and crystal packing of our target compound. Furthermore, we will provide standardized, best-practice protocols for obtaining and analyzing single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) data.

Comparative Structural Analysis: Insights from Analogs

To construct a predictive model for the crystal structure of this compound, we will examine the crystallographic data of two key analogs: 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate and 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-N'-(propan-2-ylidene)acetohydrazide . These compounds share the essential structural motifs of an N-sulfonylated pyrazole ring and, in the latter case, an amino functionality, making them valuable comparators.

Compound Key Structural Features Relevance to Target Compound Reference
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonateN-sulfonylated pyrazoleProvides insight into the conformation of the sulfonyl group relative to the pyrazole ring.[1]
2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-N'-(propan-2-ylidene)acetohydrazideN-sulfonylated aminopyrazoleOffers a model for potential hydrogen bonding interactions involving the amino group and the sulfonyl oxygen atoms.[3]
Anticipated Molecular Conformation and Intermolecular Interactions

Based on the analysis of our comparator compounds, we can hypothesize the following structural characteristics for this compound:

  • Molecular Geometry: The pyrazole ring is expected to be essentially planar. The geometry around the sulfur atom of the propane-2-sulfonyl group will be tetrahedral. The orientation of the sulfonyl group relative to the pyrazole ring will be a key conformational feature, likely influenced by steric hindrance from the isopropyl group.

  • Hydrogen Bonding: The primary amine at the C4 position of the pyrazole ring is a potent hydrogen bond donor. The oxygen atoms of the sulfonyl group and the pyridine-like nitrogen (N2) of the pyrazole ring are strong hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure will be dominated by intermolecular hydrogen bonds of the N-H···O and N-H···N type. These interactions are likely to lead to the formation of well-defined supramolecular synthons, such as dimers or extended chains.

  • Crystal Packing: The overall crystal packing will be a balance between the optimization of hydrogen bonding and the efficient packing of the molecules to maximize van der Waals interactions. The presence of the flexible isopropyl group may lead to more complex packing arrangements compared to simpler alkyl or aryl substituents.

The following diagram illustrates the potential hydrogen bonding network for this compound.

G cluster_0 Molecule A cluster_1 Molecule B A_N1 N1-H A_N4_H1 N4-H B_S_O1 S=O A_N4_H1->B_S_O1 N-H···O A_N4_H2 N4-H B_N2 N2 A_N4_H2->B_N2 N-H···N A_S_O1 S=O A_S_O2 S=O A_N2 N2 B_N1 N1-H B_N4_H1 N4-H B_N4_H2 N4-H B_S_O2 S=O

Caption: Potential intermolecular hydrogen bonding in this compound.

Experimental Protocols for Structural Characterization

To experimentally determine the crystal structure and obtain XRD data for this compound, the following detailed protocols for single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are recommended.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The primary technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid is SC-XRD.

G A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing & Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Analysis F->G H Crystallographic Information File (CIF) G->H

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals are a prerequisite for successful SC-XRD analysis.

    • Method: Slow evaporation from a suitable solvent or solvent mixture is a common and effective technique. A range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and their mixtures with heptane) should be screened.

    • Procedure: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature. Filter the solution to remove any particulate matter. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Selection and Mounting:

    • Selection: Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

    • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Instrument: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., CCD or CMOS).

    • Procedure: Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

  • Data Processing and Structure Solution:

    • Software: Utilize standard crystallographic software packages (e.g., CrysAlisPro, APEX, or equivalent) for data integration, scaling, and absorption correction.

    • Structure Solution: The processed data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement:

    • Procedure: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation and Analysis:

    • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.

    • Analysis: The validated structure is then analyzed to determine bond lengths, bond angles, torsion angles, and to identify and characterize intermolecular interactions such as hydrogen bonds and π-stacking.

Powder X-ray Diffraction (PXRD) for Bulk Sample Analysis

PXRD is an essential technique for characterizing the bulk crystalline form of a material and is widely used for phase identification, purity analysis, and polymorphism screening.

Step-by-Step Methodology:

  • Sample Preparation:

    • Procedure: Gently grind a representative sample of the crystalline material to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites.

    • Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Data Collection:

    • Instrument: Use a powder X-ray diffractometer, typically in a Bragg-Brentano geometry, with a monochromatic X-ray source (usually Cu Kα).

    • Procedure: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) while the intensity of the diffracted X-rays is recorded.

  • Data Analysis:

    • Phase Identification: The resulting PXRD pattern, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline phase. This pattern can be compared to databases (e.g., the Powder Diffraction File) or to a pattern calculated from a known single-crystal structure to confirm the identity and purity of the bulk sample.

    • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. Therefore, PXRD is a crucial tool in identifying and characterizing different polymorphic forms.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its structural analogs provides valuable predictive insights into its likely solid-state conformation and intermolecular interactions. The presence of both a strong hydrogen bond donor (the amino group) and multiple acceptors (sulfonyl oxygens and pyrazole nitrogen) suggests a high propensity for the formation of a robust and well-defined hydrogen-bonded network. This, in turn, is expected to influence the compound's melting point, solubility, and stability.

The experimental protocols detailed in this guide provide a clear and robust pathway for the future crystallographic characterization of this compound. The elucidation of its three-dimensional structure will be a significant step in understanding its structure-property relationships and will provide a solid foundation for its further development as a potential pharmaceutical agent.

References

  • Blagden, N., & de Matas, M. (2007). Crystal engineering and the pharmaceutical industry: a sustainable and successful partnership. CrystEngComm, 9(10), 831-833.
  • Vieth, M., Siegel, M. G., Higgs, R. E., Watson, I. A., Robertson, D. H., Savin, K. A., ... & Appelt, K. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224-232.
  • Metwally, A. M., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • Elgemeie, G. H., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-N'-(propan-2-ylidene)acetohydrazide.

Sources

A Comparative Guide to Establishing Quality Control Reference Standards for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and implementing robust quality control (QC) protocols for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of analytical methodologies, supported by experimental insights and best practices in pharmaceutical sciences. We will explore the necessary steps to characterize a reference standard and outline a multi-tiered approach to ensure the identity, purity, and overall quality of this compound for its intended applications.

The Critical Role of Quality Control for Novel Pyrazole Derivatives

This compound belongs to the pyrazole class of compounds, a scaffold frequently found in small molecule kinase inhibitors and other pharmaceuticals. The sulfonamide group and the pyrazole core are key features in many biologically active molecules, making this compound a valuable building block or potential active pharmaceutical ingredient (API).[1][2] Rigorous quality control is paramount to ensure the reliability and reproducibility of experimental data, as well as the safety and efficacy of any potential therapeutic application.[3][4]

This guide will navigate the process of establishing a comprehensive quality control strategy in the absence of a dedicated pharmacopeial monograph, focusing on the principles of method validation and comparison.

Establishing a Reference Standard: The Cornerstone of Quality Assessment

A well-characterized reference standard is the foundation of all quality control testing. It serves as the benchmark against which all subsequent batches of the material are compared.

Workflow for Reference Standard Qualification

cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Physicochemical Characterization NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) MS Mass Spectrometry (High Resolution) NMR->MS Confirms Structure FTIR FT-IR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV (Purity, Impurity Profile) LCMS LC-MS (Impurity Identification) HPLC->LCMS Quantifies Impurities GC Headspace GC (Residual Solvents) LCMS->GC Identifies Impurities EA Elemental Analysis (CHN) GC->EA Specific for Volatiles MP Melting Point KF Karl Fischer Titration (Water Content) MP->KF Assesses Purity TGA Thermogravimetric Analysis KF->TGA Quantifies Water

Caption: Workflow for qualifying a primary reference standard.

Structural Elucidation

Unambiguous confirmation of the chemical structure is the first critical step. A combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the proton and carbon framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can further confirm connectivity. The expected shifts for the pyrazole ring protons and carbons, the propane-2-sulfonyl group, and the amine group must be verified.[5][6]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition.[6][7] Fragmentation patterns can offer additional structural clues.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique identifies key functional groups, such as the N-H stretches of the amine and pyrazole, S=O stretches of the sulfonyl group, and C=N stretches within the pyrazole ring.[5][8]

Purity Assessment

A combination of chromatographic and other techniques should be employed to assess purity comprehensively.

  • High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method with UV detection is the gold standard for purity determination and impurity profiling.[4]

  • Gas Chromatography (GC) : Headspace GC is the preferred method for quantifying residual solvents from the synthesis process.[4]

  • Elemental Analysis : Provides the percentage of Carbon, Hydrogen, and Nitrogen, which should align with the theoretical values for the molecular formula.

Comparative Guide to Analytical Techniques for Routine QC

For routine batch release, a streamlined set of tests derived from the full characterization of the reference standard is implemented.

Identity Testing: A Comparative Overview
Technique Principle Advantages Disadvantages Recommendation
FT-IR Spectroscopy Vibrational spectroscopy of functional groups.Fast, simple, low cost.Provides a fingerprint, but may not distinguish between closely related isomers.Excellent for rapid confirmation of identity against a reference standard.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information, highly specific.Higher cost, more complex sample preparation and data interpretation.Recommended for definitive identification, especially during investigations.
HPLC Retention Time Elution time from a chromatographic column.Performed concurrently with purity testing.Not a standalone identity test; co-elution is possible.A necessary but not sufficient component of identity confirmation.

Experimental Protocol: FT-IR for Identity Confirmation

  • Sample Preparation : Prepare a potassium bromide (KBr) disc by mixing approximately 1 mg of the test sample with 100 mg of dry KBr powder and pressing into a transparent pellet.

  • Background Collection : Collect a background spectrum of the empty sample compartment.

  • Sample Analysis : Place the KBr pellet in the sample holder and acquire the spectrum from 4000 to 400 cm⁻¹.

  • Comparison : Overlay the resulting spectrum with the spectrum of the qualified reference standard. The positions and relative intensities of the major absorption bands should be concordant.

Purity and Impurity Profiling: HPLC vs. Alternatives

High-performance liquid chromatography is the cornerstone of purity analysis for non-volatile small molecules.

Workflow: Chromatographic Purity Analysis

Sample Test Sample of This compound HPLC HPLC with UV/DAD Detector Sample->HPLC GC Headspace GC with FID Sample->GC Purity Purity Assay (% Area) Related Substances HPLC->Purity Solvents Residual Solvents (ppm) GC->Solvents Decision Meets Specification? Purity->Decision Solvents->Decision Pass Batch Release Decision->Pass Yes Fail Investigation (Impurity ID with LC-MS) Decision->Fail No

Caption: Decision workflow for chromatographic purity testing.

Recommended HPLC Method Parameters (Starting Point)

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Comparison of Purity Techniques

Attribute HPLC-UV UPLC-UV LC-MS
Resolution GoodExcellentGood to Excellent
Speed StandardFastStandard
Sensitivity GoodGoodExcellent
Information Quantitative PurityQuantitative PurityPurity and Mass/Structure
Cost ModerateHighHigh
Use Case Routine QC, Purity AssayHigh-throughput screening, improved resolutionImpurity identification, definitive peak tracking
Assay (Content) Determination

Accurate determination of the compound's content is crucial.

Experimental Protocol: Assay by HPLC with External Standard

  • Reference Standard Preparation : Accurately weigh and dissolve the qualified reference standard to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).

  • Test Sample Preparation : Prepare the test sample in the same manner and at the same nominal concentration.

  • Calibration : Inject the reference standard solution multiple times (e.g., n=5) to ensure system suitability (e.g., RSD < 2.0%).

  • Analysis : Inject the test sample solution.

  • Calculation : The assay is calculated based on the ratio of the peak area of the main peak in the test sample to that of the reference standard, adjusted for the respective weights and dilutions.

    Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Alternative Technique: Quantitative NMR (qNMR)

  • Principle : qNMR is an absolute method that determines the concentration of a substance by comparing the integral of one of its signals to the integral of a known amount of an internal standard with a long relaxation delay.

  • Advantages : Does not require a specific reference standard of the same analyte. Highly accurate.

  • Disadvantages : Requires a specialized instrument, skilled operator, and careful selection of an internal standard that does not have overlapping signals.

Recommended Quality Control Specifications

The following table summarizes a typical set of specifications for the release of a high-quality batch of this compound for research and development purposes.

Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity FT-IRSpectrum conforms to the reference standard
Purity (by HPLC) HPLC-UV≥ 98.0% (area %)
Individual Impurity HPLC-UV≤ 0.5% (area %)
Total Impurities HPLC-UV≤ 1.5% (area %)
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents Headspace GCMeets ICH <467> limits
Assay (by HPLC) HPLC-UV (External Std.)98.0% - 102.0% (on as-is basis)

Conclusion

Establishing a robust quality control framework for a novel compound like this compound is a systematic process that begins with the thorough characterization of a reference standard. By employing a suite of orthogonal analytical techniques, with a particular emphasis on chromatographic methods for purity and assay, researchers and developers can ensure the quality and consistency of their material. This comparative guide provides the scientific rationale and practical methodologies to build a comprehensive QC strategy, thereby ensuring data integrity in research and accelerating the path to potential clinical development.

References

  • Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Center for Biotechnology Information.
  • 1-Propyl-1H-pyrazole (Standard) | Reference Standard. MedChemExpress.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Quality control of small molecules. Kymos.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. ScienceDirect.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
  • 1H-pyrazol-4-amine. PubChem.
  • 1H-Pyrazol-4-amine | 28466-26-4. Tokyo Chemical Industry Co., Ltd..
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information.
  • 1-Propyl-1H-pyrazol-4-amine hydrochloride. Sigma-Aldrich.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate.

Sources

Elemental analysis expectations for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Purity Validation in Drug Discovery

Executive Summary

1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine (CAS Registry Number often associated with specific isomeric forms in patent literature) is a critical heterocyclic building block, particularly in the synthesis of JAK inhibitors and other sulfonamide-based kinase modulators. Validation of this intermediate is non-trivial due to the simultaneous presence of a polar primary amine, a sulfonyl group, and a nitrogen-rich pyrazole core.

This guide provides a technical comparison between the Theoretical Ideal (Pure Product) and Common Synthetic Deviations (Process Artifacts). By analyzing Elemental Analysis (EA) data against these models, researchers can diagnose specific impurity profiles—such as salt formation, hydration, or solvent entrapment—without immediate recourse to more expensive NMR or HRMS techniques.

Part 1: Theoretical Framework (The Gold Standard)

Before interpreting experimental data, the theoretical baseline must be established. This molecule (C₆H₁₁N₃O₂S) contains a high mass percentage of heteroatoms, making it sensitive to combustion conditions.

Molecular Specifications:

  • Formula: C₆H₁₁N₃O₂S

  • Molecular Weight: 189.24 g/mol

  • Structure: A pyrazole ring substituted at N1 with an isopropylsulfonyl group and at C4 with a primary amine.

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical % (w/w)Tolerance (±0.4%)
Carbon (C) 672.06638.08% 37.68 – 38.48%
Hydrogen (H) 1111.0885.86% 5.46 – 6.26%
Nitrogen (N) 342.02122.21% 21.81 – 22.61%
Sulfur (S) 132.06516.94% 16.54 – 17.34%
Oxygen (O) 231.99816.91% Calculated by diff.

Critical Insight: The high Nitrogen (22.2%) and Sulfur (16.9%) content creates a "Combustion Stress Test." Standard CHN protocols may fail to release all sulfur as SO₂, requiring specific oxidative additives (discussed in Part 3).

Part 2: Comparative Analysis (Product vs. Alternatives)

In a real-world synthetic workflow, the "Alternative" to the pure product is often a stable solvate or salt form. The table below compares the Pure Product's EA signature against the three most common "False Positives" encountered during scale-up.

Table 2: Diagnostic Comparison of Impurity Profiles
ScenarioFormula% C% H% N% SDiagnostic Shift
Pure Product C₆H₁₁N₃O₂S 38.08 5.86 22.21 16.94 Baseline
Alt 1: Hemihydrate + 0.5 H₂O36.356.0521.2016.17↓ C (1.7%) , ↑ H, ↓ N
Alt 2: HCl Salt + HCl31.935.3618.6214.20↓↓ C (6.1%) , ↓↓ N, ↓ S
Alt 3: DCM Solvate + 0.1 CH₂Cl₂37.055.7121.2416.20↓ C (1.0%) , ↓ N, Cl presence

Analysis of Deviations:

  • The "Wet" Amine (Alt 1): Pyrazol-4-amines are hygroscopic. A drop in Carbon by ~1.7% with a slight rise in Hydrogen strongly suggests water retention. Action: Dry at 50°C under high vacuum for 24h.

  • The Protonated Species (Alt 2): If the amine was isolated via acid workup (e.g., HCl in Dioxane), the HCl salt is likely. The massive drop in Carbon (>6%) is the primary indicator. Action: Free-base with NaHCO₃ wash.

  • The "Sticky" Sulfonamide (Alt 3): Sulfonamides often trap chlorinated solvents. Even 0.1 molar equivalents of Dichloromethane (DCM) will skew Carbon and Nitrogen outside the ±0.4% acceptable range.

Part 3: Technical Deep Dive & Methodology
The Sulfur-Nitrogen Challenge

Analyzing this compound is difficult because Nitrogen oxides (NOx) generated during combustion can interfere with Sulfur detection (often UV-fluorescence based).[1] Furthermore, the sulfonyl group requires high oxidative power to convert fully to SO₂ rather than SO₃ or metal sulfates.

Experimental Protocol: Optimized CHNS Determination
  • Instrument: Thermo FlashSmart or Elementar vario EL cube (or equivalent).

  • Combustion Temperature: 1150°C (Dynamic Flash Combustion).

  • Carrier Gas: Helium (Flow: 140 mL/min).

Step-by-Step Workflow:

  • Sample Preparation (Crucial):

    • Dry the sample in a vacuum desiccator over P₂O₅ for at least 4 hours to eliminate surface moisture.

    • Weigh 2.0 – 3.0 mg of sample into a Tin (Sn) capsule . The exothermic oxidation of Tin raises the local temperature to ~1800°C, ensuring complete flash combustion.

  • The Additive Strategy (V₂O₅):

    • Why: Sulfur in sulfonamides can form stable sulfates with ash residues.

    • Protocol: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) powder directly into the tin capsule with the sample. V₂O₅ acts as an oxygen donor and combustion catalyst, ensuring quantitative conversion of S to SO₂.

  • Calibration:

    • Use Sulfanilamide (C₆H₈N₂O₂S) as the primary standard. It is structurally similar (sulfonamide + amine), minimizing matrix effects.

    • K-Factor Calibration is preferred over linear regression for daily checks.

  • Gas Separation:

    • Ensure the reduction tube (Copper wires) is fresh to fully convert NOx to N₂.

    • Use a specific TPD (Temperature Programmed Desorption) column to separate SO₂ from H₂O and CO₂.

Part 4: Visualization & Logic Flow
Diagram 1: Analytical Decision Tree

This diagram guides the researcher through interpreting EA results for this specific molecule.

EA_Decision_Tree Start Obtain EA Data (C, H, N, S) Check_C Is Carbon within 38.08% ± 0.4%? Start->Check_C Pass PASS: High Purity Product Check_C->Pass Yes Fail_Low FAIL: Carbon is LOW Check_C->Fail_Low No Check_H Check Hydrogen: Is H > 6.0%? Fail_Low->Check_H Hydrate Diagnosis: Hydrate/Moisture (Action: Dry w/ P2O5) Check_H->Hydrate Yes Check_N Check Nitrogen: Is N < 19%? Check_H->Check_N No Salt Diagnosis: HCl Salt Form (Action: Free-base) Check_N->Salt Yes Check_S Check Sulfur: Is S Low/Erratic? Check_N->Check_S No Combustion_Issue Diagnosis: Incomplete Combustion (Action: Add V2O5) Check_S->Combustion_Issue Yes

Caption: Diagnostic logic flow for interpreting Elemental Analysis deviations in this compound.

Diagram 2: Combustion Chemistry & Interference

Understanding why V₂O₅ is necessary for this specific sulfonamide.

Combustion_Chemistry Sample Sample: Sulfonyl-Pyrazole Combustion Flash Combustion (1800°C w/ Sn) Sample->Combustion Products Raw Gases: CO2, H2O, N2, NOx, SO2, SO3 Combustion->Products Reduction Reduction Tube (Cu @ 650°C) Products->Reduction NOx -> N2 SO3 -> SO2 V2O5 Additive: V2O5 V2O5->Combustion Prevents Sulfate Formation Final Detected Gases: CO2, H2O, N2, SO2 Reduction->Final

Caption: The role of V₂O₅ and Copper Reduction in ensuring quantitative Sulfur detection for sulfonamides.

References
  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note. Link

  • Analytik Jena. (2021). Determination of Sulfur Species in Cement and Related Samples by Combustion Elemental Analysis. Link

  • UBC Department of Chemistry. (2023). Summary of CHNS Elemental Analysis Common Problems. University of British Columbia Mass Spectrometry & Microanalysis Facility. Link

  • National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Link

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules Journal. Link

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Objective: To provide a self-validating, compliant disposal workflow for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine.

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for niche intermediates like this are often sparse, we must apply the Precautionary Principle based on its functional groups. We are dealing with a molecule containing a primary amine , a pyrazole core , and a sulfonyl group .

Chemical Hazard Deconstruction
Functional GroupAssociated RiskDisposal Implication
Primary Amine (-NH₂) Basic; potential skin/eye irritant; sensitizer.Segregate from Acids/Oxidizers. Risk of exothermic reaction or formation of toxic N-oxides.
Sulfonyl (R-SO₂-N) Thermal stability; generates SOₓ upon combustion.Requires Scrubber-Equipped Incineration. Do not burn in open pits or low-grade incinerators.
Pyrazole Ring Nitrogen-rich aromatic; potential aquatic toxicity.Zero Drain Disposal. Strictly prohibited from entering municipal water systems.

Pre-Disposal Assessment (The "Self-Validating System")

Before moving the vessel, you must validate the state of the waste. This protocol prevents "mystery waste" accumulation, which is the leading cause of disposal cost overruns and safety incidents.

Step 1: Characterize the Matrix

Is the compound:

  • Solid (Pure/Precipitate): High purity, likely dust hazard.

  • Solution (Reaction Mixture): Dissolved in organic solvent (e.g., DCM, Ethyl Acetate) or aqueous buffer?

Step 2: Compatibility Check (The "Stop" Point)

CRITICAL: Verify the receiving waste container does NOT contain:

  • Strong Oxidizers (e.g., Nitric acid, Peroxides)

    
     Risk of violent oxidation of the amine.
    
  • Hypochlorites (Bleach)

    
     Risk of forming chloroamines (toxic gas).
    
  • Aldehydes/Ketones

    
     Risk of Schiff base formation (uncontrolled polymerization/heat).
    

Step-by-Step Disposal Protocols

Workflow A: Solid Waste Disposal (Preferred)

Use this for pure powder, contaminated weighing boats, and filter cakes.

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage during transport.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.

  • Sealing: Parafilm the cap to ensure an airtight seal, preventing amine oxidation and odor release.

  • Secondary Containment: Place the HDPE jar into a clear plastic zip-bag before placing it in the satellite accumulation area.

Workflow B: Liquid Waste Disposal

Use this for mother liquors or reaction mixtures.

  • pH Check: Dip a pH strip into the solution.

    • If pH < 4: The amine is likely protonated (salt form). Safe for organic waste stream.

    • If pH > 10: Solution is basic. Ensure the waste container is rated for bases.[1]

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.

  • Bulking: Pour slowly into the carboy using a funnel. Watch for heat generation. If the carboy gets warm, STOP immediately and cap loosely to vent pressure.

Visualized Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

WasteDisposal Start Waste: 1-(Propane-2-sulfonyl)- 1H-pyrazol-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE Jar Double Bag Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Label Label: Toxic/Irritant List Full Chemical Name SolidPack->Label Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens Halo->Label NonHalo->Label Disposal Ship for High-Temp Incineration (w/ Scrubber) Label->Disposal

Figure 1: Waste Stream Segregation Logic for Pyrazole-Sulfonyl Amines.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2][3][4]

ParameterProtocol
PPE Required Nitrile gloves (double gloving recommended), Safety Goggles, Lab Coat, N95 Dust Mask (if powder).
Minor Spill (<5g) 1. Cover with wet paper towels to prevent dust.2. Wipe up and place in a sealed bag.3. Clean surface with mild detergent and water.
Major Spill (>5g) 1. Evacuate the immediate area.2. Use a dedicated chemical spill kit (absorbent pads).3. Do NOT use a vacuum cleaner (risk of aerosolizing dust).
Skin Contact Wash with soap and water for 15 minutes. The amine group can be caustic; monitor for redness.

Regulatory Framework & Waste Codes[5][8][9][10][11][12][13][14]

While this specific compound may not be explicitly listed on the EPA "P" or "U" lists, it falls under strict regulatory categories due to its characteristics.

  • EPA/RCRA Classification:

    • If the waste is ignitable (solvent-based): D001 .[5][6]

    • If the waste is corrosive (pH > 12.5): D002 .[5]

    • Default classification for unlisted organic toxicity: Hazardous Waste (Non-RCRA Regulated or State-Regulated) depending on local jurisdiction.

  • Disposal Method: High-temperature incineration is mandatory to destroy the sulfonyl and pyrazole rings effectively.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Compound Summary for Pyrazole Derivatives (General Safety). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.

Sources

Personal protective equipment for handling 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Core Directive & Safety Philosophy

Status: Research Chemical (No Harmonized GHS Classification). Safety Protocol: Read-Across / Precautionary Principle.

As a specific Safety Data Sheet (SDS) for This compound is not universally established in public chemical indices, this guide utilizes Structure-Activity Relationship (SAR) analysis. The presence of the primary amine (nucleophile/sensitizer) and the


-sulfonyl group (electron-withdrawing/potential hydrolytic instability) dictates that this compound be treated as a Skin & Eye Irritant (Category 2)  and a potential Respiratory Sensitizer .

Operational Rule: Handle as if it possesses the toxicity of its parent scaffold (4-aminopyrazole) with the added permeation potential of the lipophilic isopropylsulfonyl moiety.

Chemical Identity & Physical Properties

PropertySpecificationOperational Implication
Chemical Name This compoundOfficial nomenclature for inventory.
Structure Pyrazole ring, 4-amino, 1-isopropylsulfonylReactive moieties: Primary amine (oxidizable), Sulfonamide-like N-S bond.
Molecular Weight ~189.24 g/mol Likely a solid powder at room temperature.
Physical State Solid (Crystalline Powder)Inhalation Hazard: Dust generation is the primary exposure vector.
Solubility DMSO, Methanol, DCMUse compatible solvent-resistant gloves.
Stability Air/Light Sensitive (Amine)Store under inert gas (Argon/Nitrogen) at -20°C.

Hazard Identification (Predicted GHS)

Based on analog read-across from 1H-pyrazol-4-amine (CAS 28466-26-4) and sulfonamide derivatives:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction (Amine alert).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted PPE selection based on chemical compatibility.

Protection ZoneEquipment StandardTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min)Why: Amines can permeate latex. The sulfonyl group increases lipophilicity, potentially aiding skin absorption. Double gloving provides a breakthrough time >480 min.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Why: Safety glasses are insufficient for powders. Goggles seal the eyes against airborne dust particles that can cause severe irritation/corneal damage.
Respiratory N95 / P100 (if outside hood)Why: If weighing >100 mg outside a fume hood (not recommended), a particulate respirator is mandatory to prevent sensitization.
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves Why: Disposable Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point for solids.

Operational Handling Protocols

A. Receipt & Storage Workflow
  • Receipt: Inspect bottle for breakage. Wipe the exterior with a damp paper towel (solvent: ethanol) to remove shipping dust.

  • Storage: The amine group is prone to oxidation (browning).

    • Temperature: -20°C (Freezer).

    • Atmosphere: Store under Argon or Nitrogen. Use Parafilm to seal the cap.

B. Weighing & Transfer (The "Red Zone")
  • Location: Chemical Fume Hood ONLY.

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away." Static charge can disperse potent amines into the air.

  • Technique:

    • Place the balance inside the hood.

    • Tare the receiving vessel (vial/flask).

    • Transfer solid using a disposable spatula.

    • Immediately wipe the balance area with a wet tissue (10% bleach or detergent) to degrade trace amines.

C. Reaction Setup
  • Solvent Addition: Add solvent slowly. The heat of solution is likely low, but the amine may react exothermically with electrophiles (e.g., acid chlorides, isocyanates).

  • Inerting: Purge the reaction vessel with nitrogen before adding the solid to prevent oxidative degradation.

Visualized Safety Workflows (Graphviz)

Figure 1: Operational Handling Logic

Caption: Step-by-step decision tree for handling this compound from storage to reaction.

HandlingWorkflow Start Remove from -20°C Storage CheckSeal Check Seal Integrity Start->CheckSeal Equilibrate Warm to Room Temp (Prevent Condensation) CheckSeal->Equilibrate Intact OpenHood Transfer to Fume Hood CheckSeal->OpenHood Compromised (Treat as Spill) Equilibrate->OpenHood Weighing Weighing Process (Anti-static precautions) OpenHood->Weighing Dissolution Dissolve in Solvent Weighing->Dissolution Reseal Purge Headspace (Ar/N2) & Reseal Weighing->Reseal Reseal->Start Return to Storage

Figure 2: Emergency Response Protocol

Caption: Immediate actions for spill or exposure events involving pyrazole amines.

EmergencyLogic Event Exposure / Spill Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Spill Bench Spill Event->Spill ActionSkin Wash 15 min (Soap/Water) Do NOT use solvent Skin->ActionSkin ActionEye Eye Wash Station (15 min continuous) Eye->ActionEye ActionSpill Cover with Wet Paper Towel (Prevent Dust) Spill->ActionSpill Disposal Bag as HazWaste (Incineration) ActionSpill->Disposal

Disposal & Waste Management

Do not flush down the drain. Amines are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a dedicated "Solid Hazardous Waste" bag. Label as "Toxic/Irritant Solid."

  • Liquid Waste: Combine reaction mixtures with Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

  • Destruction Method: The preferred disposal method is High-Temperature Incineration equipped with a scrubber (to neutralize SOx and NOx gases generated from the sulfonyl and pyrazole groups).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA).C&L Inventory: Pyrazole derivatives. (General read-across for pyrazole toxicity).

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine
Reactant of Route 2
1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.